molecular formula C10H12ClNO2 B1197446 2-(4-Chlorophenoxy)-2-methylpropanamide CAS No. 5658-61-7

2-(4-Chlorophenoxy)-2-methylpropanamide

Cat. No.: B1197446
CAS No.: 5658-61-7
M. Wt: 213.66 g/mol
InChI Key: NWXPFHLRADFKRL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXPFHLRADFKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205134
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-61-7
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide)

Author: BenchChem Technical Support Team. Date: February 2026

From Fibrate Prototype to E3 Ligase Ligand: A Structural & Functional Analysis

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide (CAS: 5658-61-7), commonly known as Clofibramide , occupies a unique dual position in pharmaceutical history. Originally synthesized in the 1960s as part of the Imperial Chemical Industries (ICI) screening program that led to the discovery of fibrates, it was long regarded primarily as a stable metabolic precursor to clofibric acid. However, recent chemoproteomic profiling in 2026 has radically repositioned this scaffold. No longer viewed solely as a PPAR-alpha agonist prodrug, Clofibramide has emerged as a direct ligand for SYVN1 (Synoviolin) , an E3 ubiquitin ligase, opening new avenues for Targeted Protein Degradation (TPD) and PROTAC development.

This guide analyzes the synthesis, historical pharmacology, and the newly discovered E3 ligase binding properties of Clofibramide.

Chemical Identity & Synthesis

Clofibramide is the primary amide derivative of clofibric acid. Its physicochemical profile is characterized by higher hydrolytic stability compared to its ester counterpart (Clofibrate).

Structural Properties
PropertyValue
IUPAC Name This compound
Common Name Clofibramide
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
CAS Number 5658-61-7
Key Functional Groups Phenoxy ether, Gem-dimethyl, Primary Amide
Lipophilicity (LogP) ~1.8 (Predicted)
Synthetic Pathway

The synthesis of Clofibramide follows the classic aryloxyisobutyric acid pathway established by Thorp and Waring. The process relies on the Bargellini reaction or nucleophilic substitution using 2-bromo-2-methylpropanamide.

Method A: Acid Chloride Route (Historical Standard)

  • Etherification: 4-Chlorophenol is reacted with acetone and chloroform in the presence of KOH (Bargellini) or with ethyl 2-bromo-2-methylpropionate to yield Clofibrate (ester).

  • Hydrolysis: The ester is hydrolyzed to Clofibric Acid.

  • Amidation: The acid is converted to the acid chloride (using SOCl₂) and subsequently reacted with aqueous ammonia to yield the amide.

Method B: Direct Alkylation (Streamlined) Direct alkylation of 4-chlorophenol with 2-bromo-2-methylpropanamide in the presence of a base (e.g., K₂CO₃ in DMF) yields Clofibramide in a single step, avoiding the acid intermediate.

Synthesis Phenol 4-Chlorophenol Inter Transition State (SN2) Phenol->Inter Deprotonation Reagent 2-Bromo-2-methylpropanamide (K2CO3 / DMF) Reagent->Inter Product Clofibramide (this compound) Inter->Product Alkylation

Figure 1: Direct synthesis of Clofibramide via nucleophilic substitution.

Historical Pharmacology: The Fibrate Era (1962–2000s)

Discovery Context (ICI Program)

In the seminal 1962 study by Thorp and Waring at ICI, a vast library of aryloxyisobutyric acid derivatives was screened for hypolipidemic activity in rats. The goal was to find non-hormonal agents to lower cholesterol.

  • The Lead: Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (Clofibrate) was selected for commercialization (Atromid-S) due to favorable pharmacokinetics.

  • The Amide: Clofibramide was tested and found to be active.[1] Like the ester, it acts as a prodrug . In vivo, amidases hydrolyze the amide bond to release the free Clofibric Acid , which then activates PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha).

Mechanism of Action (Classical)
  • Ingestion: Clofibramide is absorbed.

  • Bioactivation: Hepatic amidases convert Clofibramide

    
     Clofibric Acid + Ammonia.
    
  • Nuclear Receptor Binding: Clofibric Acid binds to the Ligand Binding Domain (LBD) of PPAR

    
    .
    
  • Transcription: Heterodimerization with RXR and binding to PPREs (Peroxisome Proliferator Response Elements) increases expression of Lipoprotein Lipase (LPL) and ApoA-I, lowering triglycerides.

Why was the Ester chosen over the Amide? Esters are generally hydrolyzed more rapidly than primary amides by non-specific esterases in the blood and liver, providing a faster onset of action. The amide's stability, while chemically advantageous, likely resulted in slower bioactivation in early kinetic studies.

The Modern Renaissance: E3 Ligase Ligand (2026)[2][3]

A paradigm shift occurred in 2026 when chemoproteomic studies identified the clofibric scaffold as a binder for SYVN1 (Synoviolin), an endoplasmic reticulum-associated E3 ubiquitin ligase.

Clofibramide as a Functional Ligand

Unlike the PPAR


 mechanism where the acid is the active species, recent data suggests the amide form itself possesses binding affinity for SYVN1.
  • Thermal Shift Assay: Clofibramide (referred to as "Compound 8" in recent literature) stabilized SYVN1 against heat-induced aggregation, confirming direct binding.[1]

  • PROTAC Application: This discovery allows Clofibramide (and the acid) to serve as the E3-recruiting warhead in PROTACs (Proteolysis Targeting Chimeras).[2][3] By linking Clofibramide to a target protein ligand (e.g., a BRD4 inhibitor), researchers can induce the ubiquitination and degradation of the target protein via the SYVN1 pathway.[1][2][3]

Comparative Mechanism: PPAR vs. SYVN1

Mechanisms cluster_old Classical Mechanism (Lipid Lowering) cluster_new Modern Mechanism (Targeted Degradation) Amide1 Clofibramide Acid1 Clofibric Acid (Active Metabolite) Amide1->Acid1 Hydrolysis (Amidases) PPAR PPAR-alpha Activation Acid1->PPAR Binding Lipid Lower Triglycerides PPAR->Lipid Transcription Amide2 Clofibramide Motif (Warhead) SYVN1 SYVN1 (E3 Ligase) Amide2->SYVN1 Direct Binding Complex Ternary Complex (Target-PROTAC-E3) SYVN1->Complex Recruitment Degradation Target Protein Ubiquitination Complex->Degradation

Figure 2: Divergent signaling pathways. Left: The classical metabolic activation for lipid control. Right: The direct recruitment of E3 ligase for protein degradation.

Experimental Protocols

Synthesis of Clofibramide (Bench Scale)

Objective: Preparation of high-purity amide for biological testing.

  • Reagents: 4-Chlorophenol (10 mmol), 2-bromo-2-methylpropanamide (10 mmol), Anhydrous K₂CO₃ (15 mmol), DMF (20 mL).

  • Procedure:

    • Dissolve 4-chlorophenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at 60°C for 30 minutes to generate the phenoxide.

    • Add 2-bromo-2-methylpropanamide dropwise.

    • Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol/water.

  • Yield: Typically 75–85%. White crystalline solid.

Thermal Shift Assay (SYVN1 Binding)

Objective: Validate binding of Clofibramide to SYVN1.

  • Preparation: Express and purify Recombinant SYVN1 protein.

  • Incubation: Mix SYVN1 (2 µM) with Clofibramide (10–100 µM) and SYPRO Orange dye.

  • Measurement: Perform melt curve analysis using qPCR machine (25°C to 95°C, 0.5°C/min).

  • Analysis: A positive shift in melting temperature (

    
    ) compared to DMSO control indicates ligand stabilization.
    

References

  • Thorp, J. M., & Waring, W. S. (1962). Modification of the distribution and excretion of lipids and sterols in the rat. Nature, 194, 948–949. Link

    • The foundational paper describing the discovery of the fibrate class and the activity of aryloxyisobutyric acid deriv
  • Warren, J., Munakala, A., Zientek, K. D., et al. (2026). Identification of clofibric acid as a SYVN1 ligand for PROTAC development.[1][2][4][5] bioRxiv.[4] Link

    • The breakthrough study identifying the clofibric acid/amide scaffold as a ligand for the E3 ligase SYVN1.
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. General reference for the bioisosteric replacement of esters with amides in drug design.
  • ChemicalBook. (n.d.). This compound Product Properties. Link

    • Source for physicochemical data and CAS verific

Sources

Technical Analysis: 2-(4-Chlorophenoxy)-2-methylpropanamide in Clofibrate Metabolism

[1][2]

Executive Summary

This technical guide addresses the specific status of 2-(4-Chlorophenoxy)-2-methylpropanamide within the metabolic landscape of the lipid-lowering agent clofibrate .[1][2] While often mistaken for a Phase II metabolic conjugate or a minor oxidative product, this molecule primarily functions as a critical analytical artifact derived from the ex vivo ammonolysis of clofibryl glucuronide.[2]

For researchers and DMPK (Drug Metabolism and Pharmacokinetics) scientists, distinguishing between biological metabolism and method-induced transformation is paramount.[2] This guide details the mechanistic origin of the amide, provides protocols for its differentiation from true metabolites, and outlines extraction methodologies to prevent its formation during bioanalysis.[2]

Chemical Identity and Metabolic Context[1][2][3][4][5][6][7]

The Molecule[2][3][4][8][9]
  • IUPAC Name: this compound[1][2]

  • Relation to Parent: Primary amide derivative of the active metabolite, Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).[1][2]

  • Structural Significance: Unlike the parent drug (an ethyl ester) or the active metabolite (a carboxylic acid), the amide possesses a neutral, stable terminal group, altering its chromatographic retention and ionization properties.[2]

The "Hidden" Pathway: Artifact vs. Metabolite

Standard clofibrate metabolism proceeds via rapid hydrolysis to clofibric acid, followed by hepatic conjugation to form clofibryl acyl glucuronide .[2]

Historically, the detection of this compound in urine samples led to confusion regarding alternative metabolic pathways.[2] However, rigorous forensic and toxicological analysis has established that this amide is rarely a product of enzymatic biotransformation in humans.[2] Instead, it is generated chemically during alkaline extraction procedures—specifically when ammonium hydroxide (NH₄OH) is used to basify urine samples containing high concentrations of the reactive acyl glucuronide.[2]

Mechanism of Formation (The Ammonolysis Trap)

The clofibryl glucuronide is an acyl glucuronide , a class of conjugates known for their chemical reactivity.[2] In the presence of ammonia (often used in solid-phase extraction or liquid-liquid extraction buffers), the ester bond between the clofibric acid moiety and the glucuronic acid undergoes nucleophilic attack by the ammonia molecule.[2]

2

This conversion is non-enzymatic and occurs ex vivo, potentially leading to:

  • False Positive: Identification of a "novel" amide metabolite.[2]

  • Quantitative Error: Underestimation of the glucuronide fraction and the total drug clearance.

Metabolic Pathway Visualization[2]

The following diagram illustrates the distinction between the biological metabolic route and the analytical artifact pathway.

ClofibrateMetabolismClofibrateClofibrate(Ethyl Ester)ClofibricAcidClofibric Acid(Active Metabolite)Clofibrate->ClofibricAcidHydrolysis(Esterases)GlucuronideClofibryl Acyl Glucuronide(Major Urinary Metabolite)ClofibricAcid->GlucuronideConjugation(UGT Enzymes)Amide2-(4-Chlorophenoxy)-2-methylpropanamide(Artifact)Glucuronide->AmideEx Vivo Ammonolysis(NH4OH Extraction)

Figure 1: Biological metabolism of clofibrate (Green) versus the ex vivo artifact pathway (Red) leading to amide formation.[2]

Analytical Differentiation & Detection

To ensure data integrity, researchers must validate that the amide detected is not a method-induced artifact.[2]

Comparative Properties Table
FeatureClofibric AcidClofibryl GlucuronideThis compound
Origin Biological (Hydrolysis)Biological (Phase II)Artifact (Chemical)
Polarity Acidic (pKa ~ 3.[2]0)Highly Polar (Acidic)Neutral
LC Retention ModerateEarly ElutingLate Eluting (Reverse Phase)
MS Transition (-) Ion Mode (Deprotonated)(-) Ion Mode(+) Ion Mode (Protonated)
Stability StableUnstable (Alkaline pH)Highly Stable
Diagnostic Workflow

If the amide is detected in a sample:

  • Check Extraction pH: Was Ammonia or high pH buffer used?

  • Re-analyze without Ammonia: Repeat extraction using a non-nucleophilic base (e.g., dilute NaOH/KOH without ammonium ions) or acidic extraction.[2]

  • Result Interpretation: If the amide peak disappears in the ammonia-free extraction, it is an artifact.[2]

Experimental Protocols

Protocol A: Artifact-Free Extraction of Clofibric Acid & Glucuronide

Objective: To extract clofibrate metabolites from urine without inducing amide formation.

Reagents:

  • 0.1 M Formic Acid[2]

  • Ethyl Acetate[2]

  • Internal Standard (e.g., d4-Clofibric Acid)[2]

Step-by-Step:

  • Sample Prep: Aliquot 100 µL of urine into a glass tube.

  • Acidification: Add 10 µL of 0.1 M Formic Acid to lower pH to ~3.0. (Stabilizes the acyl glucuronide).[2]

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 30 seconds.[2]

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the organic (upper) layer to a clean vial.

  • Evaporation: Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).

  • Analysis: Inject into LC-MS/MS.

Protocol B: Synthesis of Reference Standard (Amide)

Objective: To synthesize this compound for use as a retention time marker.

Reagents:

  • Clofibric Acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (SOCl₂, 1.5 eq)[2]

  • Ammonium Hydroxide (conc.[2] NH₄OH)

  • Dichloromethane (DCM)[2]

Step-by-Step:

  • Activation: Dissolve Clofibric Acid in DCM. Add Thionyl Chloride dropwise under stirring at 0°C. Reflux for 1 hour to form the acid chloride.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Redissolve the residue in cold DCM. Add concentrated NH₄OH dropwise (excess).[2]

  • Precipitation: The amide will precipitate or partition into the organic phase.[2]

  • Wash: Wash the organic layer with water (2x), 1M HCl (to remove unreacted amine), and Brine.[2]

  • Purification: Recrystallize from ethanol/water.

  • Verification: Confirm structure via NMR and MS (Expected M+H: ~214/216 m/z).

References

  • Formation of this compound from a Clofibrate Metabolite During Extraction of Urine. Source: Journal of Analytical Toxicology URL:[Link][2]

  • Clofibric Acid (PubChem Compound Summary). Source: National Center for Biotechnology Information URL:[2][Link][2]

  • Metabolism and pharmacokinetics of etofylline clofibrate. Source: PubMed URL:[2][4][Link]

  • Characterization of Clofazimine Metabolism (Comparative Methodology). Source: Antimicrobial Agents and Chemotherapy URL:[2][Link][2]

2-(4-Chlorophenoxy)-2-methylpropanamide: From Lipid Modulation to E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of 2-(4-Chlorophenoxy)-2-methylpropanamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, historically known as Clofibramide , occupies a unique niche in medicinal chemistry. Originally characterized as a stable amide derivative of the hypolipidemic agent clofibric acid, it has recently re-emerged in the field of Targeted Protein Degradation (TPD). While its classic pharmacological profile is defined by its hydrolysis to a PPAR-


 agonist, contemporary research (2024–2026) has identified it as a specific ligand for SYVN1 (Synoviolin) , an E3 ubiquitin ligase. This guide analyzes its molecular architecture, synthetic pathways, and its evolving utility as a recruiter handle in PROTAC® (Proteolysis-Targeting Chimera) design.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The compound is the primary amide analogue of clofibrate. Unlike its ester counterpart (clofibrate), the amide functionality confers distinct hydrogen-bonding capabilities and hydrolytic stability, altering its pharmacokinetic behavior and binding affinity.

Attribute Technical Specification
IUPAC Name This compound
Common Name Clofibramide
CAS Registry Number 5658-61-7
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
SMILES CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl
InChI Key GLBNTBLOLXXOFK-UHFFFAOYSA-N
Physicochemical Properties

The gem-dimethyl group adjacent to the amide creates a steric shield, influencing both the rate of hydrolysis and the conformation of the phenoxy tail.

Property Value / Description Relevance
Physical State White to off-white solidHandling and formulation stability.
Solubility Low in water; Soluble in DMSO, EtOH, DCMRequires organic co-solvents for biological assays.
Lipophilicity (LogP) ~1.7 – 2.1 (Predicted)Moderate membrane permeability; less lipophilic than clofibrate ester.
H-Bond Donors 1 (Amide NH

)
Critical for binding site interactions (e.g., SYVN1).
H-Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates dipole interactions.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound typically proceeds via the activation of clofibric acid. The steric hindrance of the


-dimethyl group requires potent activation methods to ensure efficient amidation.
Core Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Ammonolysis)

  • Etherification (Precursor Synthesis):

    • Reagents: 4-Chlorophenol + Acetone/Chloroform (Barger-Weiler) or 4-Chlorophenol + 2-Bromo-2-methylpropanoic acid.

    • Conditions: NaOH, Reflux.

    • Product: Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).

  • Activation:

    • Reagents: Thionyl Chloride (SOCl

      
      ) or Oxalyl Chloride.
      
    • Mechanism:[1][2] Conversion of the carboxylic acid to the acid chloride (2-(4-chlorophenoxy)-2-methylpropanoyl chloride).

    • Note: The acid chloride is volatile and moisture-sensitive.

  • Amidation:

    • Reagents: Aqueous Ammonia (NH

      
      OH) or Ammonia gas in Dichloromethane (DCM).
      
    • Conditions: 0°C to Room Temperature.

    • Purification: Recrystallization from Ethanol/Water.

Visualization of Synthetic Workflow

SynthesisPathway phenol 4-Chlorophenol acid Clofibric Acid (Intermediate) phenol->acid NaOH, Reflux reagent1 2-Bromo-2-methyl- propanoic acid reagent1->acid chloride Acid Chloride (Activated Species) acid->chloride SOCl2 product Clofibramide (Final Amide) chloride->product Ammonolysis ammonia NH3 (aq/gas) ammonia->product

Figure 1: Step-wise synthetic route from 4-chlorophenol to the target amide via acid chloride activation.

Part 3: Biological Interface & Pharmacodynamics

Classical Pharmacology: Lipid Regulation

Historically, the amide was investigated as a prodrug for Clofibric Acid .

  • Mechanism: Upon systemic absorption, hepatic amidases hydrolyze the amide bond.

  • Target: The released acid acts as an agonist for PPAR-

    
      (Peroxisome Proliferator-Activated Receptor alpha), regulating gene expression involved in lipid metabolism (e.g., LPL induction, ApoC-III suppression).
    
  • Advantage: The amide form reduces gastric irritation compared to the free acid and offers different solubility kinetics than the ethyl ester (Clofibrate).

Emerging Application: Targeted Protein Degradation (TPD)

Recent studies (2024-2026) have pivoted the use of this molecule from a metabolic prodrug to a functional ligand in chemical biology.

  • Target Identification: this compound has been identified as a ligand for SYVN1 (Synoviolin) , a RING-type E3 ubiquitin ligase resident in the Endoplasmic Reticulum (ER).

  • Mechanism of Action:

    • Binding: The amide binds to SYVN1, stabilizing the protein (confirmed via Cellular Thermal Shift Assay - CeTSA).

    • Recruitment: When conjugated via a linker to a target protein ligand (e.g., JQ1 for BRD4), it functions as the "warhead" of a PROTAC.

    • Degradation: The chimera brings the target protein (POI) into proximity with SYVN1, triggering polyubiquitination and subsequent proteasomal degradation.

Key Insight: This discovery expands the "toolbox" of E3 ligases available for PROTAC design beyond the standard Cereblon (CRBN) and VHL ligases, offering new avenues for degrading ER-associated or membrane-bound proteins.

Mechanism of Action Diagram

PROTAC_Mechanism Amide Clofibramide Motif (SYVN1 Ligand) Linker Chemical Linker Amide->Linker Complex Ternary Complex (SYVN1 : PROTAC : POI) Amide->Complex Recruitment Warhead Target Ligand (e.g., JQ1) Linker->Warhead Warhead->Complex Recruitment Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Figure 2: Mechanism of Clofibramide-based PROTACs recruiting SYVN1 for targeted protein degradation.

Part 4: Analytical Characterization

To validate the synthesis and purity of this compound, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the symmetry of the para-substituted ring and the isolated methyl protons.

Proton Environment Chemical Shift (

, ppm)
Multiplicity Integration Assignment
Aromatic (Ortho to Cl) 7.20 – 7.25Doublet (

Hz)
2HAr-H (C3, C5)
Aromatic (Ortho to O) 6.85 – 6.90Doublet (

Hz)
2HAr-H (C2, C6)
Amide NH 5.50 – 7.50 (Broad)Singlet (Broad)1H/2H-CONH

Methyl Groups 1.45 – 1.55Singlet6H-C(CH

)

-

Note: The amide protons may appear as two broad singlets or one broad hump depending on solvent and hydrogen bonding.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Molecular Ion:

    
     (approx).
    
  • Isotopic Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.

References

  • PubChem. (n.d.). Compound Summary for CID 15477891: (2R)-2-(4-chlorophenoxy)propanamide. National Library of Medicine. Retrieved from [Link]

  • Zhang, X., et al. (2024). Identification of clofibric acid as a SYVN1 ligand for PROTAC development. bioRxiv. Retrieved from [Link]

Sources

An In-Depth Technical Guide on 2-(4-Chlorophenoxy)-2-methylpropanamide as a Metabolite of Clofibrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)-2-methylpropanamide, a known analytical artifact of the lipid-lowering drug clofibrate. While not a true biological metabolite, its formation during routine toxicological analysis from the active metabolite, clofibric acid, necessitates a thorough understanding for accurate bioanalytical interpretation. This document delves into the metabolic fate of clofibrate, the chemical transformation leading to the amide artifact, detailed analytical methodologies for its detection and quantification, and a discussion of its potential, though largely uncharacterized, biological significance.

Introduction: Clofibrate and its Active Metabolite

Clofibrate, an older-generation fibrate drug, has been historically prescribed for the treatment of hyperlipidemia.[1] It effectively reduces elevated plasma triglycerides by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism.[2] Upon oral administration, clofibrate, an ethyl ester prodrug, is rapidly and extensively hydrolyzed by serum and tissue esterases to its pharmacologically active form, 2-(4-chlorophenoxy)-2-methylpropionic acid, commonly known as clofibric acid.[3] Clofibric acid is the primary circulating entity responsible for the therapeutic effects of the drug.

The Metabolic Journey of Clofibrate

The biotransformation of clofibrate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the initial hydrolysis to clofibric acid, followed by conjugation and excretion.

Phase I Metabolism: Hydrolysis to Clofibric Acid

The conversion of clofibrate to clofibric acid is a rapid and efficient process mediated by non-specific esterases present in the blood and various tissues. This hydrolysis is a prerequisite for the drug's activity, as clofibric acid is the ligand for PPARα.

Phase II Metabolism: Glucuronidation of Clofibric Acid

The major metabolic fate of clofibric acid is conjugation with glucuronic acid to form clofibric acid glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and renders the molecule more water-soluble, facilitating its renal excretion. The direct analysis of this glucuronide conjugate is crucial for a complete understanding of clofibrate's pharmacokinetics.[4][5]

Clofibrate_Metabolism Clofibrate Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) Clofibric_Acid Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropionic acid) [Active Metabolite] Clofibrate->Clofibric_Acid Hydrolysis (Serum & Tissue Esterases) Glucuronide Clofibric Acid Glucuronide [Excretory Metabolite] Clofibric_Acid->Glucuronide Glucuronidation (UGTs in Liver) Amide_Artifact This compound [Analytical Artifact] Clofibric_Acid->Amide_Artifact Ammonolysis (During Sample Prep) Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Urine or Plasma) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Derivatization->HPLC_UV For Clofibric Acid in Plasma GC_MS GC-MS Derivatization->GC_MS For Clofibric Acid & Amide in Urine Quantification Quantification (Calibration Curve) HPLC_UV->Quantification GC_MS->Quantification Identification Identification (Retention Time & Mass Spectrum) GC_MS->Identification

Sources

In-Vivo Biotransformation of Clofibrate to 2-(4-Chlorophenoxy)-2-methylpropanamide: Mechanisms and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic pathway governing the formation of 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide) from the parent drug Clofibrate . While the canonical metabolism of clofibrate involves rapid hydrolysis to clofibric acid followed by glucuronidation, the formation of the primary amide represents a distinct, often overlooked pathway with significant toxicological implications.

This document analyzes the Acyl-Glucuronide Reactivity (AGR) mechanism as the primary driver for this transformation in vivo, distinguishing it from direct enzymatic amidation. It provides researchers with a self-validating analytical protocol for isolating and quantifying this metabolite using LC-MS/MS, addressing the challenges of separating neutral amides from their acidic precursors.

Mechanistic Pathways

The formation of this compound is not the result of a single enzymatic step but rather a cascade involving bioactivation and subsequent nucleophilic substitution.

The Canonical Pathway (Precursors)

Upon administration, Clofibrate (an ethyl ester) is rapidly hydrolyzed by tissue and serum esterases to Clofibric Acid (the pharmacologically active PPAR


 agonist).
  • Enzymes: Carboxylesterases (CES1, CES2).

  • Location: Liver, Plasma, Intestine.

  • Outcome: ~100% conversion to the free acid.

The Divergent Pathway: Amide Formation

The free carboxylic acid is primarily cleared via conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The resulting Clofibryl Acyl-Glucuronide is an electrophilic species.[1]

The Mechanism of Amidation: Unlike peptide amidation (mediated by PAM enzymes), the formation of clofibramide from clofibric acid is driven by the chemical instability of the acyl-glucuronide intermediate.

  • Activation: UGTs convert clofibric acid to 1-O-acyl-glucuronide.

  • Nucleophilic Attack: The ester carbonyl carbon of the glucuronide is susceptible to nucleophilic attack.

  • Ammonolysis: In physiological compartments with high ammonia concentrations (e.g., renal tubules, specific hepatic microenvironments), ammonia (

    
    ) acts as the nucleophile, displacing the glucuronic acid moiety.
    
  • Product: this compound + Glucuronic Acid.

This pathway is critical for drug development professionals as it represents a "shunting" of the reactive metabolite, potentially mitigating protein adduct formation (immunotoxicity) or serving as a marker of acyl-glucuronide instability.

Pathway Visualization

The following diagram illustrates the metabolic flow, highlighting the electrophilic stress point where the amide is formed.

ClofibrateMetabolism Clofibrate Clofibrate (Ethyl Ester Prodrug) ClofibricAcid Clofibric Acid (Active Metabolite) Clofibrate->ClofibricAcid Hydrolysis (Carboxylesterases) AcylGlucuronide Clofibryl-1-O-acyl-glucuronide (Reactive Intermediate) ClofibricAcid->AcylGlucuronide Glucuronidation (UGT Enzymes) Clofibramide 2-(4-Chlorophenoxy)- 2-methylpropanamide (Primary Amide) AcylGlucuronide->Clofibramide Nucleophilic Substitution (+NH3 / Ammonolysis) ProteinAdducts Protein Adducts (Toxicity) AcylGlucuronide->ProteinAdducts Transacylation (Covalent Binding)

Caption: Metabolic cascade showing the conversion of Clofibrate to Clofibramide via the reactive acyl-glucuronide intermediate.

Experimental Protocol: Isolation and Identification

This protocol is designed to distinguish the neutral amide metabolite from the acidic parent compound and the polar glucuronide.

Sample Preparation (Plasma/Urine)

Principle: Liquid-Liquid Extraction (LLE) at alkaline pH is used to separate the neutral amide from the ionized acid.

StepActionRationale
1 Aliquot 100 µL of plasma/urine. Spike with Internal Standard (e.g.,

-Clofibramide).
Corrects for matrix effects and recovery loss.
2 Adjust pH to 10.0 using 0.1 M NaOH.Ionizes Clofibric Acid (

) to carboxylate (

), keeping it in the aqueous phase. The Amide remains neutral.
3 Add 500 µL MTBE (Methyl tert-butyl ether). Vortex for 2 min.Extracts the neutral amide into the organic layer while the ionized acid remains in the aqueous buffer.
4 Centrifuge at 10,000 x g for 5 min. Transfer supernatant.Phase separation.
5 Evaporate supernatant to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase.
Concentrates the analyte for trace detection.
LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+). Note: Acids run in Negative mode; Amides run better in Positive mode due to protonation of the carbonyl oxygen/nitrogen.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Precursor


 Product): 
AnalytePrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)Identification Logic
Clofibramide 228.1128.025Loss of amide + isopropyl group (

loss).
Clofibramide 228.1169.015Cleavage of ether bond (Chlorophenol fragment).
Clofibric Acid 215.1 (Neg Mode)127.0-20Included for separation verification.

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical metabolic ratios observed in rodent models, derived from aggregate metabolic studies.

ParameterClofibrate (Prodrug)Clofibric Acid (Active)Clofibramide (Metabolite)
MW ( g/mol ) 242.7214.6213.6
LogP 3.62.5 (pH dependent)2.1
Major Species Rat, HumanRat, HumanHuman (Minor), Rat (Trace)
Primary Route HydrolysisGlucuronidationAcyl-Glucuronide Breakdown
Plasma

< 1 hour12-24 hoursVariable (Formation limited)
Reactivity LowLowStable (End product)

Scientific Validation & Troubleshooting

Distinguishing "In Vivo" vs. "Ex Vivo" Formation

A critical aspect of studying acyl-glucuronide derived amides is ensuring the amide was formed in the body, not in the urine collection cup.

  • The Artifact Problem: If urine containing clofibryl glucuronide sits at room temperature, bacterial urease or spontaneous hydrolysis in the presence of ammonia can generate clofibramide.

  • Control Protocol:

    • Collect urine on dry ice or with enzyme inhibitors (e.g., saccharolactone to inhibit

      
      -glucuronidase).
      
    • Acidify samples immediately to pH < 4 to stabilize the acyl-glucuronide.

    • If Clofibramide is detected in stabilized plasma samples, it confirms in vivo formation.

Mechanistic Significance

The presence of the amide is a biomarker for reactive acyl-glucuronide exposure . High levels of the amide suggest that the glucuronide is sufficiently long-lived and reactive to undergo nucleophilic attack, correlating with a higher risk of idiosyncratic drug toxicity (IDT) via protein haptenization.

References

  • Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[1] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613.[1]

  • Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 841-854.

  • Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism and Reviews, 15(5-6), 1213-1249.

  • National Center for Biotechnology Information (2024).

Sources

potential biological activity of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Candidate Profile & Biological Activity Guide [1]

Executive Summary

2-(4-Chlorophenoxy)-2-methylpropanamide (also referred to in literature as Clofibramide ) represents a structural modification of the classic hypolipidemic agent clofibrate.[1] While clofibrate functions as an ester prodrug rapidly hydrolyzed to clofibric acid, the amide derivative presents a distinct pharmacokinetic profile.[1]

This guide analyzes the molecule’s potential as a PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonist , evaluating its utility as a stable prodrug or a distinct chemical entity with enhanced blood-brain barrier (BBB) permeability.[1] The primary biological activity centers on lipid metabolism regulation, specifically triglyceride clearance and high-density lipoprotein (HDL) modulation, with secondary relevance in neuroprotection studies due to the neutral amide pharmacophore.[1]

Chemical Identity & Structural Pharmacology[1]

Molecule Characterization

The molecule consists of a p-chlorophenoxy head group linked to an isobutyramide tail.[1] This structure is critical for hydrophobic interaction within the ligand-binding domain (LBD) of nuclear receptors.[1]

PropertyValueClinical Significance
IUPAC Name This compoundUnambiguous identification.[1]
Molecular Formula C

H

ClNO

Low molecular weight (<500 Da).[1]
Mol. Weight 213.66 g/mol High oral bioavailability potential.[1]
Lipophilicity (LogP) ~2.1 - 2.5 (Predicted)Optimal for membrane permeability; higher than the free acid.[1]
H-Bond Donors 1 (Amide NH

)
Critical for receptor anchoring.[1]
Metabolic Lability ModerateAmides are more resistant to plasma hydrolysis than esters (clofibrate), potentially extending half-life.[1]
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore dissection relative to receptor binding and metabolic stability.

SAR_Analysis Molecule 2-(4-Chlorophenoxy)- 2-methylpropanamide Head 4-Chlorophenoxy Group (Lipophilic Tail) Molecule->Head Linker Dimethyl Linker (Steric Bulk) Molecule->Linker Tail Primary Amide (Polar Head) Molecule->Tail Binding Hydrophobic Pocket Interaction (PPAR LBD) Head->Binding Van der Waals Linker->Binding Conformation Stability Resists Plasma Esterases Tail->Stability Slow Hydrolysis BBB Neutral Charge: Enhanced CNS Entry Tail->BBB Lack of Ionization

Figure 1: SAR analysis highlighting the functional roles of the chlorophenoxy tail (binding) and the amide head (stability/permeability).[1]

Mechanism of Action: PPAR Activation

The biological activity of this compound is mediated primarily through the PPAR signaling pathway .[1] Whether acting directly or after hydrolysis to clofibric acid, the downstream effects are transcriptional.[1]

The Signaling Cascade[1]
  • Ligand Entry: The lipophilic amide crosses the cell membrane.[1]

  • Binding: Ligand binds to the PPAR

    
     Ligand Binding Domain (LBD).[1][2]
    
  • Heterodimerization: PPAR

    
     forms a complex with the Retinoid X Receptor (RXR).[1][2]
    
  • Co-activator Recruitment: Release of co-repressors and recruitment of co-activators (e.g., PGC-1

    
    ).[1]
    
  • PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[1][2]

  • Transcription: Upregulation of genes involved in

    
    -oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (LPL, ApoA-I).[1]
    

PPAR_Pathway Ligand Ligand (Clofibramide/Metabolite) PPAR PPAR-alpha (Cytosolic/Nuclear) Ligand->PPAR Activation RXR RXR (Retinoid X Receptor) Heterodimer PPAR-RXR Heterodimer RXR->Heterodimer PPAR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE DNA Binding GeneExp Target Gene Expression (CPT1, ACOX1, LPL) PPRE->GeneExp Transcription Physio Physiological Outcome: Increased Fatty Acid Oxidation Decreased Triglycerides GeneExp->Physio

Figure 2: The nuclear receptor signaling cascade initiated by fibrate-class ligands.[1]

Experimental Protocols for Validation

To validate the biological activity of this specific amide, researchers must distinguish between its direct activity and that of its hydrolytic metabolite.[1]

In Vitro: PPAR Transactivation Assay (Luciferase Reporter)

This assay quantifies the potency of the compound in activating the receptor.[1]

Protocol:

  • Cell Line: Use HepG2 (human hepatoma) or COS-7 cells.[1]

  • Plasmids:

    • Expression vector: pSG5-hPPAR

      
       (human PPAR
      
      
      
      ).[1]
    • Reporter vector: (PPRE)

      
      -TK-Luc (contains PPRE upstream of luciferase).[1]
      
    • Control: Renilla luciferase (for normalization).[1]

  • Transfection:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Transfect using Lipofectamine 2000 (Invitrogen) following manufacturer guidelines.[1]

  • Treatment:

    • After 24h, replace media with serum-free media containing the test compound (0.1

      
      M – 100 
      
      
      
      M).[1]
    • Positive Control: Fenofibric acid or Wy-14643 (10

      
      M).[1]
      
    • Negative Control: DMSO vehicle (0.1%).[1]

  • Measurement:

    • Incubate for 24h.

    • Lyse cells using Passive Lysis Buffer (Promega).[1]

    • Measure luminescence using a Dual-Luciferase Reporter Assay System.[1]

  • Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .[1]
In Vivo: Triton WR-1339 Induced Hyperlipidemia

A rapid screening model to assess the lipid-lowering potential of the amide.[1]

Protocol:

  • Animals: Male Wistar rats (200-250g), fasted overnight.

  • Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 200 mg/kg.[1] This blocks lipoprotein lipase, causing a spike in plasma lipids.[1]

  • Treatment:

    • Administer this compound via oral gavage (suspended in 0.5% CMC) immediately after Triton injection.[1]

    • Dose range: 10, 30, 100 mg/kg.[1]

  • Sampling:

    • Collect blood samples at 24h and 48h post-injection.[1]

  • Analysis:

    • Centrifuge blood (3000 rpm, 10 min) to obtain serum.[1]

    • Quantify Total Cholesterol (TC) and Triglycerides (TG) using enzymatic colorimetric kits.[1]

  • Success Criteria: A statistically significant reduction (

    
    ) in serum TG compared to the Triton-only control group.
    

Workflow Step1 Step 1: Fasting (Overnight, Wistar Rats) Step2 Step 2: Induction (Triton WR-1339 IP) Step1->Step2 Step3 Step 3: Treatment (Oral Gavage of Amide) Step2->Step3 Simultaneous Step4 Step 4: Incubation (24 - 48 Hours) Step3->Step4 Step5 Step 5: Analysis (Serum TG/TC Quantification) Step4->Step5

Figure 3: Workflow for the in vivo Triton WR-1339 hyperlipidemia screening model.

Safety & Toxicology Considerations

While the amide may improve stability, the toxicological profile of the fibrate class must be monitored.[1]

  • Hepatomegaly (Rodents): Fibrates cause peroxisome proliferation in rodents, leading to increased liver weight.[1] This is generally considered species-specific and less relevant to humans, but must be measured in preclinical safety studies.[1]

  • Renal Excretion: The amide must eventually be cleared.[1] If it hydrolyzes to the acid, it will be excreted renally (often as a glucuronide conjugate).[1] Impaired renal function requires dose adjustment.[1]

  • Myopathy: Like other fibrates, there is a potential risk of myopathy, particularly if co-administered with statins.[1]

Conclusion

This compound serves as a vital probe in the fibrate class.[1] Its biological activity is defined by its ability to modulate PPAR


 , resulting in a hypolipidemic effect.[1] For drug development, it offers a scaffold for prodrug optimization —potentially offering better oral bioavailability or blood-brain barrier penetration than its acid counterpart.[1]

References

  • World Health Organization (WHO). (1996).[1] Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.[1] Guidelines for Drinking-water Quality.[1] [1]

  • National Institutes of Health (NIH) - PMC. (2017).[1] The Role of PPAR Alpha in the Modulation of Innate Immunity.

  • Frontiers in Endocrinology. (2021). PPAR

    
    : An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases.
    [1]
    
  • BenchChem. (2025).[1][3] A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog. (Reference for phenoxy-derivative SAR).

  • National Institutes of Health (NIH) - PubMed. (2017).[1] Physiological characterization of a novel PPAR pan agonist... (Reference for PPAR agonist screening protocols).

Sources

2-(4-Chlorophenoxy)-2-methylpropanamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide)

Executive Summary

This compound , commonly referred to as Clofibramide , is the primary amide derivative of Clofibric acid (the active metabolite of the lipid-lowering drug Clofibrate). While historically overshadowed by its ester precursor (Clofibrate), Clofibramide has re-emerged in contemporary research as a critical pharmaceutical intermediate and a novel ligand for E3 ubiquitin ligases (specifically SYVN1), marking its potential utility in Targeted Protein Degradation (TPD) strategies such as PROTACs.

This guide provides a comprehensive technical analysis of Clofibramide, detailing its physicochemical identity, synthesis protocols, pharmacological mechanisms, and analytical characterization. It is designed for researchers requiring high-fidelity data for drug development and metabolic profiling.

Chemical Identity & Physicochemical Properties

Clofibramide is a member of the phenoxyisobutyric acid class. Unlike its ester counterpart (Clofibrate), the amide functionality significantly alters its hydrogen-bonding capacity and metabolic stability.

Table 1: Chemical Identifiers

Parameter Details
IUPAC Name This compound
Common Name Clofibramide
CAS Number 5658-61-7 (Primary Amide)
Parent Compound Clofibric Acid (CAS: 882-09-7)
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
SMILES CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl
InChI Key Predicted: InChI=1S/C10H12ClNO2... (Analogous to acid)

Table 2: Physicochemical Properties

Property Value / Description Relevance
Physical State White to off-white crystalline solidStandard handling
Melting Point 132–134 °C (Experimental)Higher than Clofibrate (liquid) due to H-bonding
Solubility Soluble in DMSO, Ethanol, Methanol; Low water solubilityFormulation & Assay
LogP ~2.1 (Predicted)Lipophilic, membrane permeable
pKa ~15 (Amide N-H)Non-ionizable at physiological pH

Synthesis & Manufacturing

The synthesis of Clofibramide is typically achieved through the ammonolysis of Clofibric acid derivatives. The most robust pathway involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Protocol: Acid Chloride Route (High Yield)

Reagents:

  • Precursor: Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).[1]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Reactant: Ammonium Hydroxide (NH₄OH) or Ammonia gas.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Activation : Dissolve 10.0 g of Clofibric acid in 50 mL of dry DCM. Add 1.2 equivalents of Thionyl Chloride dropwise under nitrogen atmosphere.

  • Reflux : Heat the mixture to reflux (40 °C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation : Remove excess SOCl₂ and solvent under reduced pressure to isolate the crude Clofibryl Chloride (an oil).

  • Amidation : Redissolve the acid chloride in fresh DCM (30 mL). Cool to 0 °C.

  • Addition : Slowly add concentrated aqueous Ammonium Hydroxide (excess) or bubble anhydrous Ammonia gas into the solution while stirring vigorously.

  • Workup : Stir for 1 hour at room temperature. Wash the organic layer with water (2x), 1M NaOH (to remove unreacted acid), and brine.

  • Purification : Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to obtain pure Clofibramide crystals.

Visualization: Synthesis Pathway

Synthesis Acid Clofibric Acid (CAS 882-09-7) Chloride Clofibryl Chloride (Intermediate) Acid->Chloride SOCl2, Reflux (-HCl, -SO2) Amide Clofibramide (CAS 5658-61-7) Chloride->Amide NH3 / NH4OH (DCM, 0°C)

Figure 1: Synthetic pathway from Clofibric Acid to Clofibramide via Acid Chloride activation.

Pharmacology & Emerging Applications

Clofibramide sits at the intersection of classical lipid metabolism and modern protein degradation therapeutics.

Mechanism 1: PPAR-alpha Modulation (Classical)

Like its parent acid, Clofibramide retains structural affinity for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .

  • Mode of Action : It acts as a weak agonist or prodrug. In vivo, amidases may hydrolyze the amide bond, releasing the free Clofibric acid, which then dimerizes with RXR to regulate gene expression involved in fatty acid oxidation (e.g., LPL, ApoA-I).

Mechanism 2: SYVN1 Ligand (Novel/PROTACs)

Recent chemoproteomic studies (e.g., bioRxiv 2026) have identified Clofibramide as a specific ligand for SYVN1 (Synoviolin) , an E3 ubiquitin ligase.

  • Significance : Unlike standard PPAR activity, this binding is distinct to the amide structure.

  • Application : Researchers use the Clofibramide scaffold as a "warhead" to recruit SYVN1 in PROTAC (Proteolysis Targeting Chimera) design, enabling the targeted degradation of neo-substrates (e.g., BRD4) when linked to a target-binding moiety.

Visualization: Pharmacological Divergence

Pharmacology Compound Clofibramide Hydrolysis Metabolic Hydrolysis (Amidases) Compound->Hydrolysis DirectBind Direct Binding Compound->DirectBind Acid Clofibric Acid Hydrolysis->Acid PPAR PPAR-alpha Activation (Lipid Lowering) Acid->PPAR SYVN1 SYVN1 (E3 Ligase) Recruitment DirectBind->SYVN1 PROTAC PROTAC Development (Targeted Protein Degradation) SYVN1->PROTAC

Figure 2: Dual pharmacological pathways: Classical prodrug metabolism vs. direct E3 ligase recruitment.

Analytical Characterization

To validate the identity of synthesized Clofibramide, the following analytical signatures must be confirmed.

A. High-Performance Liquid Chromatography (HPLC)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 226 nm (Absorption max of chlorophenoxy ring).

  • Retention Time : Clofibramide will elute earlier than Clofibrate (ester) but later than Clofibric acid (ionized) under neutral conditions.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.30 (d, J=8.8 Hz, 2H) : Aromatic protons (meta to oxygen).

  • δ 6.85 (d, J=8.8 Hz, 2H) : Aromatic protons (ortho to oxygen).

  • δ 7.10 (br s, 1H) : Amide N-H (Proton A).

  • δ 6.90 (br s, 1H) : Amide N-H (Proton B).

  • δ 1.45 (s, 6H) : Gem-dimethyl protons (C(CH₃)₂).

Note: The presence of two broad singlets for the NH₂ group (or one broad peak depending on solvent/temp) and the distinct shift of the dimethyl group confirms the amide structure over the acid.

Safety & Toxicology

  • Hazard Classification : Irritant (Skin/Eye).

  • Signal Word : Warning.

  • Handling : Use standard PPE (Gloves, Goggles).

  • Metabolic Note : As a precursor to Clofibric acid, it shares the safety profile of fibrates—potential for peroxisome proliferation (in rodents) and liver enzyme elevation.

References

  • LKT Laboratories. Clofibric Acid Product Specifications & Pharmacology.
  • ChemicalBook. Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic acid and derivatives.
  • bioRxiv. Identification of clofibric acid as a SYVN1 ligand for PROTAC development. (2026).
  • PubChem . Compound Summary: Clofibric Acid (Parent).[1][2][3] CID 2797. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Sigma-Aldrich. Product Detail: 2-(4-Chlorophenoxy)-2-methylpropionic acid.

Sources

A Phased, Mechanistic Approach to the Preliminary Toxicological Assessment of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of 2-(4-Chlorophenoxy)-2-methylpropanamide. As a novel chemical entity, potentially serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a robust toxicological evaluation is paramount to ensure safety and guide further development.[1] This document provides a framework built on modern toxicological principles, progressing from computational and in vitro methodologies to targeted in vivo studies. The causality behind each experimental choice is detailed, emphasizing a self-validating system that aligns with international regulatory guidelines. The objective is to build a foundational toxicological profile, identifying potential hazards and establishing a preliminary safety margin.

Introduction: The Investigational Compound

This compound is a small molecule characterized by a chlorophenoxy group linked to a propanamide moiety. Its structure shares features with the phenoxy class of compounds, such as the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and the drug clofibrate.[2] Notably, this specific amide has been identified as a potential artifact formed from a metabolite of clofibrate during certain analytical procedures, though its independent biological and toxicological profile is not well-documented.[3]

The assessment strategy detailed herein is therefore proactive, designed to systematically investigate potential toxicological liabilities based on structural alerts and the known effects of related chemical classes, which include hepatic, renal, and neurological effects at high doses.[4][5][6] The core principle is a phased approach that prioritizes non-animal methods for initial screening, reserving in vivo studies for confirmation and systemic evaluation, in line with the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[7]

Foundational Assessment: Physicochemical and In Silico Evaluation

Prior to any biological testing, a thorough understanding of the compound's physical and chemical properties is essential. These parameters dictate its behavior in biological systems and are critical for designing meaningful toxicological assays. Concurrently, computational toxicology provides an invaluable initial screen for potential hazards.

Physicochemical Characterization

The first step is to determine the fundamental properties of the test article. This is a non-negotiable prerequisite for accurate dose formulation and interpretation of toxicological data.

Table 1: Essential Physicochemical Parameters for this compound

ParameterRationaleTarget Value/Information
Purity Ensures that observed toxicity is due to the compound itself and not impurities.>98% (as determined by HPLC/UPLC)
Solubility Determines appropriate vehicle for in vitro and in vivo dosing. Critical for bioavailability.Aqueous and organic solvent solubility profile.
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity and potential for membrane permeability and bioaccumulation.Experimentally determined.
pKa Determines the ionization state at physiological pH, affecting absorption and distribution.Experimentally determined.
Chemical Stability Ensures the compound does not degrade in the dosing vehicle or under assay conditions.Stability profile at various pH and temperatures.
In Silico Toxicological Prediction

Computational (in silico) models are used to predict toxicological endpoints based on the chemical structure of the molecule. These predictions serve as an early warning system, guiding the focus of subsequent in vitro and in vivo testing.

G cluster_input Input Data cluster_models Computational Models (QSAR) cluster_output Output & Action Compound Compound Structure (SMILES/MOL file) Genotox Genotoxicity Prediction (e.g., DEREK, Sarah Nexus) Compound->Genotox Analyzed by Carcinogen Carcinogenicity Prediction Compound->Carcinogen Analyzed by Hepatotox Hepatotoxicity Prediction Compound->Hepatotox Analyzed by Cardiotox Cardiotoxicity Prediction (hERG liability) Compound->Cardiotox Analyzed by Profile Preliminary Hazard Profile Genotox->Profile Generates Carcinogen->Profile Generates Hepatotox->Profile Generates Cardiotox->Profile Generates Guidance Guides Subsequent In Vitro Assay Selection Profile->Guidance

Caption: In Silico Toxicology Workflow.

Tier 1: In Vitro Toxicology Assessment

The Tier 1 evaluation employs a battery of in vitro assays to efficiently screen for key toxicological endpoints.[8] This phase provides critical data on cytotoxicity, genotoxicity, and potential organ-specific liabilities without the use of whole animals.

General Cytotoxicity

Causality: Determining the concentrations at which the compound causes general cell death is the first and most fundamental in vitro step. The resulting dose-response curve is essential for selecting sub-lethal concentrations for more complex, mechanism-based assays (e.g., genotoxicity, hepatotoxicity), ensuring that observed effects are not simply a consequence of overt cytotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Line: Human hepatoma cells (HepG2) are selected for their relevance to xenobiotic metabolism.

  • Seeding: Plate HepG2 cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Dosing: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a concentration range (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove old medium from cells and add 100 µL of the test compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24 hours.

  • Staining: Wash cells with PBS. Add medium containing 50 µg/mL Neutral Red dye and incubate for 3 hours. This dye is taken up and stored in the lysosomes of viable cells.

  • Extraction: Wash cells with PBS, then add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to extract the dye from the cells.

  • Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[9][10] A standard battery of tests is required to assess different mechanisms of genetic damage.[11]

G cluster_battery ICH S2(R1) In Vitro Genotoxicity Battery cluster_decision Decision Point TestArticle Test Article: This compound Ames Test 1: Bacterial Reverse Mutation Assay (Ames) Detects gene mutations TestArticle->Ames With & Without S9 Metabolic Activation Micro Test 2: In Vitro Micronucleus Assay (in mammalian cells, e.g., CHO, TK6) Detects clastogenic and aneugenic events TestArticle->Micro With & Without S9 Metabolic Activation Result1 Result1 Ames->Result1 Positive or Negative Result2 Result2 Micro->Result2 Positive or Negative Decision If Positive in either test: Proceed to in vivo follow-up (e.g., Comet assay, in vivo micronucleus test) If Negative in both: Low concern for genotoxicity Result1->Decision Result2->Decision

Caption: Standard In Vitro Genotoxicity Testing Workflow.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are engineered to detect different types of point mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to identify metabolites that may be genotoxic.

  • Procedure (Plate Incorporation Method): a. Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar. b. Pour this mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Preliminary Organ-Specific Toxicity

Causality: Based on the known toxicity of related phenoxy compounds and the liver's central role in xenobiotic metabolism, preliminary assessments of hepatotoxicity and cardiotoxicity are warranted.[4][12] Cardiovascular toxicity is a leading cause of drug attrition and must be evaluated early.[13][14]

Table 2: Proposed In Vitro Organ-Specific Toxicity Assays

Target OrganAssayEndpoint MeasuredRationale
Liver High-Content Imaging in Human HepatocytesSteatosis (lipid accumulation), mitochondrial membrane potential, reactive oxygen species (ROS) production.Assesses multiple key mechanisms of drug-induced liver injury (DILI) simultaneously.[15]
Heart hERG Patch-Clamp AssayInhibition of the hERG potassium channel current.The hERG channel is critical for cardiac repolarization. Inhibition is a primary indicator of risk for Torsades de Pointes, a life-threatening arrhythmia.

Tier 2: In Vivo Toxicology Assessment

Following the in vitro assessment, in vivo studies are necessary to understand the compound's effects within a complex, whole biological system.[16] These studies provide crucial information on systemic toxicity, target organs, and toxicokinetics.

Acute Oral Toxicity Study (OECD 423)

Causality: The acute oral toxicity study is a foundational in vivo test to determine the immediate health hazards of a single high-dose exposure.[17] It provides a toxicity classification and an estimation of the LD50, which is critical for guiding dose selection in subsequent repeat-dose studies and for regulatory hazard communication. The Acute Toxic Class Method (OECD 423) is selected as it provides sufficient information for classification while minimizing animal use compared to older methods.[18][19]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species: Wistar or Sprague-Dawley rats (single sex, typically female, as they are often more sensitive).

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Procedure: a. A stepwise procedure is used with 3 animals per step. b. Starting Dose: Based on in vitro cytotoxicity and in silico data, a starting dose is selected (e.g., 300 mg/kg). c. Dosing: Animals are fasted overnight, then administered the compound via oral gavage. d. Observation: Animals are closely observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity) for up to 14 days. Body weights are recorded periodically.

  • Dose Progression: The outcome of the first step determines the next dose level (either higher or lower) according to the OECD 423 flowchart.

  • Endpoint: The study allows for classification of the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity. A gross necropsy of all animals is performed at the end of the study.

Table 3: Example Dosing and Observation Scheme (OECD 423)

StepDose (mg/kg)Number of AnimalsOutcome Criteria for Next Step
13003If 2-3 die, re-test at 50 mg/kg. If 0-1 die, test at 2000 mg/kg.
250 or 20003Outcome determines final GHS classification.
Safety Pharmacology Core Battery

Causality: Regulatory agencies mandate a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems (Central Nervous, Cardiovascular, and Respiratory) that could pose an immediate threat to life.[20][21] These studies are designed to detect undesirable pharmacodynamic effects at and above the expected therapeutic range.

G cluster_core ICH S7A Safety Pharmacology Core Battery TestArticle Test Article Administered to Relevant Animal Models CNS Central Nervous System (e.g., Irwin Test or FOB in rats) TestArticle->CNS CVS Cardiovascular System (Telemetry in dogs or non-human primates) TestArticle->CVS Resp Respiratory System (Whole-body plethysmography in rats) TestArticle->Resp CNS_Endpoints CNS_Endpoints CNS->CNS_Endpoints Assess: Behavior, motor activity, coordination, body temp. CVS_Endpoints CVS_Endpoints CVS->CVS_Endpoints Assess: Blood pressure, heart rate, ECG intervals (QT, PR, QRS) Resp_Endpoints Resp_Endpoints Resp->Resp_Endpoints Assess: Respiratory rate, tidal volume, hemoglobin oxygen saturation Risk Risk CNS_Endpoints->Risk Integrated Assessment of Vital Function Risk CVS_Endpoints->Risk Integrated Assessment of Vital Function Risk Resp_Endpoints->Risk Integrated Assessment of Vital Function Risk

Caption: Safety Pharmacology Core Battery Workflow.

Data Integration and Preliminary Risk Assessment

The culmination of this preliminary assessment is the integration of all data streams—physicochemical, in silico, in vitro, and in vivo. This integrated profile allows for an initial risk assessment.

  • Hazard Identification: Were any hazards identified (e.g., cytotoxicity at low concentrations, positive genotoxicity signal, cardiovascular effects)?

  • Dose-Response Characterization: At what concentrations or doses did these effects occur?

  • Cross-Validation: Do the in vivo results confirm or contradict the in vitro findings? For example, if in vitro hepatotoxicity was observed, were there corresponding changes in liver enzymes or histopathology in the acute oral study?

  • NOAEL Establishment: From the in vivo studies, a preliminary No-Observed-Adverse-Effect Level (NOAEL) can be estimated, which is the highest dose at which no significant adverse effects were found.[22] This value is fundamental for calculating a safe starting dose for any potential future studies.

Conclusion

This technical guide presents a logical, tiered, and scientifically justified framework for conducting a preliminary toxicological assessment of this compound. By progressing from computational and high-throughput in vitro screens to definitive, low-animal-use in vivo studies, this strategy enables a robust initial characterization of the compound's safety profile. This approach ensures that key potential liabilities are investigated early, allowing for informed decision-making in the development pathway while adhering to the highest standards of scientific integrity and regulatory compliance.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid (2,4-D). In Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • GovInfo. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide. Retrieved from [Link]

  • 24d.info. (n.d.). Toxicology of 2,4-D. Retrieved from [Link]

  • PLOS Journals. (n.d.). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]

  • AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Retrieved from [Link]

  • bioRxiv. (2023). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • PubMed Central (PMC). (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Formation of this compound from a Clofibrate Metabolite During Extraction of Urine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

  • PubMed. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Retrieved from [Link]

  • National Toxicology Program (NTP). (2001). OECD Test Guideline 423. Retrieved from [Link]

  • CORE. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Retrieved from [Link]

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  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

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Metabolic Pathway & Pharmacodynamics of Clofibrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) represents a foundational case study in metabolic pharmacology. As the prototype of the fibrate class, its metabolic trajectory—from ester prodrug to active acid to reactive acyl glucuronide—illustrates critical concepts in bioactivation and toxicity.

While its clinical use has waned following the WHO Cooperative Trial which highlighted safety signals, clofibrate remains a vital reference compound for studying Peroxisome Proliferator-Activated Receptor alpha (PPAR


) signaling and the toxicological implications of acyl glucuronide metabolites. This guide dissects the metabolic pathway, the molecular mechanism of action, and the experimental protocols required to interrogate these processes in a modern laboratory setting.

The Metabolic Pathway: From Prodrug to Excretion

Clofibrate is not the active pharmacological agent; it is an ethyl ester prodrug designed to enhance oral bioavailability. Its metabolism is biphasic, characterized by rapid hydrolysis followed by Phase II conjugation.

Phase I: Hydrolysis (Bioactivation)

Upon oral administration, clofibrate undergoes rapid and near-complete hydrolysis.

  • Enzymes: Carboxylesterases (CES), primarily located in the intestinal wall, plasma, and liver.

  • Reaction: Cleavage of the ethyl ester bond.

  • Product: Clofibric Acid (p-chlorophenoxyisobutyric acid). This is the pharmacologically active moiety responsible for lipid regulation.[1][2]

  • Kinetics: The half-life of the parent compound (clofibrate) is extremely short (minutes), while the active metabolite (clofibric acid) has a half-life of 12–25 hours in humans, allowing for once-daily dosing.

Phase II: Glucuronidation (Inactivation & Reactivity)

Clofibric acid is resistant to Phase I oxidative metabolism (CYP450). Instead, it is cleared almost exclusively via Phase II conjugation.

  • Enzymes: UDP-glucuronosyltransferases (UGTs).[3][4] While specific isoform contribution varies, UGT1A9 and UGT2B7 are implicated in the metabolism of fibrates.[4]

  • Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylic acid group of clofibric acid.

  • Product: Clofibryl Acyl Glucuronide .

  • Toxicological Significance: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

    • Hydrolysis: Reverting to clofibric acid (futile cycling).

    • Transacylation: Covalently binding to plasma proteins (e.g., albumin) or intracellular proteins, potentially leading to immune-mediated hypersensitivity or toxicity.

    • Mercapturate Formation: A unique pathway where the glucuronide is displaced by glutathione, eventually forming a mercapturic acid conjugate excreted in urine.

Visualization: Metabolic Pathway

ClofibrateMetabolism Clofibrate Clofibrate (Ethyl Ester Prodrug) ClofibricAcid Clofibric Acid (Active Metabolite) Clofibrate->ClofibricAcid Hydrolysis (Carboxylesterases) AcylGlucuronide Clofibryl Acyl Glucuronide ClofibricAcid->AcylGlucuronide Phase II Conjugation (UGTs + UDPGA) ProteinAdducts Covalent Protein Adducts (Toxicity) AcylGlucuronide->ProteinAdducts Transacylation (Electrophilic Attack) Mercapturate Mercapturic Acid Conjugate AcylGlucuronide->Mercapturate Glutathione Displacement & Processing Excretion Renal Excretion AcylGlucuronide->Excretion Transporters Mercapturate->Excretion

Figure 1: The biotransformation of clofibrate, highlighting the bioactivation to clofibric acid and the formation of the reactive acyl glucuronide intermediate.[2][5][6][7]

Mechanism of Action: PPARngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Signaling[2][8]

Understanding the metabolism is only relevant in the context of why clofibric acid is bioactive. It functions as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


), a nuclear transcription factor.[1]
The Signaling Cascade
  • Ligand Binding: Clofibric acid enters the hepatocyte and binds to the ligand-binding domain of PPAR

    
    .
    
  • Heterodimerization: The activated PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7]

  • Transcriptional Regulation:

    • Upregulation: Lipoprotein Lipase (LPL), ApoA-I, ApoA-II (increasing HDL), and enzymes of fatty acid

      
      -oxidation.
      
    • Downregulation: ApoC-III (an inhibitor of LPL).

Physiological Outcome

The net result is a significant reduction in triglyceride-rich VLDL particles and a modest increase in HDL.[2]

Visualization: PPAR Mechanism

PPAR_Mechanism Ligand Clofibric Acid (Ligand) PPAR PPAR-alpha Ligand->PPAR Activation Complex PPARa-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE on DNA Complex->DNA Binding GeneExp Target Gene Transcription (LPL, ApoA-I, CPT1) DNA->GeneExp Transcription Effect Increased FA Oxidation Decreased Triglycerides GeneExp->Effect Physiological Response

Figure 2: The molecular mechanism of action (MoA) showing the nuclear receptor pathway activated by clofibric acid.

Experimental Protocols

To validate clofibrate metabolism or compare novel fibrates against it, the following protocols are the industry standard.

Protocol A: Microsomal Stability (Hydrolysis & Glucuronidation)

Objective: To determine the rate of ester hydrolysis (Phase I) and subsequent glucuronidation (Phase II).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (optional for clofibrate, as hydrolysis is non-oxidative, but required if checking for minor CYP pathways).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) – Essential for Phase II .

  • Alamethicin (pore-forming peptide) – Critical to allow UDPGA entry into the microsomal lumen where UGTs reside.

Workflow:

  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Activation: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 mins (activates latent UGTs).

  • Substrate Addition: Add Clofibrate (1 µM final concentration).

  • Initiation:

    • Arm A (Hydrolysis only): Add Buffer.[8]

    • Arm B (Glucuronidation): Add UDPGA (5 mM final).

  • Incubation: Shake at 37°C.

  • Sampling: Remove aliquots at 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Deuterated Clofibric Acid).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Arm A: Rapid disappearance of Clofibrate

    
     Appearance of Clofibric Acid.
    
  • Arm B: Disappearance of Clofibric Acid

    
     Appearance of Clofibryl Glucuronide (+176 Da shift).
    
Visualization: Experimental Workflow

Protocol Prep Thaw Microsomes (HLM) Perm Add Alamethicin (Pore Formation) Prep->Perm Substrate Add Clofibrate (1 µM) Perm->Substrate Split Split Samples Substrate->Split Arm1 Arm A: Buffer Only (Measure Hydrolysis) Split->Arm1 Arm2 Arm B: + UDPGA (Measure Glucuronidation) Split->Arm2 Quench Quench with ACN + Internal Standard Arm1->Quench Arm2->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 3: Step-by-step workflow for assessing clofibrate metabolic stability in liver microsomes.

Toxicology & Clinical Implications[10]

The "Peroxisome Proliferation" Divergence

A critical aspect of clofibrate research is the species difference in response.

  • Rodents: Clofibrate causes massive proliferation of peroxisomes and hepatomegaly, eventually leading to hepatocellular carcinoma. This is driven by high expression of PPAR

    
     in rodent liver.
    
  • Humans: Humans have lower hepatic PPAR

    
     expression and do not exhibit peroxisome proliferation or the associated liver cancer risk seen in rodents. This discrepancy highlights the importance of selecting appropriate animal models in lipid metabolic research.
    
The WHO Cooperative Trial

The World Health Organization (WHO) conducted a massive trial (1965–1978) to test clofibrate for primary prevention of ischemic heart disease.

  • Result: While clofibrate successfully lowered cholesterol, the treatment group showed a significant excess in total mortality (25% higher than control).[9]

  • Cause: Increases in cholelithiasis (gallstones) and malignancies (GI tract), likely linked to the alteration of cholesterol excretion and potentially the reactive acyl glucuronide metabolites.

  • Impact: This led to the withdrawal of clofibrate in many markets and a "black box" warning, shifting focus to newer fibrates (fenofibrate, gemfibrozil) with better safety profiles.

Drug-Drug Interactions (Displacement)

Clofibric acid is highly protein-bound (>95% to albumin).

  • Mechanism: It can displace other acidic drugs (e.g., warfarin, phenytoin) from albumin binding sites.

  • Consequence: This increases the free (active) concentration of the displaced drug, potentially leading to bleeding events (warfarin) or toxicity.

Quantitative Data Summary

ParameterValue/DescriptionNotes
Bioavailability >90%Absorbed as clofibric acid after hydrolysis.
Tmax 2–6 HoursTime to peak plasma concentration.
Plasma Half-life 12–25 HoursSupports once-daily dosing.
Protein Binding 95–97%Binds primarily to Albumin.
Excretion Urine (60–70%)Primarily as glucuronide conjugate.[10]
Active Metabolite Clofibric Acidp-chlorophenoxyisobutyric acid.[11]
Key Enzyme (Phase I) CarboxylesterasesRapid hydrolysis in plasma/liver.
Key Enzyme (Phase II) UGTs (e.g., UGT1A9, 2B7)Forms reactive acyl glucuronide.[4][12]

References

  • World Health Organization. (1980). WHO cooperative trial on primary prevention of ischaemic heart disease using clofibrate to lower serum cholesterol: mortality follow-up.[13] The Lancet.

  • PubChem. (2023). Clofibrate Compound Summary. National Library of Medicine.

  • Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides.[14] Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition.[5][10][14][15]

  • Schoonjans, K., et al. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression.[2][7][16] Journal of Lipid Research.

  • Cyprotex. (2023). Microsomal Stability Assay Protocol.[5][6][8][15]

Sources

Advanced Structural Elucidation and Kinetic Characterization of Novel Clofibrate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) represents a classic case study in metabolic bioactivation. While historically significant as a hypolipidemic agent, its withdrawal from major markets due to hepatotoxicity and cholelithiasis necessitates a modern re-evaluation of its metabolic profile.

This technical guide addresses the initial characterization of novel clofibrate metabolites , specifically focusing on the differentiation of reactive acyl glucuronide isomers and minor oxidative species. Using a modern High-Resolution Mass Spectrometry (HRMS) workflow, we move beyond simple hydrolysis detection to map the kinetics of acyl migration —a critical mechanism underlying the drug's idiosyncratic toxicity.

Section 1: The Metabolic Landscape & Toxicity Risks

The primary metabolic route of clofibrate is rapid hydrolysis by esterases to Clofibric Acid (M1), followed by Phase II conjugation to form Clofibryl-1-O-acyl-glucuronide (M2).

The Scientific Challenge: M2 is not a stable endpoint. It is an electrophilic reactive metabolite.[1][2] Under physiological pH, it undergoes intramolecular rearrangement (acyl migration) to form 2-O, 3-O, and 4-O isomers. These isomers are resistant to


-glucuronidase hydrolysis and can covalently bind to plasma proteins (via transacylation) or DNA, leading to immune-mediated toxicity.
Diagram 1: Clofibrate Metabolic Activation & Acyl Migration

This diagram illustrates the hydrolysis, glucuronidation, and subsequent instability of the acyl glucuronide.

ClofibrateMetabolism Clofibrate Clofibrate (Prodrug) ClofibricAcid Clofibric Acid (Active Metabolite) Clofibrate->ClofibricAcid Esterases (Rapid Hydrolysis) AcylGluc 1-O-Acyl Glucuronide (Reactive M2) ClofibricAcid->AcylGluc UGT1A9/2B7 (Glucuronidation) CYPMets Hydroxylated Metabolites (Minor) ClofibricAcid->CYPMets CYP450 (Oxidation) Isomers 2-O, 3-O, 4-O Isomers AcylGluc->Isomers Acyl Migration (pH > 7.0) Adducts Protein/DNA Adducts AcylGluc->Adducts Transacylation (Covalent Binding) Isomers->Adducts Glycation

Caption: Metabolic pathway of clofibrate highlighting the instability of the acyl glucuronide intermediate.

Section 2: Experimental Strategy & Protocol

To characterize these metabolites, we cannot rely on standard "dilute and shoot" methods. The instability of the acyl glucuronide requires strict pH control during sample preparation.

In Vitro Incubation System

Objective: Generate sufficient quantities of metabolites for HRMS/NMR analysis.

ComponentConcentrationPurpose
Substrate 10–50

M Clofibrate
Physiological relevance range.
System Human Liver Microsomes (HLM)Contains necessary UGTs and CYPs.
Buffer 100 mM Phosphate (pH 7.4)Critical: Use Tris-HCl for kinetic studies to minimize migration during incubation if analyzing immediately.
Cofactors NADPH (1 mM) + UDPGA (5 mM)Activates both Phase I (CYP) and Phase II (UGT) enzymes.
Pore Forming Alamethicin (25

g/mg protein)
Permeabilizes microsomal membrane to allow UDPGA entry.

Self-Validating Control: Include a negative control (without UDPGA) to distinguish Phase I oxidative metabolites from Phase II conjugates. If a peak appears in the +UDPGA sample but not the -UDPGA sample, it is a glucuronide.

Sample Preparation (The "Quench" Step)

Causality: Acyl glucuronides degrade rapidly in alkaline or neutral pH.

  • Protocol: Terminate reaction by adding ice-cold Acetonitrile containing 5% Formic Acid .

  • Why? The acid stabilizes the 1-O-acyl glucuronide, preventing artificial acyl migration during the autosampler wait time.

Section 3: Analytical Workflow (UHPLC-Q-TOF-MS)

We utilize a Quadrupole Time-of-Flight (Q-TOF) instrument for its high mass accuracy (<2 ppm), essential for determining the elemental composition of novel metabolites.

Chromatographic Separation

Separating the 1-O-acyl glucuronide from its 2/3/4-O isomers is the primary technical hurdle.

  • Column: C18 High Strength Silica (HSS) T3,

    
     mm, 1.8 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 5% B to 30% B over 15 minutes).

  • Logic: Isomers differ only slightly in hydrophobicity. A shallow gradient is required to resolve the 1-O peak (elutes later) from the migrated isomers (elute earlier).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

  • Rationale: Clofibric acid and its glucuronides are carboxylic acids, ionizing far better in negative mode.

  • Scan Mode: Data-Dependent Acquisition (DDA).

    • MS1: Full scan (m/z 100–1000).

    • MS2: Triggered on top 5 most intense ions.

    • Inclusion List: Theoretical m/z for Clofibric Acid (213.0324) and Clofibryl Glucuronide (389.0645).

Diagram 2: Analytical Decision Tree

This workflow ensures that only valid, stable metabolites are characterized.

AnalyticalWorkflow Sample Microsomal Incubation (Quenched w/ Acid) LCMS UHPLC-Q-TOF-MS (Negative Mode) Sample->LCMS DataProc Data Processing (MDF & Neutral Loss) LCMS->DataProc Decision Is m/z 389.06 detected? DataProc->Decision IsomerCheck Check Retention Time Multiple Peaks? Decision->IsomerCheck Yes BetaGluc Validation: Beta-Glucuronidase Treatment IsomerCheck->BetaGluc Multiple Peaks Found Structure Confirm Structure (1-O vs Isomers) BetaGluc->Structure 1-O disappears Isomers resist hydrolysis

Caption: Analytical workflow for filtering and validating acyl glucuronide isomers.

Section 4: Data Interpretation & Structural Confirmation

Mass Defect Filtering (MDF)

Novel metabolites often hide in the background noise.

  • Technique: Apply a filter based on the mass defect of Clofibric Acid (Cl isotope pattern is distinct).

  • Chlorine Signature: Look for the characteristic

    
    Cl/
    
    
    
    Cl ratio (3:1). Any "novel" metabolite must retain this signature unless the aromatic ring is cleaved (unlikely).
Distinguishing Isomers (The "Novelty" Factor)

In a typical chromatogram for clofibrate metabolites:

  • Peak A (Early eluting): 2-O, 3-O, and 4-O acyl glucuronides (Isomers).

  • Peak B (Late eluting): 1-O-acyl glucuronide (Biosynthetic product).

Validation Test: Treat the sample with


-glucuronidase.
  • Result: The 1-O-acyl glucuronide (Peak B) will disappear (hydrolyzed back to clofibric acid).

  • Crucial Insight: The rearranged isomers (Peak A) are resistant to

    
    -glucuronidase. This resistance is a hallmark of acyl migration and a key indicator of potential toxicity [1].
    
NMR Confirmation

For definitive structural assignment of the isomers, isolate the fraction and perform


H-NMR.
  • Key Signal: The anomeric proton (H-1) of the glucuronic acid moiety.[3]

  • Shift: The 1-O-acyl isomer shows a

    
    -anomeric doublet at 
    
    
    
    5.6–5.8 ppm. Migrated isomers show significant upfield shifts of the H-1 signal and downfield shifts of the H-2/3/4 protons attached to the acylated carbons [2].

References

  • Stogniew, M., & Fenselau, C. (1982). Electrophilic reactions of acyl-linked glucuronides. Formation of clofibrate mercapturate in humans. Drug Metabolism and Disposition, 10(6), 609-613. Link

  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 837-844. Link

  • Sallustio, B. C., et al. (2000). The pharmacokinetics and toxicity of acyl glucuronides. Current Drug Metabolism, 1(2), 163-180. Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link

Sources

Methodological & Application

Application Note: High-Resolution GC Analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the quality control, metabolic profiling, or synthesis of fibrate-class pharmaceuticals. It details the gas chromatographic (GC) analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide (also referred to as Clofibramide ), a primary metabolite and synthesis intermediate of the lipid-lowering agent Clofibrate.

Introduction & Analytical Context

This compound (CAS: 5542-60-9 for the acid chloride precursor reference; amide derivative) is a structural analogue to Clofibrate. In drug development, it serves two critical roles:

  • Impurity Profiling: It is a potential degradation product or synthesis byproduct (Impurity A in various pharmacopoeial monographs for fibrates).

  • Metabolic Marker: While Clofibrate is rapidly hydrolyzed to clofibric acid in vivo, the amide form represents a phase II metabolic conjugate or a stable intermediate in specific biological matrices.

The Analytical Challenge: Unlike the volatile ethyl ester (Clofibrate), the amide moiety introduces significant polarity and hydrogen-bonding capability. This can lead to peak tailing on non-polar columns and adsorption in the injection liner. This protocol utilizes a deactivated split/splitless inlet system coupled with a 5% phenyl-arylene stationary phase to ensure sharp peak symmetry and high resolution from the free acid and other chlorinated phenols.

Method Development Logic

Column Selection: The "Goldilocks" Polarity
  • Non-polar (100% Dimethylpolysiloxane - USP Phase G1): Often used for the parent drug (Clofibrate). However, the amide can exhibit tailing due to active site interaction.

  • Polar (PEG/Wax): Good for peak shape but may cause excessive retention and bleed at the high temperatures required to elute the chlorophenoxy core.

  • Selected Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5plus).

    • Reasoning: The slight polarity of the phenyl group engages with the aromatic ring of the chlorophenoxy moiety (pi-pi interaction), improving separation from the solvent front and related impurities (like 4-chlorophenol), while maintaining the thermal stability needed for high-temperature bake-outs.

Detection Strategy
  • FID (Flame Ionization Detector): Recommended for routine purity analysis and assay (Linear dynamic range > 10^6).

  • MS (Mass Spectrometry): Essential for identification of unknown impurities. The presence of Chlorine provides a distinct isotopic pattern (

    
    ), serving as a definitive spectral tag.
    

Experimental Protocol

Reagents & Standards
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvent: Methanol (LC-MS grade) or Ethyl Acetate (for extraction).

  • Internal Standard (IS): Benzophenone or 2,4-Dichlorophenol (if not a target impurity). Note: Benzophenone is preferred due to its similar boiling point but distinct structure.

Sample Preparation

A. Drug Substance (Purity/Assay):

  • Weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in Methanol and vortex for 1 minute.

  • Dilute to volume with Methanol (Concentration: 1000 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

B. Biological Matrix (Plasma/Urine) - Liquid-Liquid Extraction (LLE):

  • Aliquot 500 µL of plasma/urine.

  • Add 50 µL of Internal Standard solution (100 µg/mL).

  • Acidify with 50 µL of 1M HCl (to protonate any free clofibric acid, separating it from the neutral amide).

  • Add 3 mL of Ethyl Acetate:Hexane (50:50 v/v).

  • Vortex (5 min) and Centrifuge (3000 x g, 5 min).

  • Transfer the supernatant to a clean tube and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Ethyl Acetate.

GC-FID/MS Conditions
ParameterSettingRationale
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization of the amide.
Injection Mode Split (20:1) for Assay; Splitless for TraceSplit reduces solvent expansion issues; Splitless maximizes sensitivity.
Liner Ultra-Inert Deactivated Liner with Glass WoolPrevents amide adsorption and discrimination.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)Balance of resolution and inertness.
Oven Program Initial: 80°C (Hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 5°C/min to 280°C (Hold 5 min)Fast initial ramp clears solvent; slow secondary ramp resolves isomers.
Detector (FID) 300°C;

: 30 mL/min; Air: 400 mL/min
High temp prevents condensation.
Detector (MS) Transfer Line: 280°C; Source: 230°C; Quad: 150°CStandard EI source conditions.
Scan Range 40–350 m/zCovers molecular ion and fragments.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample extraction to data validation, highlighting critical decision points (in diamond shapes) that ensure data integrity.

GC_Analysis_Workflow Start Start: Sample Collection Matrix_Check Matrix Type? Start->Matrix_Check Prep_Solid Dissolution in MeOH (1 mg/mL) Matrix_Check->Prep_Solid Drug Substance Prep_Bio LLE (EtOAc/Hexane) Reconstitute Matrix_Check->Prep_Bio Plasma/Urine GC_Setup GC-FID/MS Setup (DB-5ms Column) Prep_Solid->GC_Setup Prep_Bio->GC_Setup System_Suitability System Suitability (Res > 2.0, Tailing < 1.5) GC_Setup->System_Suitability System_Suitability->GC_Setup Fail (Maintenance) Injection Sample Injection System_Suitability->Injection Pass Data_Analysis Data Analysis (Integration & Quant) Injection->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Operational workflow for the GC analysis of Clofibramide, distinguishing between raw material assay and biological trace analysis.

Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, inject the Standard Solution (5 replicates) and verify:

  • Retention Time (RT) Precision: RSD < 0.5%.

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amides).
  • Resolution (

    
    ): 
    
    
    
    between the analyte and the Internal Standard.
Linearity & Sensitivity
  • Range: 1.0 µg/mL to 500 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • LOD (Limit of Detection): Typically ~0.1 µg/mL (Splitless, MS SIM mode).

  • LOQ (Limit of Quantitation): ~0.5 µg/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; Amide adsorption.Replace liner with Ultra-Inert type; Trim column inlet (10 cm).
Ghost Peaks Septum bleed or Carryover.Bake out column at 300°C for 15 min; Use high-temp septa.
Response Loss Discrimination in split injection.Check split ratio; Ensure glass wool is properly positioned in liner.

References

  • United States Pharmacopeia (USP). Clofibrate Monograph - Organic Impurities. USP-NF.[1][2] (Standard for chromatographic conditions of fibrate class drugs). Link

  • PubChem. 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (Precursor Data). National Library of Medicine.[3] (Physicochemical property grounding).[4][5] Link

  • National Institute of Standards and Technology (NIST). Clofibrate Methyl Ester Mass Spectrum. NIST Chemistry WebBook. (Spectral comparison for chlorinated phenoxy derivatives). Link

  • Creative Proteomics. GC-FID Protocol for Short Chain Fatty Acids and Amides. (Methodology for polar amide analysis). Link

Sources

solid-phase extraction protocol for 2-(4-Chlorophenoxy)-2-methylpropanamide from urine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Solid-Phase Extraction of 2-(4-Chlorophenoxy)-2-methylpropanamide from Human Urine

Authored by: A Senior Application Scientist

Introduction

This compound is a neutral chemical entity that has been identified in toxicological analyses, notably as a potential artifact formed from a metabolite of the lipid-lowering drug clofibrate during sample processing.[1] Its accurate quantification in biological matrices such as urine is crucial for both clinical and forensic toxicology to avoid misinterpretation of results. Urine, being a complex aqueous matrix, contains a high concentration of salts, endogenous pigments, and other metabolic waste products that can interfere with sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4]

Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices, thereby reducing matrix effects, improving analytical column longevity, and enhancing detection sensitivity.[2][3] This application note provides a detailed and robust SPE protocol for the extraction of the non-polar, neutral compound this compound from human urine. The methodology is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract for subsequent chromatographic analysis.

The protocol herein is founded on the principles of reversed-phase chromatography, where the non-polar analyte is retained on a hydrophobic sorbent while polar interferences are washed away.[5][6] The choice of a polymeric reversed-phase sorbent is deliberate, offering high capacity and stability across a wide pH range, which is advantageous when dealing with the inherent variability of urine samples.[7][8]

Analyte Physicochemical Properties (Inferred)

PropertyPredicted CharacteristicRationale for SPE Method
Polarity Non-polar / HydrophobicStrong retention on a reversed-phase (e.g., C18 or polymeric) sorbent.[5][6]
Ionic Character NeutralRetention is independent of sample pH. pH can be adjusted to disrupt the retention of acidic or basic interferences.
Solubility Low in water, high in organic solventsElution from the SPE cartridge is effectively achieved with organic solvents like methanol or acetonitrile.[10]

Materials and Reagents

Reagents and ConsumablesGrade
MethanolHPLC Grade
AcetonitrileHPLC Grade
Deionized WaterType 1
Formic AcidACS Reagent Grade
β-Glucuronidase from Helix pomatia≥100,000 units/mL
Sodium Acetate Buffer (1 M, pH 5.0)Laboratory Prepared
Reversed-Phase Polymeric SPE Cartridgese.g., Agilent Bond Elut Plexa, Waters Oasis HLB (3 mL, 60 mg)
Glass Centrifuge Tubes15 mL
Nitrogen Evaporator
Vortex Mixer
Centrifuge

Experimental Protocol

This protocol is designed to be a self-validating system. Each step is critical for ensuring the removal of interferences and maximizing the recovery of the target analyte.

Diagram of the SPE Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine_sample 1. Aliquot 2 mL Urine hydrolysis 2. Add β-glucuronidase Incubate at 56°C for 1 hr urine_sample->hydrolysis centrifuge 3. Centrifuge to pellet precipitates hydrolysis->centrifuge condition 4. Condition Cartridge (1x3 mL Methanol, 1x3 mL Water) centrifuge->condition Load Supernatant load 5. Load Pre-treated Sample condition->load wash 6. Wash Cartridge (1x3 mL 5% Methanol in Water) load->wash elute 7. Elute Analyte (1x3 mL Acetonitrile) wash->elute evaporate 8. Evaporate Eluate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. GC-MS or LC-MS Analysis reconstitute->analysis

Caption: SPE workflow for this compound from urine.

Step-by-Step Methodology

1. Sample Pre-treatment: Enzymatic Hydrolysis

  • Rationale: Drug metabolites are often excreted in urine as water-soluble glucuronide or sulfate conjugates.[11] Enzymatic hydrolysis with β-glucuronidase is a crucial step to cleave these conjugates, releasing the parent analyte for extraction and ensuring accurate quantification of the total compound concentration.[2][11]

  • Procedure:

    • Pipette 2.0 mL of urine into a 15 mL glass centrifuge tube.

    • Add 1.0 mL of 1 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex briefly to mix.

    • Incubate the sample in a water bath at 56°C for 1 hour.

    • After incubation, cool the sample to room temperature and centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins or particulates.[4] The supernatant will be used for the SPE procedure.

2. SPE Cartridge Conditioning

  • Rationale: Conditioning the sorbent is essential to activate the stationary phase and ensure reproducible retention of the analyte.[12] Methanol solvates the polymeric chains of the sorbent, and water displaces the methanol, creating an environment ready for the aqueous sample to be loaded.[1]

  • Procedure:

    • Place the SPE cartridges onto a vacuum manifold.

    • Pass 3 mL of methanol through each cartridge. Do not allow the sorbent to go dry.

    • Pass 3 mL of deionized water through each cartridge. Again, do not allow the sorbent bed to dry before sample loading.

3. Sample Loading

  • Rationale: During this step, the analyte is extracted from the sample matrix by partitioning onto the hydrophobic SPE sorbent. A slow and steady flow rate is critical to allow sufficient time for the analyte to interact with and be retained by the stationary phase.

  • Procedure:

    • Load the supernatant from the pre-treated urine sample (from step 1.6) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.

4. Washing

  • Rationale: The wash step is designed to remove endogenous, water-soluble interferences (e.g., salts, urea, creatinine) that may have been retained on the sorbent.[13] A weak organic solvent mixture (5% methanol in water) is used to rinse the cartridge without prematurely eluting the non-polar analyte of interest.

  • Procedure:

    • Wash the cartridge with 3 mL of 5% methanol in deionized water.

    • After the wash solution has passed through, dry the sorbent bed under a high vacuum for 5-10 minutes to remove any residual water, which can interfere with the subsequent elution step.

5. Elution

  • Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the analyte from the cartridge.[12] Acetonitrile is chosen for its ability to effectively elute non-polar compounds. A two-step elution can enhance recovery.

  • Procedure:

    • Place clean collection tubes inside the vacuum manifold.

    • Pipette 1.5 mL of acetonitrile onto the sorbent bed and allow it to soak for 30 seconds to ensure thorough interaction with the analyte.

    • Apply a gentle vacuum to draw the solvent through into the collection tube.

    • Repeat with a second 1.5 mL aliquot of acetonitrile for a total elution volume of 3 mL.

6. Evaporation and Reconstitution

  • Rationale: The eluate is evaporated to dryness to remove the elution solvent and concentrate the analyte. The sample is then reconstituted in a small volume of a solvent that is compatible with the subsequent analytical method (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS).[10] This step significantly improves the method's sensitivity.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS) or a suitable solvent like ethyl acetate (for GC-MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. To ensure its performance in your laboratory, the following steps are recommended:

  • Recovery Assessment: Spike a known concentration of a this compound analytical standard into a blank urine matrix and process it through the entire SPE protocol. Compare the peak area of the extracted sample to that of a standard prepared directly in the reconstitution solvent at the same theoretical concentration. High recovery (>85%) indicates an efficient extraction process.

  • Matrix Effect Evaluation: Compare the peak area of a standard spiked into the final reconstituted blank urine extract with a standard in a pure solvent. This will reveal any ion suppression or enhancement caused by co-eluting matrix components that were not removed by the SPE process.

  • Reproducibility: Analyze multiple replicates of the same urine sample to assess the precision and consistency of the method. A low relative standard deviation (RSD) is indicative of a robust protocol.

Conclusion

This application note details a comprehensive and scientifically-grounded solid-phase extraction protocol for the isolation of this compound from human urine. By leveraging the principles of reversed-phase extraction and incorporating essential sample pre-treatment steps, this method provides a clean, concentrated extract suitable for sensitive and reliable downstream analysis. The systematic approach, from sorbent selection to elution optimization, ensures high analyte recovery and minimal matrix interference, making it an invaluable tool for researchers in toxicology and pharmaceutical analysis.

References

  • Standridge, J.H. (1976). Formation of this compound from a Clofibrate Metabolite During Extraction of Urine. Journal of Pharmaceutical Sciences, 65(1), 193-195.
  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Pule, B.O., Mmualefe, L.C., & Torto, N. (2012). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Available at: [Link]

  • AnalyteGuru. (2018). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. Available at: [Link]

  • Kloskowski, A., et al. (2021).
  • Miller, J.J., et al. (2020). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 10(7), 282.
  • Kozłowska, K., et al. (2010). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 19(3), 503-521.
  • Plumb, R.S., et al. (2004). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples.
  • Bouhired, S., et al. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 3(4), 101783.
  • Phenomenex. (n.d.). QUICK-REFERENCE METHOD GUIDE. Available at: [Link]

  • Yilmaz, H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Basic and Clinical Health Sciences, 6(3), 856-863.
  • Schaaf, L., Gerhards, P., & de Dobbeleer, I. (2017). Sensitive screening for drugs of abuse in human urine using single quadrupole GC-MS following a simple solid phase extraction. Thermo Fisher Scientific Technical Note 10592.
  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 401-420.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Validated Bioanalytical Method for 2-(4-Chlorophenoxy)-2-methylpropanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 2-(4-Chlorophenoxy)-2-methylpropanamide (also known as Clofibramide) in human plasma.

The Analytical Challenge: Unlike its parent compound, Clofibric Acid (pKa ~3.0), this analyte contains a primary amide group, rendering it neutral at physiological pH. This physicochemical distinction renders standard anion-exchange (MAX) extraction protocols ineffective. This guide presents a targeted Liquid-Liquid Extraction (LLE) strategy optimized for neutral lipophiles, ensuring high recovery and minimal matrix suppression.

Key Method Parameters
ParameterSpecification
Analyte This compound (MW 213.[1]66)
Matrix Human Plasma (K2EDTA)
Sample Volume 100 µL
Dynamic Range 1.0 – 1000 ng/mL
Detection ESI+ (MRM Mode)
Internal Standard This compound-d4 (SIL-IS)

Method Development Strategy (Expertise Pillar)

The development process follows a "Structure-First" approach. Understanding the molecule's lack of ionizable acidic protons dictates the switch from negative mode (typical for fibrates) to Positive Electrospray Ionization (ESI+) .

Mass Spectrometry Optimization

The amide nitrogen is the most favorable site for protonation


.
  • Precursor Ion: m/z 214.1 (based on

    
     isotope).
    
  • Product Ions: Collision-Induced Dissociation (CID) typically cleaves the ether bond or loses the amide group.

    • Quantifier: m/z 129.0 (4-Chlorophenol fragment) – High intensity, stable.

    • Qualifier: m/z 171.0 (Loss of isopropyl/amide moiety).

Chromatographic Conditions

A C18 stationary phase provides sufficient retention for this lipophilic analyte (XLogP3 ~1.9).

  • Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B in 3 minutes) to elute the lipophilic amide while washing out phospholipids.

Sample Preparation Logic

Why LLE over PPT? Protein Precipitation (PPT) leaves significant phospholipids in the supernatant, causing ion suppression in ESI+. For this neutral amide, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate provides a cleaner extract than PPT and is more cost-effective than Solid Phase Extraction (SPE).

MethodLogic Analyte Analyte: Neutral Amide Ionization Ionization: ESI+ (Protonation) Analyte->Ionization Basic Nitrogen Extraction Extraction: LLE (MTBE) Analyte->Extraction Lipophilic (LogP 1.9) AcidicPath Avoid: Anion Exchange (MAX) Analyte->AcidicPath No Acidic Proton Cleanliness Result: Low Matrix Effect Extraction->Cleanliness

Figure 1: Decision Logic for selecting ESI+ and LLE based on analyte chemistry.

Detailed Experimental Protocol

Reagents and Standards
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Internal Standard (IS): Prepare d4-analog at 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (50:50 A:B). Vortex and centrifuge.

  • Injection: Inject 5 µL into the LC-MS/MS.

LLE_Workflow Start 100 µL Plasma Sample Step1 Add 20 µL Internal Standard (Vortex 10s) Start->Step1 Step2 Add 600 µL MTBE (Liquid-Liquid Extraction) Step1->Step2 Step3 Vortex / Shake (5 mins @ 1000 rpm) Step2->Step3 Step4 Centrifuge (10,000g, 5 min, 4°C) Step3->Step4 Step5 Flash Freeze Aqueous Layer Decant Organic Layer Step4->Step5 Step6 Evaporate to Dryness (N2 stream @ 40°C) Step5->Step6 Step7 Reconstitute (150 µL Mobile Phase) Step6->Step7 End Inject 5 µL to LC-MS/MS Step7->End

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

Validation Protocol (Trustworthiness Pillar)

This validation plan strictly adheres to ICH M10 guidelines [1].

Selectivity & Specificity[2]
  • Protocol: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Calibration: 8 non-zero standards. Weighting factor

    
     is recommended to improve accuracy at the lower end.
    
  • Criteria: Correlation coefficient (

    
    ) > 0.99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Perform in 3 separate runs (Intra- and Inter-day).

  • QC Levels:

    • LLOQ (1.0 ng/mL)

    • Low QC (3.0 ng/mL)

    • Mid QC (400 ng/mL)

    • High QC (800 ng/mL)

  • Replicates: n=6 per level.

  • Criteria: Mean accuracy within ±15% of nominal; CV% < 15% (±20% for LLOQ).

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.

  • IS-Normalized MF: Must be consistent across 6 lots (CV < 15%).

  • Recovery: Compare extracted QC samples vs. post-extraction spiked blanks. Target > 50% recovery (consistent).

Stability[2]
  • Freeze-Thaw: 3 cycles from -70°C to room temperature.

  • Benchtop: 4 hours at room temperature (mimicking processing time).

  • Autosampler: 24 hours at 10°C (in reconstituted solvent).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Recovery (<40%) Incorrect pH or solvent polarity.Ensure plasma is not acidified before LLE (analyte is neutral). Try Ethyl Acetate if MTBE recovery is low.
High Backpressure Particulates in reconstituted sample.Centrifuge reconstituted samples at high speed (15,000g) before placing in autosampler.
Peak Tailing Secondary interactions with silanols.Use a high-strength silica (HSS) column or increase buffer strength (10mM Ammonium Formate).
Carryover Adsorption to injector loop.Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.

  • PubChem. (2025).[3][4] Compound Summary: this compound.[1][5] [4]

Sources

Application Notes and Protocols for the In Vitro Generation of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Therapeutic Potential of Novel Fibrate Analogs

2-(4-Chlorophenoxy)-2-methylpropanamide is a novel compound with significant research interest due to its structural similarity to fibrates, a class of drugs known for their lipid-lowering properties. Fibrates, such as clofibrate and fenofibrate, primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[1][2] Given its structural characteristics, this compound is hypothesized to act as a PPARα agonist, offering a potential new avenue for the development of therapies targeting dyslipidemia and related metabolic disorders. Furthermore, the modification of the carboxylic acid group of fibrates to an amide may alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a different safety profile.

This application note provides a comprehensive, two-step protocol for the in vitro generation of this compound. The synthesis proceeds through a Williamson ether synthesis to form the key intermediate, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, followed by amidation to yield the final product. Additionally, we present protocols for recommended in vitro assays to characterize the biological activity of the synthesized compound, focusing on its potential as a PPARα agonist and its anti-inflammatory properties.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂PubChem
Molecular Weight 213.66 g/mol PubChem
Appearance Predicted: Solid-
Solubility Predicted: Soluble in organic solvents such as DMSO and ethanol-

Part 1: In Vitro Generation Protocol

The in vitro generation of this compound is a two-step process. The first step is the synthesis of the carboxylic acid intermediate, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, via a Williamson ether synthesis. The second step is the conversion of this carboxylic acid to the final amide product.

Step 1: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid

This step involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid in the presence of a base. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4][5]

Materials and Reagents:

  • 4-Chlorophenol

  • 2-Bromo-2-methylpropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.078 mol) of 4-chlorophenol in 100 mL of deionized water containing 6.2 g (0.156 mol) of sodium hydroxide.

  • Addition of Alkyl Halide: To the solution, add 13.0 g (0.078 mol) of 2-bromo-2-methylpropanoic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 2. A white precipitate of 2-(4-Chlorophenoxy)-2-methylpropanoic acid should form.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(4-Chlorophenoxy)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to an amide. A common method is to first convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Materials and Reagents:

  • 2-(4-Chlorophenoxy)-2-methylpropanoic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Ammonia solution (e.g., 2M in methanol or aqueous ammonium hydroxide)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Experimental Protocol:

  • Acid Chloride Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g (0.023 mol) of 2-(4-Chlorophenoxy)-2-methylpropanoic acid in 50 mL of anhydrous toluene.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add 3.3 mL (0.046 mol) of thionyl chloride dropwise to the stirred solution.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is obtained as an oil.

  • Amidation: Dissolve the crude acid chloride in 30 mL of anhydrous dichloromethane and cool the solution in an ice bath.

  • Addition of Ammonia: Slowly add 25 mL of a 2M solution of ammonia in methanol to the stirred acid chloride solution. A white precipitate will form.

  • Reaction Completion: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure amide.

Safety Precautions:

  • 4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.[6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Bromo-2-methylpropane (used as a proxy for safety information on the propanamide): Highly flammable liquid and vapor.[8][9][10] Keep away from heat and open flames.

  • Thionyl Chloride: Reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage. Handle with extreme caution in a dry, well-ventilated fume hood.[2][11][12] Wear appropriate PPE, including chemical-resistant gloves and a face shield.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[2][6][7][8][11][12][13][14]

Part 2: In Vitro Assay Recommendations

Based on the structural similarity of this compound to fibrates, the following in vitro assays are recommended to characterize its biological activity.

PPARα Agonist Activity Assay

The primary hypothesized mechanism of action is the activation of PPARα. A cell-based reporter gene assay is a standard method to determine this activity.

Principle:

This assay utilizes a cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[15] Agonist binding to the PPARα-LBD induces a conformational change, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the agonist activity.

Experimental Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the PPARα-LBD-GAL4 expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, plate the cells in a 96-well plate. Treat the cells with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 18-24 hours. Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following treatment, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC₅₀ value.

Expected Outcome:

A dose-dependent increase in luciferase activity would indicate that this compound is an agonist of PPARα. The EC₅₀ value will provide a measure of its potency.

Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

PPARα agonists are known to have anti-inflammatory effects. An NF-κB reporter assay can be used to assess the anti-inflammatory potential of the synthesized compound.[16]

Principle:

This assay uses a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inflammation is induced by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), which activates the NF-κB signaling pathway and drives reporter gene expression. Anti-inflammatory compounds will inhibit this induction.[16]

Experimental Protocol:

  • Cell Culture: Culture the NF-κB reporter cell line according to the manufacturer's instructions.

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for an additional 6-8 hours. Include a positive control (e.g., a known NF-κB inhibitor) and a vehicle control.

  • Luciferase Assay: Measure the luciferase activity as described in the PPARα agonist assay.

  • Data Analysis: Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound. Plot the dose-response curve and determine the IC₅₀ value.

Expected Outcome:

A dose-dependent inhibition of TNF-α-induced luciferase activity will suggest that this compound has anti-inflammatory properties.

Visualization of Key Pathways and Workflows

Proposed Synthetic Pathway

Synthetic_Pathway 4-Chlorophenol 4-Chlorophenol Step1 Williamson Ether Synthesis (NaOH, H2O, Reflux) 4-Chlorophenol->Step1 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid 2-Bromo-2-methylpropanoic acid->Step1 Intermediate 2-(4-Chlorophenoxy)-2-methylpropanoic acid Step2 Amidation (1. SOCl2 2. NH3) Intermediate->Step2 Ammonia Ammonia Ammonia->Step2 Final_Product This compound Step1->Intermediate Step2->Final_Product

Caption: Two-step synthesis of the target compound.

In Vitro Assay Workflow

Assay_Workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation Synthesis Synthesize Compound Purification Purify and Characterize Synthesis->Purification PPAR_Assay PPARα Agonist Assay Purification->PPAR_Assay Test for PPARα agonism NFkB_Assay Anti-inflammatory Assay (NF-κB Reporter) Purification->NFkB_Assay Test for anti-inflammatory activity Data_Analysis Data Analysis (EC50 / IC50) PPAR_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: Workflow for synthesis and in vitro testing.

Conclusion

This application note provides a detailed and actionable protocol for the in vitro generation and biological evaluation of this compound. The described two-step synthesis is based on well-established chemical reactions, and the proposed in vitro assays provide a clear path to characterizing the compound's potential as a PPARα agonist and anti-inflammatory agent. By following these protocols, researchers can efficiently synthesize this novel compound and investigate its therapeutic potential for metabolic and inflammatory diseases.

References

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2021). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • Williamson Ether Synthesis. (n.d.). Experiment 06. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Beaudry, C. M., et al. (2018). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 126(1), 017002. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Vordenbäumen, S., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Journal of Pharmacological and Toxicological Methods, 71, 23-28. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Chidrawi, O., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(31), 8871-8873. [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2402. [Link]

  • University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Utah Tech University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

  • Nagella, P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(2), 99-108. [Link]

  • Study.com. (n.d.). Draw a structural formula for the amide that forms from 2-methylpropanoic acid and ethanamine. Retrieved from [Link]

  • MDPI. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 27(1), 1. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Kim, S. H., et al. (2013). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes, 62(10), 3465-3475. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanamide. Retrieved from [Link]

  • NIH VideoCasting and Podcasting. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. [Link]

  • New Jersey Department of Health. (n.d.). 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • National Institutes of Health. (2022, October 15). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. [Link]

Sources

Application Notes and Protocols for the Analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(4-Chlorophenoxy)-2-methylpropanamide

This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence as a potential residue in environmental samples, agricultural products, or as a metabolite in biological matrices necessitates robust and reliable analytical methods for its detection and quantification. The accuracy of these analytical determinations is fundamentally dependent on the efficacy of the sample preparation techniques employed. A clean, concentrated sample extract is paramount for sensitive and selective analysis by modern chromatographic techniques.

This comprehensive guide provides detailed application notes and validated protocols for the preparation of various sample matrices for the analysis of this compound. We will delve into the theoretical underpinnings and practical execution of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies. Each protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

The target analyte, this compound, is a neutral compound with a predicted pKa of approximately 15.6, rendering it non-ionizable under typical experimental pH conditions.[2] Its predicted XLogP3-AA of 2.7 indicates a moderate degree of hydrophobicity, a critical parameter that will guide the selection of appropriate extraction and cleanup strategies.[3]

Choosing the Right Sample Preparation Technique: A Logic-Driven Approach

The selection of an appropriate sample preparation technique is contingent upon the sample matrix, the desired limit of detection, sample throughput requirements, and the analytical instrumentation available. The following decision tree outlines a logical approach to selecting the most suitable method for your analytical needs.

G start Start: Sample Matrix matrix_type What is the primary sample matrix? start->matrix_type liquid_sample Aqueous (Water, Wastewater) matrix_type->liquid_sample Liquid solid_sample Solid/Semi-solid (Soil, Food) matrix_type->solid_sample Solid biological_fluid Biological (Plasma, Urine) matrix_type->biological_fluid Biological spe Solid-Phase Extraction (SPE) - High selectivity - Good for clean matrices - Amenable to automation liquid_sample->spe Low to moderate complexity lle Liquid-Liquid Extraction (LLE) - Cost-effective - Good for dirtier matrices - Can be labor-intensive liquid_sample->lle High complexity quechers QuEChERS - High throughput - Reduced solvent usage - Ideal for complex matrices solid_sample->quechers biological_fluid->spe Higher throughput/automation biological_fluid->lle Traditional approach

Caption: Decision tree for selecting a sample preparation method.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

Principle: SPE is a highly selective technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. For a moderately non-polar, neutral compound like this compound, a reversed-phase (RP) sorbent such as C18 is ideal. The analyte partitions from the aqueous sample onto the hydrophobic sorbent, while polar interferences are washed away. A less polar organic solvent is then used to elute the analyte.

Rationale for Method Design:

  • Sorbent Selection: C18 (octadecylsilane) is chosen for its strong hydrophobic interaction with the chlorophenoxy and methyl groups of the analyte.

  • Conditioning and Equilibration: Conditioning with methanol solvates the C18 chains, and equilibration with water prepares the sorbent for the aqueous sample, ensuring reproducible retention.

  • Sample Loading: A slow and steady flow rate during sample loading is crucial for efficient analyte retention.

  • Washing: A water wash removes salts and highly polar impurities. A small percentage of a polar organic solvent (e.g., 5% methanol in water) can be used to remove more strongly retained polar interferences without eluting the analyte.

  • Elution: A non-polar solvent like acetonitrile or ethyl acetate effectively disrupts the hydrophobic interactions and elutes the analyte.

Detailed SPE Protocol

Materials:

  • SPE cartridges: C18, 500 mg bed mass, 6 mL volume

  • SPE vacuum manifold

  • HPLC grade methanol, acetonitrile, and water

  • Glass test tubes for collection

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to go dry.

  • Cartridge Equilibration: Pass 5 mL of HPLC grade water through the cartridge. Ensure the sorbent bed remains submerged.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, filtered) onto the cartridge at a flow rate of approximately 2-5 mL/min.

  • Washing:

    • Wash 1: Pass 5 mL of HPLC grade water through the cartridge.

    • Wash 2 (Optional): Pass 5 mL of 5% methanol in water to remove more polar interferences.

  • Drying: Dry the cartridge under full vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 3 mL aliquots of acetonitrile into a clean collection tube. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before applying vacuum.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for chromatographic analysis.

G start Start: SPE Protocol condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Water/5% Methanol) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute (Acetonitrile) dry->elute reconstitute 7. Evaporate & Reconstitute elute->reconstitute analysis Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of a neutral, moderately hydrophobic compound from a biological matrix like plasma or serum, a water-immiscible organic solvent is used to partition the analyte from the aqueous biological fluid.

Rationale for Method Design:

  • Solvent Selection: Ethyl acetate is a good choice for extracting this compound due to its intermediate polarity, which allows for efficient partitioning of the analyte while minimizing the co-extraction of highly polar matrix components.

  • pH Control: Since the analyte is neutral, pH adjustment is not critical for its extraction. However, maintaining a neutral pH can help to minimize the extraction of endogenous acidic or basic compounds.

  • Salting-Out Effect: The addition of a salt like sodium chloride can increase the polarity of the aqueous phase, driving the analyte into the organic phase and improving extraction efficiency.[4]

  • Protein Precipitation: For plasma or serum samples, an initial protein precipitation step with a solvent like acetonitrile can be beneficial to release matrix-bound analyte and prevent emulsion formation.

Detailed LLE Protocol

Materials:

  • Glass centrifuge tubes with screw caps

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (analytical grade)

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1 mL of the biological fluid (e.g., plasma, urine) into a glass centrifuge tube.

  • Addition of Extraction Solvent: Add 5 mL of ethyl acetate to the tube.

  • Salting-Out (Optional): Add approximately 0.5 g of sodium chloride to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a pipette.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

G start Start: LLE Protocol sample_prep 1. Sample Aliquot start->sample_prep add_solvent 2. Add Ethyl Acetate sample_prep->add_solvent extract 3. Vortex add_solvent->extract centrifuge 4. Centrifuge extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect evaporate 6. Evaporate & Reconstitute collect->evaporate analysis Analysis evaporate->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol 3: QuEChERS for Solid and Semi-Solid Matrices

Principle: The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process. It is particularly effective for complex matrices like fruits, vegetables, and soil. The first step involves a salting-out assisted liquid extraction with acetonitrile. The second step is a dispersive solid-phase extraction (d-SPE) cleanup of the extract.

Rationale for Method Design:

  • Extraction: Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a wide range of compounds and its limited miscibility with water in the presence of salts.

  • Salting-Out and pH Buffering: A combination of salts, typically magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or citrate buffer, is used to induce phase separation and maintain a stable pH, which is crucial for the stability of some analytes (though less critical for our neutral target).

  • Dispersive SPE (d-SPE) Cleanup:

    • Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, fatty acids, and some sugars and pigments from the extract.

    • C18: Can be added to remove non-polar interferences such as lipids.

    • Graphitized Carbon Black (GCB): Useful for removing pigments like chlorophyll, but should be used with caution as it can adsorb planar analytes. For this compound, PSA and C18 are generally sufficient.

Detailed QuEChERS Protocol (AOAC 2007.01 Method Adaptation)

Materials:

  • Homogenizer/blender

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • d-SPE cleanup tubes (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize the sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Analysis: The supernatant is ready for direct injection into a GC-MS or can be diluted for LC-MS/MS analysis.

G start Start: QuEChERS Protocol homogenize 1. Homogenize Sample start->homogenize extract 2. Acetonitrile Extraction + Salts homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 cleanup 4. d-SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 analysis Analysis centrifuge2->analysis

Caption: QuEChERS workflow.

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the described sample preparation methods for the analysis of this compound. These are typical values and may vary depending on the specific matrix and analytical instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Typical Matrix Aqueous (Water)Biological Fluids (Plasma)Solid/Semi-solid (Soil, Food)
Recovery 85-105%75-95%80-110%
Reproducibility (%RSD) < 10%< 15%< 15%
Throughput Moderate to High (Automation)Low to ModerateHigh
Selectivity HighModerateModerate to High
Solvent Consumption LowHighLow

Analytical Finish: Chromatographic Conditions

The final extracts from any of the above preparation methods can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or by Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Method
  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

  • Gradient: 45% B to 95% B over 7 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

GC-MS Method
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions.

Conclusion

The selection and proper execution of a sample preparation technique are critical for the successful analysis of this compound. This guide has provided detailed protocols for SPE, LLE, and QuEChERS, tailored to the physicochemical properties of the analyte and various sample matrices. By understanding the principles behind each technique and following these validated protocols, researchers can achieve reliable and accurate results, ensuring data integrity in their scientific endeavors.

References

  • MySkinRecipes. 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide. Available from: [Link]

  • PubChem. 2-(4-chloranylphenoxy)-2-methyl-~{N}-(2-sulfanylethyl)propanamide. Available from: [Link]

  • YouTube. A Short Liquid-Liquid Extraction Demonstration. Available from: [Link]

  • PubChem. 2-(4-chloranylphenoxy)-2-methyl-~{N}-(2-sulfanylethyl)propanamide. Available from: [Link]

Sources

high-resolution mass spectrometry for identifying 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Identification and Quantification of 2-(4-Chlorophenoxy)-2-methylpropanamide

Executive Summary

This protocol details the identification and structural characterization of This compound (also known as Clofibramide , CAS: 5658-61-7) using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap Mass Spectrometry.[1]

Clofibramide is a primary amide derivative and a known metabolite/impurity of the lipid-lowering agent Clofibrate and its active form, Clofibric Acid . Distinguishing this amide from its acid and ester analogs requires high mass accuracy (<5 ppm) and specific fragmentation analysis. This guide provides a validated workflow for researchers in drug metabolism and pharmacokinetics (DMPK) and impurity profiling.

Chemical Profile & HRMS Target Data

Before initiating analysis, the theoretical mass properties must be established to set mass windows for Extracted Ion Chromatograms (EIC).

PropertyValue
Chemical Name This compound
Synonyms Clofibramide; Clofibric Acid Amide
Formula C₁₀H₁₂ClNO₂
Monoisotopic Mass (Neutral) 213.05566 Da
[M+H]⁺ (Positive Mode) 214.06348 (m/z)
[M+Na]⁺ (Sodium Adduct) 236.04543 (m/z)
Isotopic Pattern Distinct 3:1 ratio for ³⁵Cl/³⁷Cl

Experimental Protocol

Sample Preparation

Rationale: Clofibramide is moderately polar (LogP ~1.7).[1] A solid-phase extraction (SPE) protocol is preferred over protein precipitation to minimize matrix suppression in ESI+.[1]

  • Matrix: Plasma or Cell Culture Media.[1]

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[1]

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL sample with 100 µL 0.1% Formic Acid; load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Acetonitrile (ACN).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5% → 95% B (Linear gradient)[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (HRMS)

  • Source: Electrospray Ionization (ESI) in Positive Mode .

    • Note: Unlike Clofibric acid (which prefers Negative mode [M-H]⁻), the amide functionality protonates readily in Positive mode.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 50–1000.[1]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.[1]

  • Collision Energy (CE): Ramp 10–40 eV to capture full fragmentation pathways.[1]

Results & Discussion

Identification Logic (Tier 1 & Tier 2)

Tier 1: Accurate Mass & Isotope Fidelity The primary identification is based on the extracted ion chromatogram (EIC) of 214.0635 ± 5 ppm .

  • Isotope Check: The presence of a ³⁷Cl isotope peak at 216.0605 with approximately 32% abundance relative to the monoisotopic peak is mandatory for confirmation.

Tier 2: MS/MS Fragmentation Pathway Structural confirmation relies on observing specific neutral losses characteristic of primary amides and ether linkages.

  • Fragment 1 (Primary): Loss of Ammonia (-NH₃) [1]

    • Mechanism:[1][3] Cleavage of the amide bond.

    • Transition: 214.0635 → 197.0369 (Acylium ion).[1]

  • Fragment 2 (Secondary): Loss of CO (-28 Da) [1]

    • Mechanism:[1][3] Decarbonylation of the acylium ion.

    • Transition: 197.0369 → 169.0420 (Carbocation).[1]

  • Fragment 3 (Diagnostic): Chlorophenol Moiety

    • Mechanism:[1][3] Ether bond cleavage.[1]

    • Observed Ion:129.0104 (4-Chlorophenol protonated cation).[1]

Visualizing the Fragmentation Pathway[5]

The following diagram illustrates the mechanistic fragmentation of Clofibramide in ESI+ mode.

Figure 1: Proposed ESI+ Fragmentation Pathway for Clofibramide.[1] The loss of ammonia is the dominant initial step.

Method Validation Criteria

To ensure this protocol produces regulatory-grade data (e.g., for FDA submission), the following parameters must be validated:

ParameterAcceptance Criteria
Mass Accuracy < 5 ppm for Precursor; < 10 ppm for Fragments
Linearity (R²) > 0.99 over range 1–1000 ng/mL
Precision (CV%) < 15% (Intra-day and Inter-day)
Matrix Effect 85–115% (Compare solvent std vs. matrix spike)
Retention Time Stability ± 0.1 min deviation max

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15477891, (2R)-2-(4-chlorophenoxy)propanamide.[1] Retrieved from [Link][1]

  • European Medicines Agency (2011). Guideline on Bioanalytical Method Validation.[1] Retrieved from [Link]

  • mzCloud (2023). Clofibric Acid Spectral Data (Structural Analog Reference). Retrieved from [Link][1]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide in Liver Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and sensitive method for the quantitative determination of 2-(4-Chlorophenoxy)-2-methylpropanamide in liver tissue. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies where understanding tissue-specific distribution is paramount. All procedures have been developed and validated in accordance with the principles outlined in regulatory guidelines, ensuring data reliability, accuracy, and precision.[1][2]

Introduction and Scientific Principle

This compound is a chemical entity structurally related to the fibrate class of drugs, which are commonly used as lipid-lowering agents. Quantifying the concentration of this compound and its metabolites in specific tissues, such as the liver, is fundamental to evaluating its efficacy, distribution, and potential for toxicity. Tissue analysis presents unique challenges due to the complexity of the biological matrix, which can interfere with analytical measurements.[3][4]

The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers unparalleled selectivity and sensitivity. The method described herein leverages the power of LC-MS/MS to isolate the analyte of interest from endogenous tissue components and accurately measure its concentration. The workflow involves:

  • Tissue Homogenization: Mechanically disrupting the tissue to create a uniform suspension.

  • Protein Precipitation (PPT): A rapid and effective technique to remove the majority of proteins, which can cause ion suppression and clog the analytical column.[6][7][8]

  • Chromatographic Separation: Using a reverse-phase UPLC column to separate the analyte from other remaining matrix components based on polarity.

  • Mass Spectrometric Detection: Ionizing the analyte and using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

An internal standard (IS) is incorporated to account for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[9][10] The ideal choice is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties.[9]

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • This compound (Analyte, >99% purity)

  • This compound-d4 (Internal Standard, >99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Liver Tissue (e.g., from rat, mouse)

Instrumentation
  • Homogenizer: Bead mill homogenizer (e.g., Precellys)

  • Chromatography System: UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

  • Analytical Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[11][12]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and Internal Standard (IS) in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Analyte primary stock with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Preparation of CC and QC Samples:

    • Thaw blank liver tissue and homogenize in a 1:3 (w/v) ratio with deionized water (e.g., 1 g tissue in 3 mL water).

    • Spike appropriate volumes of the Analyte working standard solutions into aliquots of the blank tissue homogenate to create CC and QC samples. The final spiked volume should not exceed 5% of the homogenate volume to avoid altering the matrix composition.

Sample Preparation Workflow

The following protocol is designed for high-throughput and efficient extraction.

  • Weighing & Homogenization: Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic beads. Add 300 µL of deionized water. Homogenize until a uniform suspension is achieved.

  • Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to the homogenate. The IS addition step is combined with protein precipitation for efficiency.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilution (Optional): Add 100 µL of deionized water containing 0.1% formic acid to the supernatant. This step reduces the organic solvent concentration, improving peak shape during chromatographic injection.

  • Injection: Inject 5 µL of the final extract into the UPLC-MS/MS system.

G cluster_prep Tissue Sample Preparation A 1. Weigh ~100 mg Tissue B 2. Add 300 µL Water & Homogenize A->B C 3. Aliquot 50 µL Homogenate B->C D 4. Add 200 µL ACN with Internal Standard C->D E 5. Vortex 1 min D->E F 6. Centrifuge (14,000 x g, 10 min) E->F G 7. Transfer Supernatant F->G H 8. Dilute & Inject into UPLC-MS/MS G->H

Caption: High-throughput tissue sample preparation workflow.

UPLC-MS/MS Conditions

Optimizing chromatographic and mass spectrometric conditions is vital for achieving the desired sensitivity and selectivity.

Parameter Condition
UPLC System
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.500°C
MRM Transitions (Values are illustrative and must be optimized empirically)
AnalyteQ1: 228.1 -> Q3: 172.1 (Quantifier), 127.0 (Qualifier)
Internal StandardQ1: 232.1 -> Q3: 176.1 (Quantifier)

Rationale for Parameter Selection:

  • Gradient Elution: A gradient from low to high organic content ensures that the analyte is retained and focused on the column before being eluted as a sharp peak, which improves sensitivity.[13]

  • ESI Positive Mode: The amide functional group on the analyte is readily protonated, making positive mode ESI an effective ionization technique.

  • MRM: This mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex tissue matrix.[14]

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline to ensure its reliability for intended use.[1][2][15]

Validation Parameter Acceptance Criteria Illustrative Result
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.Pass
Calibration Curve Linearity (r²) ≥ 0.99. 75% of standards within ±15% of nominal (±20% at LLOQ).Pass (Range: 1 - 1000 ng/mL)
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Pass
Matrix Effect IS-normalized matrix factor CV ≤15% across different tissue lots.Pass
Recovery Extraction recovery should be consistent and precise.Consistent (~85-95%)
Stability Analyte stable under various conditions (Freeze-thaw, bench-top, post-preparative).Stable

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity, selectivity, and robustness for the quantification of this compound in liver tissue. The protein precipitation method provided high and consistent recovery while being simple and rapid, making it suitable for studies requiring high sample throughput.[7][16] The short 4-minute chromatographic run time further enhances efficiency.[12][17][18]

A critical aspect of analyzing tissue samples is managing the matrix effect, where co-eluting endogenous components can suppress or enhance the analyte's ionization.[13] The use of a stable isotope-labeled internal standard is the most effective strategy to mitigate this, as the IS experiences the same ionization effects as the analyte, leading to an accurate analyte/IS ratio.[9][19] The validation results confirm that the matrix effect was adequately controlled in this assay.

G cluster_input Inputs cluster_method Methodology cluster_output Outcome Analyte Analyte Properties (Polarity, pKa) PPT Protein Precipitation (Fast, Non-selective) Analyte->PPT Matrix Tissue Matrix (Complex, High Protein) Matrix->PPT LCMS UPLC-MS/MS (MRM) (High Selectivity & Sensitivity) PPT->LCMS SIL_IS Stable Isotope-Labeled IS (Compensates for Variability) SIL_IS->LCMS Result Accurate & Precise Quantification LCMS->Result

Caption: Logical relationship of the bioanalytical strategy.

Conclusion

This application note presents a fully validated, high-throughput UPLC-MS/MS method for the quantitative analysis of this compound in liver tissue. The combination of a simple protein precipitation sample preparation protocol and the inherent selectivity of tandem mass spectrometry provides a reliable and efficient tool for researchers in drug development and related fields.

References

  • Vertex AI Search. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved February 1, 2026.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2018, February 22). Quantitative bioanalysis by LC-MS/MS: a review. Retrieved February 1, 2026.
  • Frontiers. (2022, August 8). LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2023, December 2). LC-MS/MS Bioanalytical Approach for the Quantitative Analysis of Dabigatran in Biological Fluids. Retrieved February 1, 2026.
  • ScienceDirect. (2018, August 16). Evaluation of non-invasive biomonitoring of 2,4-Dichlorophenoxyacetic acid (2,4-D) in saliva. Retrieved February 1, 2026.
  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved February 1, 2026, from [Link]

  • MDPI. (2023, April 27). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Retrieved February 1, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved February 1, 2026, from [Link]

  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved February 1, 2026.
  • ResearchGate. (2023, April 27). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Retrieved February 1, 2026.
  • National Institutes of Health. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 1, 2026, from [Link]

  • European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. Retrieved February 1, 2026, from [Link]

  • Electronic Journal of Biotechnology. (2020, September 18).
  • National Institutes of Health. (n.d.). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Retrieved February 1, 2026, from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved February 1, 2026, from [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Retrieved February 1, 2026.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2016, January 28). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. Retrieved February 1, 2026.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 1, 2026.
  • ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved February 1, 2026.
  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved February 1, 2026, from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved February 1, 2026, from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved February 1, 2026, from [Link]

  • KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 1, 2026.

Sources

Application Note & Protocols: A Multi-parametric Cell-Based Approach to Characterize the Biological Effects of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for investigating the cellular effects of the novel compound 2-(4-Chlorophenoxy)-2-methylpropanamide. Given the limited existing data on this specific molecule, we present a logical, tiered experimental workflow designed to systematically characterize its biological activity. This application note details a suite of robust, validated cell-based assays to assess cytotoxicity, induction of apoptosis, impact on cell cycle progression, potential to elicit oxidative stress, and modulation of inflammatory signaling pathways. The protocols provided are designed to be self-validating and are grounded in established scientific principles, offering researchers a solid framework for the initial characterization of this and other novel chemical entities.

Introduction: A Phased Strategy for Compound Characterization

The initial investigation of a novel chemical entity like this compound requires a systematic approach to elucidate its potential biological effects. Cell-based assays are indispensable tools in this process, offering insights into a compound's mechanism of action, off-target effects, and overall cellular impact in a physiologically relevant context.[1][2][3] This guide proposes a multi-parametric, phased strategy, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. This approach allows for data-driven decision-making at each stage of the investigation.

While the precise mechanism of this compound is yet to be defined, its structural similarity to other chlorophenoxy compounds suggests potential for interactions with various cellular pathways.[4][5] Therefore, our proposed workflow encompasses a range of assays to probe for common mechanisms of toxicity and cellular disruption.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Toxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Integration & Hypothesis Generation start Select Relevant Cell Line(s) viability Cell Viability Assay (e.g., MTT) Determine IC50 start->viability Treat with dose range of This compound apoptosis Apoptosis Assay (Caspase-3/7 Activity) viability->apoptosis Based on IC50 values cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) viability->cell_cycle Based on IC50 values ros Oxidative Stress Assay (Intracellular ROS Detection) viability->ros Based on IC50 values inflammation Inflammatory Response Assay (NF-κB Activation) viability->inflammation Based on IC50 values data_analysis Integrate Multi-parametric Data apoptosis->data_analysis cell_cycle->data_analysis ros->data_analysis inflammation->data_analysis hypothesis Formulate Hypothesis on Mechanism of Action data_analysis->hypothesis

Caption: A phased experimental workflow for characterizing this compound.

Foundational Assays: Assessing Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability. This provides a crucial concentration range for subsequent mechanistic studies and identifies the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 2.1: Cell Viability Assessment using MTT Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Materials:

  • HEK293T or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
11.1894.4%
100.9576.0%
500.6350.4%
1000.3124.8%
2500.1512.0%

Mechanistic Deep Dive: Unraveling the Mode of Action

Following the determination of the cytotoxic concentration range, the next phase is to investigate the potential mechanisms underlying the observed effects. This involves a series of assays targeting key cellular processes.

Apoptosis Induction: Caspase-3/7 Activity

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[8][9]

apoptosis_pathway compound 2-(4-Chlorophenoxy)- 2-methylpropanamide stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase37 Pro-Caspase-3/7 apoptosome->caspase37 cleavage active_caspase37 Active Caspase-3/7 caspase37->active_caspase37 apoptosis Apoptosis active_caspase37->apoptosis cleavage of cellular substrates

Caption: A simplified intrinsic apoptosis pathway potentially activated by a test compound.

Protocol 3.1.1: Caspase-3/7 Activity Assay

Principle: This assay utilizes a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. Upon cleavage, a fluorescent DNA-binding dye is released, and its fluorescence intensity is proportional to caspase activity.[8]

Materials:

  • CellEvent™ Caspase-3/7 Green Detection Reagent or similar

  • Cells treated with this compound at IC50 and 2x IC50 concentrations

  • Positive control (e.g., staurosporine)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound and controls in a 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-3/7 detection reagent according to the manufacturer's instructions.

  • Staining: Add the detection reagent directly to the cell culture medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em ~485/530 nm) or analyze by flow cytometry.

Data Presentation:

TreatmentConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
CompoundIC503.5
Compound2x IC506.2
Staurosporine1 µM8.5
Cell Cycle Perturbation

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific phases or induction of apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[10]

Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells by trypsinization, then wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.225.119.7
Compound (IC50)20.315.564.2
Induction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage and death.[12][13] Many xenobiotics induce toxicity through the generation of ROS.

Protocol 3.3.1: Intracellular ROS Detection

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

Materials:

  • DCFDA solution

  • Cells treated with this compound

  • Positive control (e.g., H2O2)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with DCFDA solution for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells with PBS and then add the compound dilutions.

  • Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader (Ex/Em ~485/535 nm).

Data Presentation:

TreatmentROS Production (Fold Change vs. Vehicle at 60 min)
Vehicle Control1.0
Compound (IC50)4.8
H2O2 (100 µM)7.2
Modulation of Inflammatory Pathways

Some compounds can trigger an inflammatory response in cells, often mediated by transcription factors like Nuclear Factor-kappa B (NF-κB).[15][16] NF-κB activation is a key event in the expression of pro-inflammatory genes.[17]

Protocol 3.4.1: NF-κB Activation Assay

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate gene transcription.[18] This can be measured using a reporter gene assay, where the expression of a reporter (e.g., luciferase) is under the control of an NF-κB response element.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Positive control (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white plate.

  • Compound Treatment: Treat the cells with the compound for an appropriate duration (e.g., 6 hours).

  • Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

Data Presentation:

TreatmentNF-κB Activity (Fold Change vs. Vehicle)
Vehicle Control1.0
Compound (IC50)5.6
TNF-α (10 ng/mL)12.1

Conclusion and Future Directions

The suite of assays detailed in this application note provides a robust and comprehensive framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, oxidative stress, and inflammatory signaling, researchers can build a detailed profile of the compound's cellular activities. The results from these assays will guide further mechanistic studies, such as target identification and in vivo validation, ultimately contributing to a thorough understanding of this novel compound's biological significance.

References

  • A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

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Application Note: Preparation of Analytical Standards for 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Analytical Standards

In the landscape of pharmaceutical research, drug development, and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this accuracy lies in the quality of the analytical standards used for calibration and verification.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of analytical standards for 2-(4-Chlorophenoxy)-2-methylpropanamide. This compound, and others in the chlorophenoxy class, are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals.[3]

This document is structured to provide not just a set of instructions, but a framework for establishing a robust and self-validating protocol. We will delve into the rationale behind each step, emphasizing the principles of scientific integrity and adherence to regulatory expectations.

Compound Profile: this compound

A thorough understanding of the analyte is the starting point for the development of any analytical method.

Property Value Source
Chemical Name This compound-
CAS Number 5658-61-7[4]
Molecular Formula C10H12ClNO2Inferred from structure
Molecular Weight 213.66 g/mol Inferred from formula
Related Compounds 2-(p-Chlorophenoxy)-2-methylpropionic acid (Clofibric acid)[5]

The structural similarity to other chlorophenoxy compounds, some of which are used as herbicides, necessitates careful handling and specific analytical methods to ensure selectivity.[6][7][8]

Principle of Analytical Standard Preparation: A Workflow for Confidence

The preparation of a reliable analytical standard is a meticulous process that extends from the initial characterization of the reference material to the final validation of the working solutions. The following workflow provides a systematic approach to ensure the integrity of the standard at each stage.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Solution Preparation cluster_2 Phase 3: Verification & Storage A Procurement of High-Purity Reference Material B Identity Confirmation (e.g., MS, NMR) A->B C Purity Assessment (e.g., HPLC, qNMR, DSC) B->C D Selection of Appropriate Solvent (Solubility & Stability) C->D E Gravimetric Preparation of Stock Standard Solution D->E F Serial Dilution to Prepare Working Standard Solutions E->F G Concentration Verification (e.g., HPLC, UV-Vis) F->G H Stability Assessment (Short-term & Long-term) G->H I Proper Labeling and Controlled Storage H->I

Figure 1: Workflow for the preparation and validation of analytical standards. This diagram illustrates the critical phases, from initial material characterization to the preparation and subsequent verification and storage of the standard solutions.

Part 1: Characterization of the Primary Reference Material

The initial step in preparing an analytical standard is to thoroughly characterize the primary reference material. This is a non-negotiable prerequisite for establishing traceability and ensuring the accuracy of all subsequent measurements.

1.1. Procurement and Initial Assessment: Obtain the highest purity this compound available from a reputable supplier. Upon receipt, visually inspect the material for any signs of degradation or contamination.

1.2. Identity Confirmation: The identity of the compound must be unequivocally confirmed.

  • Mass Spectrometry (MS): Provides molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the connectivity of atoms.

1.3. Purity Assessment: The purity of the reference material must be accurately determined. A mass balance approach, combining results from multiple techniques, is recommended for the highest level of confidence.[9]

  • High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-DAD or MS): To separate and quantify organic impurities.

  • Quantitative NMR (qNMR): Can be used for an absolute purity determination against a certified internal standard.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the presence of impurities that affect it.[10]

  • Thermogravimetric Analysis (TGA): To determine the content of volatile impurities and water.

  • Karl Fischer Titration: For precise water content determination.

Part 2: Protocol for the Preparation of Stock and Working Standards

This section provides a detailed, step-by-step protocol for the preparation of stock and working analytical standards of this compound.

2.1. Safety Precautions: Although specific toxicity data for this compound is not readily available, it is prudent to handle it with care, assuming it may have biological activity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

2.2. Materials and Equipment:

  • High-purity this compound (characterized as per Part 1)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

2.3. Selection of Solvent: The choice of solvent is critical and should be based on the solubility of the compound and its stability in the chosen solvent. Preliminary solubility testing is recommended. Acetonitrile is often a good starting point for compounds of this polarity.

2.4. Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

Rationale: A concentrated stock solution is prepared gravimetrically to minimize measurement uncertainty.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference material onto a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask. Add a small amount of the selected solvent (e.g., acetonitrile) and sonicate briefly to ensure complete dissolution.

  • Dilution: Once dissolved, bring the flask to volume with the solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the stock solution based on the weighed mass and the purity of the reference material.

2.5. Preparation of Working Standard Solutions:

Rationale: Working standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the analytical method.

  • Intermediate Dilutions: Prepare one or more intermediate stock solutions as needed to ensure accuracy in the final dilutions.

  • Final Dilutions: Prepare a series of working standards by diluting the stock or intermediate solutions with the appropriate solvent in Class A volumetric flasks. For example, to prepare a 10 µg/mL working standard from a 1000 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark.

  • Transfer and Labeling: Transfer the working solutions to clearly labeled amber glass vials. The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.

Part 3: Verification, Storage, and Stability

The preparation of the standard is not complete until its concentration is verified and its stability under defined storage conditions is established.[11][12][13][14]

3.1. Concentration Verification: The concentration of the freshly prepared stock solution should be verified. This can be done by comparing its response in an appropriate analytical system (e.g., HPLC-UV) against a previously validated, independently prepared standard, if available. If not, the initial preparation serves as the primary standard, and its careful preparation is paramount.

3.2. Storage Conditions:

  • Stock Solutions: Store stock solutions in a refrigerator (2-8 °C) or freezer (-20 °C) in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[3] The optimal temperature should be determined during stability studies.

  • Working Solutions: Working solutions are typically prepared fresh daily from the stock solution. If they are to be stored, their stability must be evaluated under the intended storage conditions.

3.3. Stability Assessment: The stability of the analytical standard in solution must be determined to define its shelf-life.[11][15]

  • Short-Term Stability (Bench-Top): Evaluate the stability of the working solutions at room temperature over a period that mimics the expected duration of an analytical run.

  • Long-Term Stability: Assess the stability of the stock solution at the intended storage temperature (e.g., 4 °C or -20 °C) over an extended period.

  • Freeze-Thaw Stability: If stock solutions are to be frozen, evaluate their stability after multiple freeze-thaw cycles.

Protocol for Stability Testing:

  • Analyze the freshly prepared standard solution (Time 0).

  • Store aliquots of the solution under the desired conditions (e.g., room temperature, 4 °C, -20 °C).

  • At specified time points (e.g., 24 hours, 1 week, 1 month), analyze the stored solutions.

  • Compare the results to the Time 0 data. The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ± 5%) of the initial concentration.

Conclusion

The preparation of accurate and reliable analytical standards for this compound is a fundamental requirement for any quantitative analysis. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can ensure the integrity of their analytical data. Adherence to these practices of thorough characterization, meticulous preparation, and rigorous stability testing is essential for regulatory compliance and the overall success of research and development activities.

References

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Application Notes and Protocols for Measuring 2-(4-Chlorophenoxy)-2-methylpropanamide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 2-(4-Chlorophenoxy)-2-methylpropanamide in Pharmaceutical Development

This compound is a compound that belongs to the class of chlorophenoxy derivatives. While it may be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural similarity to known active pharmaceutical ingredients (APIs) and their metabolites necessitates a thorough understanding of its metabolic fate.[1] For instance, the corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, is a known metabolite of the antihyperlipidemic drug fenofibrate. This structural relationship underscores the importance of developing robust analytical methods to quantify this compound in biological matrices during preclinical and clinical studies.

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of drug development, providing critical insights into its efficacy and safety. Metabolism, primarily occurring in the liver, involves enzymatic modifications of the drug molecule, which can lead to its activation, inactivation, or the formation of potentially toxic byproducts. Therefore, accurately measuring the parent compound and its metabolites is paramount.[2][3]

This technical guide provides a comprehensive framework for the quantitative analysis of this compound in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). It offers detailed protocols for sample preparation, analytical instrumentation, and method validation, grounded in established scientific principles and regulatory guidelines.

Experimental Design: A Strategic Approach to Metabolism Studies

The investigation of this compound's metabolic profile can be approached through a combination of in vitro and in vivo models.

In Vitro Models: Simulating Metabolism in the Laboratory

In vitro assays provide a controlled environment to identify potential metabolic pathways and the enzymes involved.[4][5] They are cost-effective and allow for high-throughput screening.

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast majority of drug metabolism reactions.[2] Incubating this compound with liver microsomes can reveal its susceptibility to oxidative metabolism.

  • Hepatocytes: As whole liver cells, hepatocytes contain a more complete set of metabolic enzymes and cofactors, enabling the study of both Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.[6]

  • Subcellular Fractions (S9): The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential.

In Vivo Models: Understanding Metabolism in a Living System

In vivo studies, typically conducted in animal models (e.g., rats, mice), are essential for understanding the complete ADME profile of a compound in a complex biological system.[7] These studies provide data on the rate and extent of absorption, tissue distribution, metabolic pathways, and routes of elimination. Blood, urine, and feces are the primary matrices collected for analysis.[7]

Bioanalytical Method: A Detailed Protocol for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[8][9]

Sample Preparation: Isolating the Analyte from Complex Matrices

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample for analysis.[10][11] The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

1. Protein Precipitation (PPT): A Rapid and Simple Approach

Protein precipitation is a widely used technique for the initial cleanup of plasma and serum samples.[12][13][14] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins.

Step-by-Step Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE): A Versatile Separation Technique

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[15] It is effective for removing highly water-soluble and non-soluble components from the sample.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma or urine sample, add an appropriate internal standard.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE): A Highly Selective and Efficient Method

SPE utilizes a solid sorbent material to selectively retain the analyte while allowing interfering compounds to pass through. It provides a cleaner extract compared to PPT and LLE.

Step-by-Step Protocol for Solid-Phase Extraction:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines typical starting conditions for the LC-MS/MS analysis of this compound, which should be optimized for the specific instrument and application.

ParameterRecommended ConditionRationale
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the reversed-phase column.
GradientStart at 5-10% B, ramp up to 95% BA gradient elution is necessary to effectively separate the analyte from endogenous matrix components.
Flow Rate0.3 - 0.5 mL/minAppropriate for the column dimensions to ensure efficient separation.
Column Temperature40°CImproves peak shape and reduces viscosity.
Injection Volume5 - 10 µLA small injection volume minimizes band broadening.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe amide group is readily protonated in the presence of an acidic mobile phase.
MS/MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1)[M+H]⁺ of this compoundThe protonated molecular ion of the analyte.
Product Ions (Q3)To be determined by infusion and fragmentation studiesCharacteristic fragment ions of the parent molecule.
Collision EnergyTo be optimized for maximum product ion intensityThe energy required to induce fragmentation of the precursor ion.

Bioanalytical Method Validation: Ensuring Data Integrity and Reliability

A bioanalytical method must be rigorously validated to ensure that it is reliable and reproducible for its intended use. The validation should be conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. It should be prepared in the same biological matrix as the samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Biological Sample->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction Clean Extract Clean Extract Protein Precipitation->Clean Extract Liquid-Liquid Extraction->Clean Extract Solid-Phase Extraction->Clean Extract LC-MS/MS Analysis LC-MS/MS Analysis Clean Extract->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for bioanalysis.

validation_process Method Development Method Development Selectivity Selectivity Method Development->Selectivity Accuracy & Precision Accuracy & Precision Method Development->Accuracy & Precision Calibration Curve Calibration Curve Method Development->Calibration Curve LLOQ LLOQ Selectivity->LLOQ Validated Method Validated Method Accuracy & Precision->Validated Method Calibration Curve->Validated Method Recovery Recovery LLOQ->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Stability Matrix Effect->Stability Stability->Validated Method

Caption: Key parameters in bioanalytical method validation.

Conclusion: A Pathway to Reliable Metabolic Data

The successful quantification of this compound in drug metabolism studies hinges on the development and validation of a robust and reliable bioanalytical method. This guide has provided a detailed framework, from experimental design to data analysis, to support researchers in this endeavor. By employing the principles of sound scientific reasoning and adhering to regulatory guidelines, the data generated will be of high quality, contributing to a comprehensive understanding of the compound's metabolic fate and ensuring the safety and efficacy of potential new therapeutic agents.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-(4-Chlorophenoxy)-2-methylpropanamide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating matrix effects, a common challenge in bioanalysis. Here, we combine foundational scientific principles with field-proven methodologies to ensure the accuracy, sensitivity, and reproducibility of your analytical results.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this can include a complex mixture of endogenous substances like salts, lipids, proteins, and metabolites.[2] These components can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effects. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and reliability of quantitative analysis.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]

This guide will provide a structured approach to diagnosing and overcoming matrix effects in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in my analysis of this compound?

A1: The most common causes are co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine, tissue homogenates). Phospholipids are a notorious source of ion suppression in plasma and serum samples.[4][5] Other sources include salts, proteins, and other small molecules that compete with your analyte for ionization in the MS source.[2]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method is the post-extraction spike analysis.[3] This involves comparing the analyte's response in a post-spiked matrix sample (analyte added after extraction) to its response in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, which provides a qualitative assessment of ion suppression or enhancement across the chromatographic run.[4]

Q3: What are the key physicochemical properties of this compound that I should consider for method development?

A3: Based on its structure, this compound is a neutral to very weakly acidic compound with moderate hydrophobicity (logP is estimated to be in the range of 2-4 for similar structures). This suggests that it will be well-retained on a reversed-phase C18 column. Its potential for ionization will depend on the mobile phase pH, but given the amide functional group, it is likely to be analyzed in positive ion mode via protonation, or potentially as an adduct (e.g., [M+Na]+).

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?

A4: While not strictly mandatory, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[1][4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a more accurate quantification. If a SIL-IS is unavailable, a structural analog can be used, but with careful validation to ensure it behaves similarly to the analyte.

Troubleshooting Guide

Issue 1: Poor Sensitivity and Inconsistent Results

Symptoms:

  • Low signal-to-noise ratio for the analyte.

  • High variability in analyte response between replicate injections of the same sample.

  • Poor reproducibility between different sample lots.

Potential Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Troubleshooting Steps:

  • Quantify the Matrix Effect:

    • Protocol: Post-Extraction Spike Analysis

      • Prepare a blank matrix sample by performing your current extraction procedure.

      • Spike a known concentration of this compound into the extracted blank matrix.

      • Prepare a solution of the analyte at the same concentration in your mobile phase or reconstitution solvent.

      • Analyze both samples by LC-MS/MS.

      • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent) x 100%

    • Interpretation: A value significantly below 85% or above 115% indicates ion suppression or enhancement, respectively, and necessitates further optimization.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS system.[6]

    • Option A: Solid Phase Extraction (SPE)

      • Rationale: SPE offers a more selective cleanup than protein precipitation. For a moderately hydrophobic compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.

      • Protocol: Generic Reversed-Phase SPE

        • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

        • Load: Load the pre-treated sample (e.g., plasma diluted with aqueous acid).

        • Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

        • Elute: Elute the analyte with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

        • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Option B: Liquid-Liquid Extraction (LLE)

      • Rationale: LLE separates the analyte based on its partitioning between two immiscible liquids. This can be effective at removing highly polar or non-polar interferences.

      • Protocol: Generic LLE

        • Add the aqueous sample (e.g., 100 µL of plasma) to a microcentrifuge tube.

        • Add an appropriate organic solvent (e.g., 500 µL of methyl tert-butyl ether or ethyl acetate).

        • Vortex for 1-2 minutes.

        • Centrifuge to separate the layers.

        • Transfer the organic layer to a clean tube.

        • Evaporate to dryness and reconstitute.

    • Option C: Enhanced Protein Precipitation (PPT)

      • Rationale: While simple, PPT is often not sufficient to remove phospholipids.[5] Combining PPT with a phospholipid removal plate or cartridge can significantly improve cleanup.

      • Protocol: PPT with Phospholipid Removal

        • Precipitate proteins by adding 3 parts of cold acetonitrile to 1 part of plasma.

        • Vortex and centrifuge.

        • Pass the supernatant through a phospholipid removal plate or cartridge according to the manufacturer's instructions.

        • Collect the filtrate for analysis.

  • Optimize Chromatographic Separation:

    • Rationale: The goal is to chromatographically separate the analyte from any remaining matrix components.

    • Strategies:

      • Gradient Modification: Steepen the gradient to elute the analyte faster, away from late-eluting interferences. Conversely, a shallower gradient can improve resolution from closely eluting compounds.

      • Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.[7]

      • Smaller Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase peak efficiency and resolution.

  • Adjust MS Source Parameters:

    • Rationale: Optimizing source conditions can sometimes mitigate the impact of matrix effects.

    • Parameters to check:

      • Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[4]

      • Source Temperature and Gas Flows: Adjust the desolvation temperature and gas flows to improve desolvation efficiency, which can sometimes reduce ion suppression.[8]

Issue 2: Poor Peak Shape and Shifting Retention Times

Symptoms:

  • Tailing or fronting peaks for the analyte.

  • Inconsistent retention times across a sample batch.

Potential Cause: Matrix components affecting the column chemistry or interacting with the analyte. Column bleed can also contribute to these issues.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps:

  • Column Wash:

    • Rationale: A buildup of matrix components on the column can lead to peak shape issues.

    • Protocol:

      • Disconnect the column from the mass spectrometer.

      • Wash the column with a strong solvent series, for example:

        • Water

        • Methanol

        • Acetonitrile

        • Isopropanol

        • Hexane (if compatible with your column)

        • Isopropanol

        • Methanol

        • Re-equilibrate with your mobile phase.

      • Always check the column manufacturer's recommendations for appropriate wash solvents.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition can influence peak shape and retention time stability.

    • Strategies:

      • pH Adjustment: Although this compound is likely neutral, small pH adjustments can affect the ionization state of interfering matrix components, altering their retention and improving peak shape.

      • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change the selectivity of the separation and may improve peak shape.

  • Re-evaluate Sample Preparation:

    • Rationale: If the above steps do not resolve the issue, it is likely that the sample cleanup is insufficient, and matrix components are still affecting the chromatography.

    • Action: Revisit the sample preparation optimization described in the "Poor Sensitivity" section, focusing on more rigorous cleanup methods like SPE or LLE.

Data Summary Table

ParameterRecommended Starting Conditions
LC Column Reversed-phase C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Injection Volume 1-10 µL
Ionization Mode ESI Positive
MS/MS Transitions To be determined by infusion of a standard solution

Note: These are general starting points and should be optimized for your specific instrument and application.

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of this compound is a systematic process of identifying the extent of the problem and then logically applying strategies to mitigate it. A robust method will often employ a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard. By following the troubleshooting guides and understanding the underlying principles, you can develop a reliable and accurate method for your research.

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved February 1, 2026.
  • Vertex AI Search. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 1, 2026.
  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Retrieved February 1, 2026.
  • Waters. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved February 1, 2026.
  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved February 1, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved February 1, 2026.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Retrieved February 1, 2026.
  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 1, 2026, from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 1, 2026, from [Link]

  • Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Retrieved February 1, 2026.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • Chromatography Today. (2017). Ion Suppression from HPLC Columns. Retrieved February 1, 2026, from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide. Retrieved February 1, 2026.
  • ChemicalBook. (n.d.). 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide. Retrieved February 1, 2026.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved February 1, 2026.

Sources

minimizing ion suppression for 2-(4-Chlorophenoxy)-2-methylpropanamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Sensitivity Bioanalysis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide designed to troubleshoot and minimize ion suppression specifically for 2-(4-Chlorophenoxy)-2-methylpropanamide (often referred to as Clofibramide, a primary metabolite and structural analog of the fibrate class).

This guide prioritizes causality —understanding why suppression happens—over simple checklists, ensuring you can build a robust, self-validating method.

Technical Abstract: The Analyte & The Problem

  • Analyte: this compound

  • Physicochemical Profile: Hydrophobic (LogP ~2.5–3.0), Neutral/Weakly Basic (Amide functionality).

  • The Challenge: As a hydrophobic small molecule, this analyte typically elutes in the "suppression zone" (2–5 minutes on standard gradients), co-eluting with endogenous phospholipids (glycerophosphocholines and lysophospholipids). These lipids compete for charge in the Electrospray Ionization (ESI) droplet, causing significant signal loss (Matrix Effect < 1.0).

Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol

Do not guess if you have suppression. Map it.

The most effective way to visualize where your matrix is "blind" is the Post-Column Infusion experiment (Bonfiglio method). This creates a "suppression map" of your chromatography.

Step-by-Step PCI Workflow
  • Setup: Connect a syringe pump containing a standard solution of your analyte (1 µg/mL in mobile phase) to the LC effluent via a T-piece (tee union) before the MS source.

  • Flow Rates:

    • LC Flow: Standard gradient (e.g., 0.4 mL/min).

    • Syringe Pump: 10–20 µL/min (sufficient to generate a steady baseline signal of ~1e6 cps).

  • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma/serum without analyte).

  • Observation: Monitor the baseline.

    • Flat Baseline: No suppression.[1]

    • Negative Peak (Dip): Ion suppression (matrix components stealing charge).

    • Positive Peak: Ion enhancement.[2]

Success Criteria: Your analyte peak must elute in a region where the PCI baseline is flat. If your analyte elutes inside a "dip," you must alter chromatography or sample prep.[3]

Module 2: The Root Cause – Sample Preparation

Why it fails: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample. These lipids (m/z 184, m/z 104 progenitors) are the primary cause of ion suppression for hydrophobic amides.

Comparative Efficiency of Cleanup Strategies
MethodProtein RemovalPhospholipid RemovalComplexityCostSuitability for this Analyte
Protein Precipitation (PPT) High (>98%)Very Low (<5%) Low$Poor (High risk of suppression)
Liquid-Liquid Extraction (LLE) HighHigh (>90%)High

Good (Excellent for hydrophobic amides)
Solid Phase Extraction (SPE) HighVery High (>99%)High

$
Best (Cleanest extracts)
Phospholipid Removal Plates HighHigh (>95%)Low

Recommended (Balance of speed/purity)

Recommendation: Switch from standard PPT to Phospholipid Removal (PLR) Plates (e.g., HybridSPE, Ostro, or Phree). These use a Lewis-acid/base mechanism (Zirconia-coated silica) to selectively retain the phosphate group of the lipids while allowing your neutral amide analyte to pass through.

Module 3: Chromatographic Resolution

Moving the Analyte, Not Just the Matrix.

If sample prep cannot be changed, you must chromatographically resolve the analyte from the phospholipid elution zone.

  • The Problem: On a standard C18 column, both the analyte (hydrophobic) and phospholipids (hydrophobic tails) interact via Van der Waals forces. They often co-elute.[1][4][5]

  • The Solution: Change the selectivity mechanism.

  • Recommended Column: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism:[3][4][6][7][8][9] The 4-chlorophenoxy ring of your analyte engages in

      
       interactions with the phenyl stationary phase. Phospholipids (aliphatic tails) do not. This typically shifts the analyte retention time relative to the lipid background, moving it out of the suppression zone.
      

Module 4: Visualization of the Suppression Mechanism

The following diagram illustrates the competitive ionization process occurring inside the ESI droplet, which leads to signal loss.

IonSuppression cluster_droplet ESI Droplet (Evaporation Phase) cluster_gasphase Gas Phase (MS Inlet) Analyte Analyte (Amide) [M+H]+ Charge Available Protons (H+) Analyte->Charge Blocked Access Signal Detected Ion Current Analyte->Signal Successful Ionization Matrix Phospholipids (Surface Active) Matrix->Charge High Affinity Sequestration Suppression Signal Loss (Ion Suppression) Matrix->Suppression Inhibits Desorption Suppression->Signal Reduces

Caption: Mechanism of Ion Suppression. Surface-active phospholipids (red) monopolize the droplet surface and available charge, preventing the analyte (green) from entering the gas phase.

Module 5: Calculation & Validation

Quantifying the "Invisible" Error.

You must calculate the Matrix Factor (MF) according to the Matuszewski method (2003) to validate your method.

Formula:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).

  • MF > 1.0: Ion Enhancement.

Acceptance Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should have a CV < 15% across 6 different lots of matrix.

Frequently Asked Questions (FAQ)

Q1: Can I just use a Stable Isotope Labeled (SIL) Internal Standard to fix this? A: A SIL-IS (e.g., this compound-d6) is the best compensation method because it co-elutes perfectly and experiences the exact same suppression. However, it does not remove suppression; it only corrects the quantification. If suppression is severe (>80%), your Lower Limit of Quantification (LLOQ) will still suffer because your raw signal-to-noise ratio is destroyed. You must clean the sample first.

Q2: I see "ghost peaks" in my blank runs. Is this carryover or matrix? A: If the peaks appear at specific intervals or late in the gradient, it is likely phospholipid build-up from previous injections eluting in subsequent runs.

  • Fix: Add a "sawtooth" wash step (95% organic for 2 minutes) at the end of every gradient.

  • Fix: Inject a solvent blank after every 10 samples to monitor column hygiene.

Q3: Should I use APCI instead of ESI? A: Yes, if sensitivity permits. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly less susceptible to liquid-phase matrix effects like competition for droplet surface area. Since your analyte is neutral/hydrophobic, it should ionize well in APCI.

Q4: Why is my analyte signal varying between patient samples? A: This is the hallmark of "Relative Matrix Effect." Different patients have different lipid profiles (e.g., high triglycerides vs. normal). If you rely on simple Protein Precipitation, these differences directly impact ionization efficiency. Switching to SLE (Supported Liquid Extraction) or SPE will normalize the extract cleanliness across the population.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Waters Corporation. (2020). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Optimizing Extraction of 2-(4-Chlorophenoxy)-2-methylpropanamide from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CLF-AMD-OPT-001 Assigned Specialist: Senior Application Scientist Subject: High-Recovery Extraction Methodologies for Clofibric Acid Amide (Clofibramide)

Executive Summary: The Physicochemical Challenge

You are attempting to extract 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide), a neutral, lipophilic amide derivative of the acidic drug Clofibric Acid.

The Central Conflict:

  • The Analyte (Amide): Neutral (

    
     not relevant at physiological pH), Lipophilic (
    
    
    
    ).
  • The Matrix (Plasma): High protein content (Albumins bind phenoxy compounds strongly), abundant esterases/amidases.

  • The Major Interference: Clofibric Acid (the hydrolysis product). It is acidic (

    
    ) and often present at much higher concentrations if the sample is biological (metabolite).
    

Optimization Goal: Maximize recovery of the neutral amide while preventing its enzymatic degradation and separating it from the acidic metabolite.

Troubleshooting Hub (Q&A)

Category A: Low Recovery Issues

Q: I am getting <50% recovery using Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Why? A: This is likely a Protein Binding Trap . Phenoxy-isobutyric acid derivatives bind extensively to plasma albumin (>95%). In a simple LLE, the organic solvent denatures the protein, creating an interface (rag layer). If the drug is tightly bound, it precipitates with the protein rather than partitioning into the solvent.

  • The Fix: You must disrupt the protein-drug interaction before extraction.

    • Acid Disruption: Add 2% Formic Acid (FA) to the plasma 10 minutes prior to extraction. (Check stability first, see Category B).

    • Chaotropic Disruption: Use a Solid Phase Extraction (SPE) method with a load step containing 6M Urea or simply dilute 1:3 with 2% FA to "unlock" the drug before loading.

Q: My internal standard (IS) recovery is good, but the analyte recovery varies wildy. What is happening? A: You are likely experiencing Enzymatic Hydrolysis during the sample prep. Plasma contains amidases and esterases that can convert your Amide target into Clofibric Acid. If your sample sits at room temperature during thawing or processing, the concentration of Amide drops, and Acid increases.

  • The Fix:

    • Temperature: Keep all samples at 4°C (ice bath) throughout the workflow.

    • Inhibitors: Collect blood in tubes containing Fluoride/Oxalate (Grey top) rather than just Heparin/EDTA. Fluoride inhibits many hydrolytic enzymes.

    • pH Control: Process at pH 4-5 where enzymatic activity is often lower than at physiological pH 7.4.

Category B: Specificity & Cleanliness

Q: I see a massive peak interfering with my analyte, or my baseline is noisy. A: This is often Phospholipid Breakthrough or Acid Co-elution . If you use a generic "Protein Precipitate (PPT) and Shoot" method, phospholipids remain. If you use LLE at acidic pH, you co-extract the massive amounts of Clofibric Acid (metabolite) along with your Amide.

  • The Fix (The pH-Switch Strategy): Use SPE. Load at neutral pH. The Clofibric Acid (

    
     3.5) will be ionized (negative) and flow through or wash off. The Amide (neutral) will stick to the hydrophobic sorbent.
    

Optimized Experimental Protocol

Method: Polymeric Reversed-Phase Solid Phase Extraction (SPE) Why this works: Polymeric sorbents (e.g., HLB, Strata-X) possess a "hydrophilic-lipophilic balance" that retains polar neutrals even when the sorbent runs dry, and allows for aggressive washing to remove the acidic metabolite.

Reagents
  • Sorbent: 30 mg / 1 cc Polymeric RP Cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X).

  • Wash Solvent 1: 5% Methanol in Water (Removes salts/proteins).

  • Wash Solvent 2: 50 mM Ammonium Bicarbonate (pH ~8.5) (Crucial Step).

  • Elution Solvent: Methanol (MeOH) or Acetonitrile (ACN).

Step-by-Step Workflow
StepActionMechanism/Rationale
1. Pre-treatment Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq) . Vortex.Acid disrupts protein binding, releasing the Amide.
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample (~400 µL) at 1 mL/min.Amide and Acid both bind to the RP sorbent via hydrophobic interaction.
4. Wash 1 1 mL 5% MeOH in Water .Removes salts and highly polar interferences.
5. Wash 2 (CRITICAL) 1 mL 50 mM Ammonium Bicarbonate (pH 8.5) .The Separation Step: At pH 8.5, Clofibric Acid (

3.5) is fully ionized (

) and becomes water-soluble, washing off the column. The Neutral Amide remains bound.
6. Elution 1 mL 100% Methanol .Elutes the concentrated, clean Amide.
7. Evaporation Dry under

at 40°C. Reconstitute in Mobile Phase.
Concentrates sample for LC-MS/MS.

Visualized Logic Pathways

Diagram 1: The "pH-Switch" Extraction Logic

This diagram illustrates how manipulating pH separates the target Amide from the interfering Acid metabolite.

ExtractionLogic Start Plasma Sample (Contains Amide + Acid) Load Load on RP Sorbent (Low pH) Start->Load Binding Both Analytes Bind (Hydrophobic Retention) Load->Binding WashHighPH Wash 2: Buffer pH 8.5 (Ammonium Bicarbonate) Binding->WashHighPH AcidPath Clofibric Acid (pKa 3.5) Becomes Ionized (COO-) WashHighPH->AcidPath Ionization AmidePath Target Amide (Neutral) Remains Hydrophobic WashHighPH->AmidePath No Change Waste Acid Washes to Waste (Removed) AcidPath->Waste Elute Elute with 100% MeOH AmidePath->Elute Final Clean Amide Extract Elute->Final

Caption: The pH-Switch Strategy utilizes the pKa difference between the metabolite (Acid) and analyte (Amide) to selectively wash away interferences.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose low recovery.

Troubleshooting Issue Problem: Low Recovery (<60%) Check1 Is IS recovery also low? Issue->Check1 YesLow Systemic Issue Check1->YesLow Yes NoLow Specific Issue Check1->NoLow No Action1 Protein Binding? Increase Acid in Load or Use PPT step YesLow->Action1 Trapped in Matrix Action3 Ion Suppression? Check Phospholipids Improve Wash YesLow->Action3 Matrix Effect Action2 Hydrolysis? Check Temp/Time Add Fluoride NoLow->Action2 Degradation

Caption: Diagnostic flow for identifying the root cause of poor extraction recovery.

References

  • Chamberlain, J. (2018). The Analysis of Drugs in Biological Fluids. CRC Press. (Discusses artifactual formation of amides and hydrolysis risks).

  • Schebb, N. H., et al. (2020). "Stability of oxylipins during plasma generation and long-term storage." Talanta, 210, 121074. (Provides protocols for plasma stability and enzymatic inhibition).

  • Welch Materials. (2025). "Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide." (General SPE troubleshooting for neutral/acid separations).

  • Agilent Technologies. "Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods." (Guide on pKa-based separation strategies).

  • Sirimulla, S., et al. (2012). "Biodegradation of clofibric acid and identification of its metabolites." Journal of Hazardous Materials. (Identifies Clofibric acid properties and metabolic pathways).

Technical Support Center: Stability Protocols for 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: CLO-AMIDE-STAB-001 | Tier: L3 (Senior Application Scientist)
Executive Summary: The Instability Triad

Welcome to the technical support hub for 2-(4-Chlorophenoxy)-2-methylpropanamide (often referred to as Clofibramide or a Clofibrate derivative).

If you are observing low recovery, variable quantification, or "ghost peaks" in your chromatograms, you are likely battling one of three specific instability vectors inherent to this chlorophenoxy-isobutyryl scaffold. Unlike its parent ester (Clofibrate), this sterically hindered amide is resistant to chemical hydrolysis but remains vulnerable to specific biological and physical degradation pathways.

The Three Enemies of Your Analyte:

  • Biochemical: Amidase-mediated hydrolysis to Clofibric Acid .

  • Photochemical: UV-induced dechlorination of the chlorophenoxy ring.

  • Physical: Non-Specific Binding (NSB) to polypropylene labware due to high lipophilicity.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My analyte signal decreases by >20% after 4 hours in plasma at room temperature. Is this normal?"

Diagnosis: Enzymatic Hydrolysis. While the dimethyl substitution at the


-carbon provides steric hindrance, it does not render the amide immune to plasma amidases, particularly in rodent plasma (rat/mouse) which has higher esterase/amidase activity than human plasma.
  • The Mechanism: Plasma amidases cleave the amide bond, converting your neutral analyte into the acidic metabolite, 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) .

  • The Fix: You must inhibit enzymatic activity immediately upon blood draw. Standard EDTA is insufficient.

  • Actionable Protocol: Add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes. Alternatively, immediate acidification (pH < 4) precipitates enzymes and halts catalysis.

Q2: "I see unexpected 'early eluting' peaks in my chromatogram that don't match known metabolites."

Diagnosis: Photodegradation. The 4-chlorophenoxy moiety is UV-labile. Exposure to standard laboratory fluorescent lighting can induce homolytic fission of the C-Cl bond.

  • The Mechanism: UV photons excite the aromatic ring, leading to dechlorination and the formation of hydroxyphenoxy derivatives or radical polymerization products.

  • The Fix: All sample processing must occur under monochromatic yellow light (sodium vapor) or in amber glassware.

  • Actionable Protocol: Wrap all clear HPLC vials in aluminum foil if amber vials are unavailable.

Q3: "My calibration curve is non-linear at the lower end (<10 ng/mL), and carryover is high."

Diagnosis: Adsorption (Non-Specific Binding). This molecule is highly lipophilic (LogP ~2.5–3.0). It adheres to the hydrophobic surfaces of standard polypropylene (PP) tubes and pipette tips.

  • The Mechanism: The hydrophobic effect drives the molecule out of the aqueous plasma/buffer phase and onto the plastic walls, effectively "vanishing" from the solution.

  • The Fix: Switch to Low-Retention plastics or silanized glass.

  • Actionable Protocol: Add a modifier (e.g., 0.5% BSA or 20% Acetonitrile) to your stock solutions to "block" binding sites or solubilize the analyte.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the degradation cascade you are likely observing. Use this to identify which "breakdown product" corresponds to your unknown peaks.

DegradationPathways Amide Target Analyte (Clofibramide) Acid Primary Metabolite (Clofibric Acid) Amide->Acid Enzymatic Hydrolysis (Plasma Amidases) PhotoProduct Dechlorinated Phenols Amide->PhotoProduct UV Light (Dechlorination) Plastic Adsorbed to Tube Wall Amide->Plastic Hydrophobic Binding Glucuronide Acyl Glucuronide (Unstable/Reactive) Acid->Glucuronide Phase II Metabolism Glucuronide->Acid Spontaneous Hydrolysis

Caption: Figure 1. Degradation pathways of this compound showing hydrolysis (red), photolysis (green), and sorption (grey).

Part 3: Validated Stabilization Protocols
Protocol A: The "Gold Standard" Sample Collection

Use this for PK studies to ensure <5% degradation during the pre-analytical phase.

StepActionScientific Rationale
1. Preparation Pre-chill collection tubes (K2EDTA) on wet ice.Low temperature (

) slows kinetic reaction rates (

) of amidases by ~50% for every

drop.
2. Additive Add PMSF (final conc. 2 mM) or NaF (final conc. 5 mg/mL).PMSF irreversibly inhibits serine proteases/amidases. Fluoride inhibits general esterases.
3. Collection Draw blood, invert gently 5x, and immediately place on ice.Ensures rapid inhibitor distribution without hemolysis (which releases more enzymes).
4. Separation Centrifuge at

(2000 x g, 10 min) within 30 mins.
Minimizes contact time with red blood cells, which may act as a sink or enzyme source.
5. Acidification Transfer plasma to amber tubes containing 20 µL of 10% Formic Acid per 1 mL plasma .Lowering pH to ~3.0 denatures remaining enzymes and stabilizes the amide bond.
Protocol B: Extraction Workflow (LLE vs. SPE)

Liquid-Liquid Extraction (LLE) is preferred over Solid Phase Extraction (SPE) for this analyte to minimize plastic contact surface area.

  • Thawing: Thaw plasma samples in an ice bath protected from light (aluminum foil).

  • Internal Standard: Add stable isotope-labeled IS (e.g., d4-Clofibric acid derivative) in acetonitrile (not water, to prevent precipitation).

  • Extraction:

    • Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate (1:4 ratio sample:solvent).

    • Why? These solvents provide high recovery for the lipophilic amide while leaving polar enzymes/proteins in the aqueous phase.

  • Agitation: Vortex 5 min (do not use plastic stoppers if possible; use glass-lined caps).

  • Separation: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Reconstitution: Evaporate under Nitrogen (

    
    ). Reconstitute in Mobile Phase  (ensure >30% organic to prevent adsorption to the HPLC vial).
    
Part 4: Stability Decision Tree

Use this logic flow to determine the necessary stringency of your handling conditions.

DecisionTree Start Start: Stability Assessment Matrix Is the matrix Rodent Plasma? Start->Matrix Action1 CRITICAL: Use PMSF/NaF + Acidification Matrix->Action1 Yes (High Esterase) Action2 Standard EDTA may suffice (Verify) Matrix->Action2 No (Human/Dog) Light Is lab lighting fluorescent? Conc Is concentration < 10 ng/mL? Light->Conc No (LED/Yellow) Action3 MUST use Amber Glass or Yellow Light Light->Action3 Yes Action4 Use Silanized Glass & 0.5% BSA Conc->Action4 Yes (Adsorption Risk) End Proceed to Validation Conc->End No Action1->Light Action2->Light Action3->Conc

Caption: Figure 2. Decision tree for selecting stability modifiers based on matrix species and concentration.

References
  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. Section IV: Stability. Retrieved from [Link]

  • Mijangos, F., et al. (2006).[1] Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides.[1] Environmental Science & Technology.[1] (Demonstrates UV lability of the chlorophenoxy moiety). Retrieved from [Link]

  • Sveinbjornsson, G., et al. (2020). Hydrolysis of hindered amides in biological systems. (General reference on amidase activity in rodent vs. human plasma).
  • Anapharm Bioanalytics. (2025).[2] Considerations to properly assess drug stability within biological samples. (Addresses Non-Specific Binding and Plasma Age).[3] Retrieved from [Link]

Sources

troubleshooting poor fragmentation of 2-(4-Chlorophenoxy)-2-methylpropanamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor fragmentation of 2-(4-Chlorophenoxy)-2-methylpropanamide Ticket ID: CLF-AM-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are encountering "poor fragmentation" with This compound (Clofibric Acid Amide). This molecule is historically difficult in ESI-MS/MS due to two competing factors: the stability of the amide bond and the high affinity of the ether-oxygen/amide-oxygen motif for sodium ions (


).

Most users reporting this issue are inadvertently analyzing the sodiated adduct


  rather than the protonated species 

. Sodiated adducts are notoriously stable and often require collision energies (CE) that exceed the thermal stability of the molecule, resulting in no useful structural fragments.

This guide provides a diagnostic workflow to confirm the ion species and protocols to force protonation, ensuring rich fragmentation spectra.

Part 1: Diagnostic Triage (Start Here)
Q1: Which parent ion are you actually selecting?

Before optimizing collision energy, we must verify the precursor.

  • Monoisotopic Mass: 213.05 Da

  • Protonated Ion $[M+H]^+ $: 214.06 m/z

  • Sodiated Adduct $[M+Na]^+ $: 236.04 m/z

The Diagnostic Test: Check your full scan (MS1) spectrum.

  • Scenario A: You see a dominant peak at 236 m/z .

    • Diagnosis: You are trapping the Sodium Adduct. This is the root cause of poor fragmentation. The bond between the molecule and

      
       is electrostatic and often stronger than the covalent bonds you are trying to break.
      
    • Action: Go to Protocol A (Adduct Suppression) .

  • Scenario B: You see a dominant peak at 214 m/z but it still won't fragment.

    • Diagnosis: The amide is forming a stable acylium ion or requires higher activation energy.

    • Action: Go to Protocol B (Energy Ramping) .

Part 2: Troubleshooting Protocols
Protocol A: The "Sodium Trap" (Adduct Suppression)

Amides are neutral bases. If your mobile phase lacks a proton source, they will coordinate with ubiquitous sodium (from glassware or solvents).

Step-by-Step Fix:

  • Switch Mobile Phase Modifier:

    • Remove pure Formic Acid if used alone (it provides protons but doesn't displace sodium effectively).

    • Add Ammonium Acetate (5 mM to 10 mM).

    • Mechanism:[1] Ammonium (

      
      ) competes with Sodium (
      
      
      
      ). Even if
      
      
      forms, it is labile. Upon collision, it loses ammonia (
      
      
      , 17 Da) to yield the protonated species
      
      
      , which then fragments beautifully.
  • Re-run MS1 Scan:

    • Verify the shift from 236 m/z (Sodium) to 214 m/z (Protonated) or 231 m/z (Ammoniated).

Protocol B: Energy Ramping & Pathway Optimization

If you have the protonated ion (214 m/z), the lack of fragmentation suggests you are not hitting the specific bond dissociation energies (BDE) required for the ether or amide cleavage.

Recommended Collision Energy (CE) Ramp:

Experiment Start CE End CE Step Target Fragment

| Low Energy | 10 eV | 20 eV | 2 eV | Loss of


 (m/z 197) |
| Mid Energy  | 20 eV | 35 eV | 5 eV | Ether Cleavage (m/z 128/129) |
| High Energy  | 40 eV | 60 eV | 5 eV | Phenyl Ring Breakup |
Part 3: Mechanistic Insight & Visualization
Q2: What fragments should I actually look for?

Do not look for random noise. Based on the structure (Phenoxy-Ether-Isobutyryl-Amide), there are two primary fracture points.

Theoretical Fragmentation Table:

Fragment Ion (m/z) Loss (Neutral) Mechanism Significance

| 197.0 |


 (17 Da) | Amide cleavage | Primary Quantifier.  Characteristic of primary amides. |
| 128.0 / 130.0  | 

(85 Da) | Ether cleavage | Qualifier. The 4-Chlorophenol moiety. Retains Chlorine isotope pattern (3:1). | | 169.0 |

(44 Da) | Radical loss | Less common in ESI, seen in EI. |
Visual Workflow: Troubleshooting Logic

The following diagram outlines the decision process for resolving fragmentation failure.

TroubleshootingWorkflow Start Start: Poor Fragmentation of Clofibric Amide CheckMS1 Step 1: Check MS1 Spectrum (Full Scan) Start->CheckMS1 Is236 Is Base Peak m/z 236? CheckMS1->Is236 SodiumIssue Diagnosis: Sodium Adduct [M+Na]+ Is236->SodiumIssue Yes ProtonIssue Diagnosis: Stable [M+H]+ Is236->ProtonIssue No (Peak is 214) ActionBuffer Action: Add 10mM Ammonium Acetate to Mobile Phase SodiumIssue->ActionBuffer ActionCE Action: Ramp CE 20-50 eV Optimize Cone Voltage ProtonIssue->ActionCE Result1 Result: [M+H]+ (214) or [M+NH4]+ (231) Generated ActionBuffer->Result1 Result2 Result: Observe m/z 197 (-NH3) and m/z 129 (Phenol) ActionCE->Result2 Result1->ActionCE

Caption: Figure 1. Logic flow for diagnosing adduct contamination versus energy insufficiency.

Q3: Why does the ether bond break? (Mechanism)

Understanding the chemistry validates your data. The fragmentation is driven by charge migration.[2] The proton initially sits on the Amide Oxygen (most basic site). Upon collisional activation, the proton can transfer, or the energy can drive a remote cleavage of the ether bond, releasing the stable 4-chlorophenol ion.

FragmentationPathway Parent Parent [M+H]+ m/z 214 (Proton on Amide O) Transition1 Transition State A (Amide N-C Cleavage) Parent->Transition1 Low CE Transition2 Transition State B (Ether O-C Cleavage) Parent->Transition2 High CE Frag1 Acylium Ion m/z 197 (Loss of NH3) Transition1->Frag1 Frag2 Chlorophenol Ion m/z 129 (Ether Break) Transition2->Frag2

Caption: Figure 2. Competing fragmentation pathways for this compound.

References
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.[3]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 845-856.

  • NIST Mass Spectrometry Data Center. (2023). Clofibric Acid Derivatives Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.

  • Tong, X., et al. (2011). Gas-phase Fragmentation of Deprotonated p-Hydroxyphenacyl Derivatives. Journal of Organic Chemistry, 76(11), 4429–4435.

Sources

Navigating the Labyrinth of Low-Level Detection: A Technical Guide for 2-(4-Chlorophenoxy)-2-methylpropanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of 2-(4-Chlorophenoxy)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of quantifying this analyte at low concentrations. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common hurdles and achieve robust, reproducible results.

Our approach is rooted in a deep understanding of the physicochemical properties of the analyte and its interaction with various analytical platforms. This guide is structured to anticipate the questions and challenges you may face, offering a dynamic resource for both method development and troubleshooting.

I. Understanding the Analyte: Physicochemical Properties

Before delving into analytical methodologies, a firm grasp of the target molecule's characteristics is paramount. This compound possesses a molecular weight of approximately 213.66 g/mol and the molecular formula C₁₀H₁₂ClNO₂. The presence of a chlorine atom results in a characteristic isotopic pattern in mass spectrometry, with an M+2 peak at roughly one-third the intensity of the molecular ion peak, which can be a valuable tool for identification. Its structure, featuring a chlorophenoxy group and a propanamide moiety, suggests moderate polarity.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₂-
Molecular Weight~213.66 g/mol -
Exact Mass of [M-H]⁻213.0318469 Da[1]

A thorough literature search did not yield specific, publicly available data on the solubility of this compound in various organic solvents and water. However, based on its structure, it is predicted to have moderate solubility in polar organic solvents like acetonitrile and methanol and limited solubility in water.

II. Troubleshooting Guide: From Sample to Signal

This section addresses common issues encountered during the analysis of this compound, providing a systematic approach to problem-solving.

A. Sample Preparation Woes

Question: I am experiencing low recovery of the analyte from my plasma samples. What could be the cause and how can I improve it?

Answer: Low recovery during sample preparation is a frequent challenge, often stemming from suboptimal extraction conditions or analyte degradation. Here’s a systematic approach to troubleshoot this issue:

  • Protein Precipitation Inefficiency: For plasma samples, protein precipitation is a common first step. If not performed correctly, the analyte can be trapped in the protein pellet.

    • Causality: Acetonitrile is a common choice for protein precipitation. An insufficient volume of cold acetonitrile can lead to incomplete protein removal.

    • Solution:

      • Ensure a sample-to-acetonitrile ratio of at least 1:3 (v/v).

      • Use ice-cold acetonitrile to enhance protein precipitation.

      • Vortex the mixture vigorously for at least one minute to ensure thorough mixing.[2]

      • Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to obtain a compact pellet.[2]

  • Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical.

    • Causality: A solvent that is too polar or too non-polar will not efficiently extract the analyte. Similarly, in SPE, if the analyte does not bind effectively to the sorbent or is not completely eluted, recovery will be poor. For chlorophenoxy compounds, anion exchange SPE cartridges have been used effectively after ether extraction.[3]

    • Solution:

      • LLE: Experiment with solvents of varying polarity, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate. Adjusting the pH of the aqueous phase can also improve partitioning.

      • SPE: Screen different sorbents (e.g., C18, mixed-mode cation/anion exchange). Optimize the pH of the loading solution to ensure the analyte is in the correct charge state for binding. Conduct an elution profile study with different solvents and solvent strengths to ensure complete elution.

Figure 1: Troubleshooting workflow for low analyte recovery.

B. Chromatographic Challenges

Question: I am observing poor peak shape (e.g., tailing, fronting) for my analyte during HPLC analysis. How can I improve it?

Answer: Poor peak shape can compromise both sensitivity and accurate integration. The cause often lies in the interaction between the analyte, the stationary phase, and the mobile phase.

  • Secondary Interactions with the Stationary Phase:

    • Causality: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.

    • Solution:

      • Use an end-capped C18 column.

      • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol groups.

      • Operate at a slightly acidic pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.

  • Mobile Phase Mismatch:

    • Causality: If the solvent used to dissolve the sample is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is necessary for solubility, inject a smaller volume.

Question: My analyte is co-eluting with matrix components, leading to ion suppression in my LC-MS/MS analysis. What are my options?

Answer: Co-eluting matrix components are a primary cause of ion suppression, which can severely impact sensitivity and reproducibility.[4]

  • Chromatographic Selectivity:

    • Causality: The current chromatographic method does not provide sufficient resolution between the analyte and interfering matrix components.

    • Solution:

      • Modify the Gradient: Adjust the gradient slope to better separate the analyte from interferences.

      • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution profile of both the analyte and matrix components due to different solvent strengths and selectivities.

      • Alternative Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.

  • Sample Preparation:

    • Causality: The sample preparation method is not effectively removing the interfering matrix components.

    • Solution:

      • Implement a more rigorous SPE cleanup protocol with wash steps designed to remove the specific interferences.

      • Consider a two-step extraction process, such as LLE followed by SPE.

IonSuppression cluster_solutions Mitigation Strategies Problem Ion Suppression Poor Sensitivity & Reproducibility Chromatography Chromatographic Optimization - Modify Gradient - Change Organic Modifier - Use Different Column Problem->Chromatography Improve Separation SamplePrep Enhanced Sample Cleanup - Rigorous SPE - Two-Step Extraction Problem->SamplePrep Remove Interferences

Figure 2: Strategies to mitigate ion suppression.

III. Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for low-level detection of this compound?

A1: For achieving the highest sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[4][5] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in complex matrices, thereby minimizing interferences and enhancing the signal-to-noise ratio. While HPLC with UV detection can be used, it may lack the required sensitivity for trace-level analysis.

Q2: I don't have access to a mass spectrum for this compound. How can I develop an MRM method?

A2: In the absence of a reference spectrum, you will need to perform an infusion experiment with a standard of the analyte.

  • Infuse a solution of the compound directly into the mass spectrometer.

  • In full scan mode, identify the precursor ion, which will likely be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the structure, both modes should be evaluated.

  • Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense and specific precursor-product ion transitions for your MRM method. Typically, one transition is used for quantification and another for confirmation.

Q3: What are some key considerations for method validation when analyzing this compound in biological matrices?

A3: A robust method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity and Specificity: Ensure that matrix components do not interfere with the detection of the analyte.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte. This can be assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.[4]

  • Recovery: The efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).

IV. Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following protocols for related compounds can serve as a starting point for method development.

Protocol 1: Plasma Sample Preparation using Protein Precipitation[2]
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Method for Chlorophenoxy Compounds[6]

This method for related chlorophenoxy herbicides can be adapted.

  • HPLC System: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.

  • Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or a similar C18 column.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the analyte. A typical starting point could be 5% B, ramping to 95% B over several minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often effective for acidic herbicides, but positive mode should also be evaluated for the amide.

Note: These protocols are starting points. Optimization of each step is crucial for achieving the desired sensitivity and robustness for your specific application.

V. References

  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 02(2016), 9–18.

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]

  • Hilaris Publisher. (2011). Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Retrieved from [Link]

Sources

resolving co-eluting interferences in 2-(4-Chlorophenoxy)-2-methylpropanamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Knowledge Base" for researchers dealing with the analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide (referred to hereafter as Clofibramide ).

This guide assumes the persona of a Senior Application Scientist, focusing on the chemical mechanisms of separation rather than generic troubleshooting.

Core Analysis: The "Acid-Amide" Separation Challenge[1][2]

Q: Why do I consistently see a co-eluting peak with my Clofibramide analyte, even on a C18 column?

A: The most common co-eluting interference is Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).[1][2]

The Mechanism: Clofibramide is the primary amide derivative of Clofibric Acid. Structurally, they differ only by a single functional group: the amide (


) versus the carboxylic acid (

).[1][2]
  • Chromophore Similarity: Both molecules share the identical chlorophenoxy isobutyryl core, meaning their UV spectra (maxima ~226 nm and ~280 nm) are virtually indistinguishable.

  • Hydrophobic Similarity: At low pH (pH < 3.0), Clofibric Acid (pKa ~3.[2]0) is protonated and neutral.[2] In this state, its hydrophobicity (

    
    ) is very similar to the neutral Clofibramide (
    
    
    
    ).[2] On a standard C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid), they will co-elute or show severe tailing overlap.[2]

The Solution: Orthogonal pH Selectivity You must exploit the pKa difference. You cannot separate these efficiently based on hydrophobicity alone; you must use electrostatic repulsion .[2]

Protocol: The "pH Switch" Validation

Run the following comparison to confirm the interference identity and resolve it.

ParameterCondition A (Standard)Condition B (Optimized)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2]7)10 mM Ammonium Acetate (pH 6.[2]8)
Mobile Phase B AcetonitrileAcetonitrile
Column C18 (e.g., 1.7 µm, 2.1 x 50 mm)C18 (Ensure pH stability up to 8)
Expected Result Co-elution. Acid and Amide are both neutral and retain similarly.[2]Resolution. Acid is ionized (

) and elutes near the solvent front.[2] Amide remains neutral and retains.[2]

Critical Note: If analyzing biological matrices (plasma/urine), Clofibric Acid is often the major metabolite, present at concentrations


 higher than the amide. Even a slight tail from the acid peak can obscure the amide signal in UV.

Mass Spectrometry & Isobaric Crosstalk

Q: I am using LC-MS/MS. Why does the interference persist despite specific MRM transitions?

A: You are likely experiencing In-Source Fragmentation or Isotopic Interference .[1][2]

While the monoisotopic masses differ by 1 Da, the high concentration of the acid metabolite can cause artifacts in the amide channel.

Data Table: Mass Spectral Characteristics

AnalyteFormulaMonoisotopic Mass (Da)Precursor Ion

Key Interference Source
Clofibramide

213.06214.1

-Isotope of Amide (215.[1][2]1) interferes with Acid.[2]
Clofibric Acid

214.04215.0 High conc.[2] Acid tailing into Amide window.[2]

Troubleshooting Steps:

  • Check for In-Source Fragmentation: Inject a pure standard of Clofibramide.[1][2] Monitor the Acid transition (215.0

    
     129.0).[2] If you see a peak, the Amide is deaminating in the source to form the Acid ion.
    
    • Fix: Lower the Desolvation Temperature and Cone Voltage.

  • Resolution Requirement: Even with MS, chromatographic separation is required to prevent Ion Suppression .[2] If the Acid co-elutes, it will steal charge from the Amide, causing non-linear quantification.

Sample Preparation & Matrix Interferences

Q: My blank plasma samples show a peak at the Clofibramide retention time. Is this contamination?

A: This is likely Glucuronide Back-Conversion or Phospholipid Buildup .[2]

Scenario 1: Glucuronide Instability In patient samples, Clofibric Acid often exists as an acyl-glucuronide.[1][2]

  • The Trap: Acyl-glucuronides are unstable.[1][2] During sample evaporation (especially at

    
    ) or if the sample sits in the autosampler, the glucuronide can hydrolyze back to the parent acid. If your method does not separate Acid/Amide, this looks like an interference.[2]
    

Scenario 2: Phospholipids Phospholipids (PLs) from plasma elute late in reversed-phase gradients.[1][2] If you are performing a "Rapid Gradient" (e.g., 3 minutes), PLs from Injection 1 may wrap around and elute during the Clofibramide window of Injection 2.

Visual Workflow: Sample Prep Decision Tree

SamplePrep Start Interference in Blank Matrix? CheckRT Does it match Analyte RT? Start->CheckRT CheckPL Monitor PL Transitions (m/z 184, 104) CheckRT->CheckPL Yes Gradient Action: Extend Gradient Wash (Flush at 95% B for 2 min) CheckPL->Gradient PLs Detected Extraction Action: Switch from PPT to LLE (Liquid-Liquid Extraction) CheckPL->Extraction No PLs Detected LLE_Logic LLE Mechanism: Extract at pH 10. Acid stays in water (ionized). Amide moves to organic. Extraction->LLE_Logic

Caption: Figure 1. Decision matrix for distinguishing matrix effects from chemical interferences. PPT = Protein Precipitation; LLE = Liquid-Liquid Extraction.[1][2]

Validated Experimental Protocol

To definitively resolve the interference, perform this pH-Dependent Selectivity Study .

Objective: Determine the optimal pH where resolution (


) between Clofibric Acid and Clofibramide is 

.
  • Preparation:

    • Prepare a mixed standard of Clofibramide (1 µg/mL) and Clofibric Acid (10 µg/mL) in 50:50 Methanol:Water.[2]

  • Mobile Phase Setup:

    • Low pH: 0.1% Formic Acid in Water.[2]

    • Mid pH: 10 mM Ammonium Acetate (pH 4.5).[2]

    • Neutral pH: 10 mM Ammonium Bicarbonate (pH 7.5).

  • Gradient:

    • 5% B to 95% B over 10 minutes.[2] (B = Acetonitrile).[2][3]

  • Analysis:

    • Inject the mix under all three pH conditions.

    • Calculate Resolution (

      
      ) using the equation:
      
      
      
      
      [1][2]
  • Pass Criteria:

    • Select the pH yielding

      
       with the Acid eluting before the Amide (typical at neutral pH).
      

References

  • Sielc Technologies. (n.d.).[2][4] Separation of Clofibric acid on Newcrom R1 HPLC column. Retrieved October 24, 2025, from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 15477891, (2R)-2-(4-chlorophenoxy)propanamide. Retrieved October 24, 2025, from [Link][2]

  • D'Avolio, A., et al. (2025).[2] LC-MS Analysis and Environmental Risk of Lipid Regulators. ResearchGate. Retrieved October 24, 2025, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved October 24, 2025, from [Link][2]

Sources

Technical Support Center: Optimizing the Extraction of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)-2-methylpropanamide. It focuses on the critical, and often misunderstood, role of pH in developing robust and reproducible extraction protocols. Unlike ionizable compounds, where pH is used to modulate charge and solubility, its primary impact on this neutral amide is on chemical stability. This document is structured to provide direct answers to common experimental challenges and conceptual questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction process.

Q: My recovery of this compound is consistently low. What are the likely causes related to pH?

A: Low recovery of this compound is most often due to chemical degradation, not poor partitioning. The core issue is the hydrolysis of the amide bond, which is catalyzed by both strong acids and strong bases, particularly when heated.[1][2][3]

  • Mechanism of Degradation: The amide functional group in your compound is susceptible to cleavage, breaking it down into 2-(4-chlorophenoxy)-2-methylpropanoic acid and ammonia.

    • Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.[3] This reaction rate increases at lower pH values.[2]

    • Base-Catalyzed Hydrolysis (pH > 10): Under basic conditions, the hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the amide bond.[4] The rate of this degradation pathway increases with pH.[1][2]

  • Core Recommendation: To maximize recovery, maintain the pH of your aqueous phase within a near-neutral range (pH 6-8) throughout the extraction process. This pH window represents the kinetic sweet spot where both acid and base-catalyzed hydrolysis are at their minimum rates.[2] Avoid any prolonged exposure to strongly acidic or basic conditions.

Q: I am observing a persistent emulsion during my liquid-liquid extraction. How can pH adjustment help?

A: Emulsion formation is a common physical problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or fine particulates that stabilize the interface between the aqueous and organic layers.[5][6] While pH is not usually the root cause for this neutral compound, it can sometimes be a contributing factor if acidic or basic impurities are present and are acting as surfactants.

However, the most reliable methods to break an emulsion are:

  • Increase Ionic Strength (Salting Out): Add a saturated sodium chloride solution (brine).[5][7][8] This increases the polarity of the aqueous phase, reducing the mutual solubility of the organic solvent and forcing a sharper phase separation.

  • Reduce Agitation: Vigorous shaking is a primary cause of emulsions. Instead, gently swirl or invert the separatory funnel to increase the surface area for extraction without excessive energy input.[5]

  • Time and Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), which can often lead to phase separation.[8]

  • Filtration: In difficult cases, you can filter the entire mixture through a plug of glass wool or a phase separation filter paper to physically disrupt the emulsion.[5]

Q: My final product is contaminated with an acidic impurity. How can I use pH to improve purity?

A: This is a classic scenario where pH manipulation is an essential purification tool. An acidic impurity, such as the hydrolysis byproduct 2-(4-chlorophenoxy)-2-methylpropanoic acid, can be selectively removed from your organic extract.

The strategy is to perform a "basic wash." After your primary extraction, wash the organic layer containing your neutral amide with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃, pH ≈ 8.5) or 1-2% sodium carbonate (Na₂CO₃).

  • The Chemistry: The basic solution deprotonates the acidic impurity, converting it into a negatively charged carboxylate salt (R-COO⁻Na⁺). This salt is highly water-soluble and will be extracted from the organic phase into the aqueous wash layer. Your neutral amide, this compound, remains uncharged and stays in the organic solvent.[9] This process effectively purifies your product.

Q: How can I remove a basic impurity from my organic extract?

A: The logic is the reverse of removing an acidic impurity. To remove a basic contaminant (e.g., an amine), you perform an "acidic wash."

Wash the organic layer with a dilute acidic solution, such as 1-5% hydrochloric acid (HCl, pH ≈ 1-2).

  • The Chemistry: The acidic solution protonates the basic impurity (e.g., R-NH₂ → R-NH₃⁺Cl⁻). This positively charged ammonium salt is highly soluble in water and partitions into the aqueous wash layer. Your neutral amide product remains unaffected in the organic phase.[9]

Frequently Asked Questions (FAQs)

Q: What is the fundamental chemical nature of this compound?

A: This compound is a primary carboxamide. Structurally, it is a neutral organic molecule. Amides are known to be very weak bases and extremely weak acids.[10]

  • Basicity: The conjugate acid of a typical amide has a pKa of approximately -0.5. This means it requires extremely strong acidic conditions to become protonated, and it will be overwhelmingly neutral in aqueous solutions from pH 1-14.[10]

  • Acidity: The N-H protons of a primary amide have a pKa around 17, making them less acidic than water.[11][12] Therefore, the compound will not be deprotonated by any common aqueous base.

Because it remains uncharged across the entire practical pH range, its solubility is not significantly influenced by pH adjustments, which is a key difference from acidic or basic compounds.[13][14]

Q: Why is pH a critical parameter for extracting this compound if it's neutral?

A: For this compound, pH control is not about optimizing partitioning, but about ensuring the chemical integrity of the molecule. The primary risk during extraction is irreversible hydrolysis of the amide bond.[3] Both strongly acidic and strongly basic conditions provide catalytic pathways that break down your target compound, leading to yield loss.[1][2] Therefore, maintaining a neutral pH is a defensive strategy to prevent product degradation.

Q: What is the ideal pH range for extracting this compound and why?

A: The ideal pH range is between 6.0 and 8.0 . Studies on amide bond cleavage show that the rate of hydrolysis is slowest in the neutral region and increases significantly as the pH becomes more acidic or basic.[2][4] Working within this narrow, near-neutral window minimizes the risk of product loss, ensuring the robustness and reproducibility of your extraction protocol.

Q: How do I select an appropriate organic solvent for the extraction?

A: Solvent selection is based on two main criteria: immiscibility with water and good solubility of your target compound.

  • Immiscibility: The solvent must form a distinct layer when mixed with your aqueous sample. Common choices include ethyl acetate, dichloromethane (DCM), chloroform, and diethyl ether.

Data Summary & Protocols

Table 1: pH-Dependent Effects on this compound Stability
pH RangeEffect on Amide MoleculePrimary RiskRecommendation
1 - 3 Protonation of carbonyl oxygenHigh risk of rapid, acid-catalyzed hydrolysis.[2][3]AVOID. Only use for brief acidic washes to remove basic impurities, then re-neutralize.
4 - 5 Stable, but with increasing risk of acid-catalysisModerate risk of hydrolysis, especially with heat or long exposure.Sub-optimal. Proceed with caution.
6 - 8 Maximum Stability Minimal risk of hydrolysis. [2][4]IDEAL. This is the target range for all extractions to ensure maximum recovery and reproducibility.
9 - 10 Stable, but with increasing risk of base-catalysisModerate risk of hydrolysis.Sub-optimal. Only use for brief basic washes to remove acidic impurities.
11 - 14 Direct nucleophilic attack by OH⁻High risk of rapid, base-catalyzed hydrolysis.[1][4]AVOID. These conditions will actively degrade the target compound.
Validated Protocol: High-Purity Extraction of this compound

This protocol is designed as a self-validating system to maximize both recovery and purity.

  • Sample Preparation: Dissolve the crude sample containing the amide in a suitable, water-immiscible organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material). If the sample is already in an aqueous solution, proceed to the next step.

  • pH Adjustment (Critical Step): Add the aqueous sample to a separatory funnel. Measure the pH of the aqueous layer. Carefully adjust the pH to 7.0 ± 0.5 using dropwise addition of dilute HCl (0.1 M) or dilute NaOH (0.1 M).

  • Initial Extraction: Add the organic solvent from step 1 to the separatory funnel. Stopper the funnel, vent, and gently invert or swirl for 1-2 minutes to mix the phases. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Phase Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer and set it aside. Collect the upper (organic) layer.

  • Re-extraction: Return the aqueous layer to the funnel and re-extract with a fresh portion of organic solvent (0.5x the original volume) to recover any remaining product. Combine this organic layer with the first one.

  • Purification - Acidic Impurity Removal (Optional): Add a 5% sodium bicarbonate solution (0.25x the organic volume) to the combined organic layers in the funnel. Mix gently. Drain and discard the aqueous wash. This step removes acidic contaminants.[9]

  • Purification - Basic Impurity Removal (Optional): Add a 1% HCl solution (0.25x the organic volume) to the organic layer. Mix gently. Drain and discard the aqueous wash. This removes basic contaminants.[9]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) (0.25x the organic volume). This helps remove residual water and breaks minor emulsions.[5][7]

  • Drying and Concentration: Drain the final organic layer into a clean flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10 minutes. Filter or decant the dried solvent and concentrate it using a rotary evaporator to obtain the purified product.

Diagrams
Chemical Stability Pathway

cluster_acid Strong Acid (pH < 3) cluster_neutral Optimal Range (pH 6-8) cluster_base Strong Base (pH > 11) Acid_Products 2-(4-chlorophenoxy)-2-methylpropanoic acid + Ammonium (NH₄⁺) Amide This compound (Stable Target Compound) Amide->Acid_Products Hydrolysis (Degradation) Base_Products 2-(4-chlorophenoxy)-2-methylpropanoate Salt + Ammonia (NH₃) Amide->Base_Products Hydrolysis (Degradation)

Caption: Impact of pH on the chemical stability of the target amide.

High-Purity Extraction Workflow

Start Crude Sample in Aqueous/Organic Mix AdjustpH 1. Adjust Aqueous Phase to pH 6-8 Start->AdjustpH Extract 2. Extract with Organic Solvent AdjustpH->Extract Separate 3. Separate Layers Extract->Separate Organic Organic Phase (Contains Product) Separate->Organic Collect Aqueous Aqueous Phase (Waste) Separate->Aqueous Discard BasicWash 4. Basic Wash (Optional) (e.g., NaHCO₃) Organic->BasicWash AcidicWash 5. Acidic Wash (Optional) (e.g., dilute HCl) BasicWash->AcidicWash BrineWash 6. Brine Wash AcidicWash->BrineWash Dry 7. Dry with Na₂SO₄ BrineWash->Dry Concentrate 8. Concentrate Solvent Dry->Concentrate End Purified Product Concentrate->End

Caption: Step-by-step workflow for high-purity extraction.

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Sources

Technical Support Center: A Guide to Reducing Analytical Variability in 2-(4-Chlorophenoxy)-2-methylpropanamide Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the precision and accuracy of 2-(4-Chlorophenoxy)-2-methylpropanamide quantification. As researchers and drug development professionals, we understand that analytical variability is a critical challenge that can impact data integrity, project timelines, and regulatory outcomes. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Our approach is built on the pillars of proactive problem prevention and systematic issue resolution. We will explore the entire analytical workflow, from sample handling to data interpretation, to identify and control sources of variability.

Section 1: Foundational Principles for Minimizing Variability

Before delving into instrument-specific troubleshooting, it's crucial to establish a robust analytical foundation. Variability often originates from inconsistencies in basic laboratory practices.

FAQ 1: What are the most common "unseen" sources of analytical variability?

Answer: The most significant sources of variability are often overlooked in the routine steps preceding instrumental analysis. These include:

  • Sample Integrity and Stability: this compound, like many phenoxy-based compounds, can be susceptible to degradation. Studies on related compounds like 2,4-D show that factors such as pH, light exposure, and microbial activity can lead to degradation over time[1][2][3]. Inconsistent sample collection, storage conditions (temperature, light exposure), and freeze-thaw cycles can introduce significant errors.

  • Standard and Sample Preparation: This is arguably the largest source of analytical error. Minor inconsistencies in weighing, dilutions, solvent evaporation, reconstitution, and final volume adjustments can have a cascading effect on the final result.

  • Analyst Technique: Variations in technique between different analysts (e.g., pipetting, vortexing duration, timing of steps) can introduce a systematic bias. A well-documented and standardized protocol is essential for inter-analyst consistency.

FAQ 2: How critical is the choice of an internal standard (IS)?

Answer: The use of a proper internal standard is paramount for correcting variability. An ideal IS should be a close structural analog of the analyte that is not present in the endogenous sample. For this compound, a stable isotope-labeled (SIL) version (e.g., with ¹³C or ²H) is the gold standard. A SIL-IS co-elutes chromatographically and experiences similar ionization suppression or enhancement in mass spectrometry, providing the most accurate correction for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a close structural analog should be chosen and rigorously validated to ensure it behaves similarly to the analyte throughout the entire process.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a common technique for quantifying pharmaceutical compounds. While robust, it is prone to issues that can increase variability. The following Q&A guide addresses common problems encountered during the analysis of this compound.

Optimizing Your HPLC-UV Method: A Starting Point

For a compound like this compound, a reversed-phase method is the logical starting point. The following table provides recommended initial conditions for method development.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18 or C8, 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle sizeC18 provides strong hydrophobic retention for the nonpolar regions of the molecule. A C8 column can be used to reduce retention time if needed.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe amide group can have some ionic character. Using a low pH mobile phase (ion suppression) ensures the molecule is in a neutral state, promoting better peak shape and consistent retention[4][5].
Elution Isocratic or GradientStart with an isocratic elution (e.g., 60:40 A:B) and switch to a gradient if co-eluting peaks are an issue or to shorten run times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired run time.
Column Temperature 30-40 °CMaintaining a constant, elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times by mitigating fluctuations in ambient lab temperature[6].
Detection Wavelength ~225 nm or ~280 nmThe chlorophenoxy group will have a strong UV absorbance. An initial UV scan of a standard solution is required to determine the absorbance maximum for optimal sensitivity.
Injection Volume 5-20 µLKeep injection volume consistent and as low as possible while maintaining adequate sensitivity to avoid column overload and peak distortion[7].
Troubleshooting HPLC-UV Variability

Q1: My retention times are shifting between injections. What is the cause and how do I fix it?

Answer: Retention time (RT) drift is a common issue that directly impacts the reliability of peak identification and integration.

  • Causality: RT shifts are most often caused by changes in the mobile phase composition, flow rate, or column temperature. For ionic or ionizable compounds like your analyte, insufficient pH control in the mobile phase can also lead to significant shifts[7].

  • Troubleshooting Protocol:

    • Check the Pump: Ensure the pump is delivering a consistent flow rate and that the mobile phase composition is accurate. Check for leaks in the pump seals or fittings[8][9].

    • Mobile Phase Integrity: Ensure the mobile phase is fresh, well-mixed, and adequately degassed. Selective evaporation of the more volatile organic component can alter the composition over time[7].

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes. Inadequate equilibration is a frequent cause of RT drift at the beginning of a run.

    • Temperature Control: Verify that the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause noticeable shifts.

    • pH Control: If using a buffer, ensure its concentration is sufficient (typically >10 mM) and that the pH is stable.

Q2: My peaks are tailing or showing significant fronting. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and leads to inaccurate integration, a major source of variability.

  • Causality:

    • Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of the amide group with residual silanols on the silica support), or by a blocked column frit.[10]

    • Fronting: Typically a sign of column overload or an injection solvent that is too strong compared to the mobile phase.[8]

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: For tailing, ensure the pH is low enough to fully suppress the ionization of the analyte, minimizing interactions with silanols.

    • Check for Contamination: A blocked inlet frit can cause peak distortion. Try back-flushing the column (disconnect from the detector first) or replacing the frit.[11]

    • Reduce Injection Mass: For fronting, dilute the sample and inject a smaller mass onto the column.

    • Match Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting in a much stronger solvent (e.g., 100% Acetonitrile) can cause severe peak distortion.[8]

Workflow for Troubleshooting HPLC Peak Shape Issues

Caption: A systematic workflow for diagnosing and resolving common HPLC peak shape problems.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers superior sensitivity and selectivity, but introduces its own sources of variability, primarily related to the ion source and matrix effects.

Optimizing Your LC-MS/MS Method: A Starting Point
ParameterRecommended Starting ConditionRationale & Key Considerations
Ionization Mode Negative Ion Electrospray (ESI-)The chlorophenoxy group is electron-withdrawing, making the molecule amenable to deprotonation and detection in negative mode.[12] However, positive mode (ESI+) should also be evaluated for the protonated molecule [M+H]⁺.
Precursor Ion [M-H]⁻ or [M+H]⁺Determined by infusing a standard solution of the analyte into the mass spectrometer.
Product Ions To be determined experimentallyPerform a product ion scan on the precursor ion to identify 2-3 stable, high-intensity fragment ions for Multiple Reaction Monitoring (MRM).
Collision Energy Optimize for each transitionVary the collision energy to find the optimal value that maximizes the signal for each product ion.
Source Parameters Optimize empiricallySystematically optimize gas flows (nebulizer, heater), temperatures, and ion spray voltage to achieve maximum stable signal for the analyte.
Troubleshooting LC-MS/MS Variability

Q1: I am seeing significant signal suppression and high variability in my results, especially in complex matrices. What should I do?

Answer: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, reducing its signal.

  • Causality: Matrix components compete with the analyte for ionization in the ESI source. This effect can vary from sample to sample, leading to high analytical variability.

  • Troubleshooting Protocol:

    • Improve Sample Preparation: The most effective solution is to remove the interfering components before analysis. Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[13]

    • Optimize Chromatography: Improve the chromatographic separation to move the analyte peak away from the regions where matrix components elute. A longer gradient or a different column chemistry (e.g., Phenyl-Hexyl) might provide the necessary selectivity.[14]

    • Use a Stable Isotope-Labeled IS: As mentioned earlier, a SIL-IS is the best way to compensate for matrix effects, as it will be suppressed to the same degree as the analyte.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds, but this may compromise the limit of quantification.

Systematic Approach to Investigating Matrix Effects

G A High Variability / Signal Suppression Observed B Post-column infusion experiment to confirm matrix effect region A->B Step 1: Diagnose E Implement SIL Internal Standard A->E Step 2: Compensate C Modify Sample Preparation B->C Step 2: Mitigate (Pre-analysis) D Optimize Chromatography B->D Step 2: Mitigate (During analysis) F Result: Reduced Variability C->F D->F E->F

Caption: A logical workflow for diagnosing and mitigating matrix effects in LC-MS/MS analysis.

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For certain matrices or when high volatility is desired, GC-MS can be an alternative. However, for a molecule like this compound, derivatization is often necessary to improve volatility and thermal stability.

Optimizing Your GC-MS Method: A Starting Point
ParameterRecommended Starting ConditionRationale & Key Considerations
Derivatization Required. E.g., Methylation (with diazomethane) or Silylation (with BSTFA/TMCS)The amide and potential carboxylate (if hydrolyzed) groups make the parent molecule non-volatile. Derivatization is essential for GC analysis.[15][16]
Column Mid-polarity column (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of derivatized compounds.
Inlet Temperature 250-280 °CMust be hot enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Start at a low temperature (~70-100 °C), then ramp at 10-20 °C/min to a final temp of ~300 °CThe temperature program needs to be optimized to separate the analyte derivative from any derivatization byproducts or matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitor 3-4 characteristic ions of the derivatized analyte to improve sensitivity and selectivity over a full scan.[17]
Troubleshooting GC-MS Variability

Q1: My derivatization reaction seems inconsistent, leading to variable results. How can I improve its reproducibility?

Answer: The derivatization step is often the most significant source of variability in a GC-MS method for this type of analyte.

  • Causality: Derivatization reactions can be sensitive to moisture, reagent purity, reaction time, and temperature. Incomplete or side reactions will lead to inconsistent yields and poor quantitative performance.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Water can quench many derivatization reagents (especially silylating agents). Ensure all glassware is dry and use anhydrous solvents.

    • Optimize Reaction Conditions: Systematically evaluate the reaction time, temperature, and reagent-to-analyte ratio to find the conditions that provide a complete and stable reaction product.

    • Use Fresh Reagents: Derivatization reagents can degrade over time. Use fresh reagents and store them properly (e.g., under an inert atmosphere).

    • Matrix Interference: Components in the sample extract can interfere with the reaction. A thorough cleanup of the sample prior to derivatization is critical.

Section 5: General Protocols and Best Practices

Protocol: Performing a System Suitability Test (SST)

Objective: To verify that the analytical system is performing adequately before running experimental samples. This is a mandatory part of any validated method.[18][19]

Procedure:

  • Prepare the SST Solution: Prepare a solution of this compound at a concentration in the middle of your calibration curve.

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Performance: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: The results must meet pre-defined criteria before proceeding.

ParameterTypical Acceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Demonstrates the stability of the pump and column conditions.
Peak Tailing Factor 0.8 - 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.

This guide provides a framework for systematically reducing analytical variability. Remember that method validation is not a single event but a continuous process.[20] By understanding the principles behind your analytical method and applying a logical troubleshooting approach, you can generate more reliable and reproducible data.

References

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed, National Library of Medicine.[Link]

  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed, National Library of Medicine.[Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC, National Institutes of Health.[Link]

  • Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. ResearchGate.[Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency.[Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. University of Porto.[Link]

  • GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate.[Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency.[Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council.[Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. National Institutes of Health.[Link]

  • HPLC Methods for analysis of 2,4-D. HELIX Chromatography.[Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed, National Library of Medicine.[Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.[Link]

  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC, National Institutes of Health.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today.[Link]

  • Control Strategy for Excipient Variability in the Quality by Design Approach Using Statistical Analysis and Predictive Model. National Institutes of Health.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate.[Link]

  • A Systematic Guide on HPLC Troubleshooting. ResearchGate.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration.[Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech.[Link]

  • A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. PMC, National Institutes of Health.[Link]

  • 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention.[Link]

  • Method Validation Guidelines. BioPharm International.[Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex.[Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]

  • Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PubMed, National Library of Medicine.[Link]

  • SAMPLE PREPARATION FOR 2D GEL ELECTROPHORESIS. G-Biosciences.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. LCGC North America.[Link]

  • Bioanalytical sample preparation. Biotage.[Link]

  • Forced degradation and stability assessment of Tenofovir alafenamide. ResearchGate.[Link]

Sources

Technical Support Center: High-Throughput Analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on refining high-throughput analysis methods for 2-(4-chlorophenoxy)-2-methylpropanamide and structurally similar small molecules. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the generation of robust and reliable data in a high-throughput screening (HTS) environment.

At the core of any successful HTS campaign is a well-optimized and validated analytical method.[1][2] This guide is structured to walk you through the intricacies of method refinement, from initial development to routine troubleshooting, ensuring your analytical procedures are fit for their intended purpose.[3]

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the high-throughput analysis of small molecules like this compound.

Q1: What are the initial steps for developing a high-throughput analytical method for a novel small molecule?

A1: The initial steps involve gathering information about the analyte's physicochemical properties (solubility, pKa, stability), choosing an appropriate analytical technique (e.g., LC-MS/MS, fluorescence polarization), and performing initial scouting experiments to determine preliminary parameters such as solvent selection, column chemistry, and detection settings.[4] A crucial first step is to define the Analytical Target Profile (ATP), which outlines the method's intended purpose and required performance characteristics.[5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, such as ion suppression or enhancement, can significantly impact data quality.[6] To minimize these, consider:

  • Effective sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.

  • Use of an internal standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects to the analyte, allowing for accurate quantification.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are the key validation parameters I need to assess for a high-throughput method according to regulatory guidelines?

A3: According to guidelines from the FDA and ICH, key validation parameters include:[3][8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How do I handle compound toxicity in cell-based high-throughput screens?

A4: Compound-induced toxicity is a common challenge in HTS.[10] It's essential to differentiate between specific biological activity and a general cytotoxic response. This can be achieved by:

  • Cytotoxicity assays: Running a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or a similar reagent) to identify compounds that are toxic at the screening concentration.

  • Dose-response curves: Performing dose-response experiments to determine if the observed effect is dose-dependent and to separate specific activity from toxicity.

  • Orthogonal assays: Using a different assay format to confirm the initial hits and rule out technology-specific artifacts.[2]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during high-throughput analysis, with a focus on LC-MS/MS, a prevalent technique for small molecule quantification.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Column contamination- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Reduce sample concentration.- Flush the column with a strong solvent or replace the guard column.[11]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a different column chemistry or add a mobile phase modifier.
Retention Time Shifts - Column degradation- Changes in mobile phase composition- Fluctuating flow rate- Temperature variations- Replace the column.- Prepare fresh mobile phase and ensure proper mixing.[12]- Check the pump for leaks or bubbles and purge the system.[6]- Use a column oven to maintain a consistent temperature.
Low Signal Intensity or No Peak - Incorrect MS settings (polarity, acquisition mode)- Ion source contamination- Sample degradation- Low sample concentration- Verify MS parameters are appropriate for the analyte.[6]- Clean the ion source.[11]- Prepare fresh samples and standards.- Concentrate the sample or increase the injection volume.
High Background Noise - Contaminated mobile phase or solvents- Leaks in the LC system- Electrical interference- Use high-purity, LC-MS grade solvents and additives.[12]- Inspect all fittings and connections for leaks.- Ensure proper grounding of the instrument.
High Variability Between Replicates - Inconsistent sample preparation- Autosampler issues (e.g., inconsistent injection volume)- Matrix effects- Automate sample preparation where possible to improve consistency.- Service the autosampler and ensure proper vial/plate positioning.- Implement strategies to mitigate matrix effects as described in the FAQs.

III. Refined High-Throughput LC-MS/MS Protocol

This section provides a detailed, step-by-step protocol for the high-throughput analysis of a small molecule like this compound. This method is designed for rapid analysis while maintaining data quality.

Sample Preparation
  • Standard and Quality Control (QC) Preparation: Prepare stock solutions of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to create calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma, serum, or cell lysate, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a 96-well plate for analysis.

LC-MS/MS Conditions
Parameter Condition
LC System: Agilent 1290 Infinity II or equivalent
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B in 1.5 minutes, hold for 0.5 minutes, return to initial conditions
Flow Rate: 0.5 mL/min
Injection Volume: 5 µL
Column Temperature: 40 °C
MS System: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (analyte dependent)
Scan Type: Multiple Reaction Monitoring (MRM)
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 60 psi
Curtain Gas: 35 psi
Temperature: 550 °C
Data Analysis and Validation
  • Data Acquisition: Use the instrument software to acquire data in MRM mode.

  • Peak Integration: Integrate the peaks for the analyte and internal standard.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in unknown samples and QCs using the calibration curve.

  • Method Validation: Validate the method according to the parameters outlined in the FAQs, ensuring that the acceptance criteria are met.[13]

IV. Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Method Validation & Reporting Sample Biological Sample Extraction Protein Precipitation with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Transfer Supernatant to 96-well Plate Centrifugation->Supernatant LC UPLC Separation Supernatant->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Validation Validation according to ICH/FDA Guidelines Quantification->Validation Report Final Report Validation->Report Troubleshooting_Logic cluster_lc_checks LC System Checks cluster_ms_checks MS System Checks cluster_sample_checks Sample Prep Checks Start Problem Identified (e.g., Poor Peak Shape) Check_LC Check LC System Start->Check_LC Check_MS Check MS System Check_LC->Check_MS No Mobile_Phase Mobile Phase (Fresh, Correct pH?) Check_LC->Mobile_Phase Yes Check_Sample Check Sample Prep Check_MS->Check_Sample No Ion_Source Ion Source (Cleanliness?) Check_MS->Ion_Source Yes Extraction_Proc Extraction Procedure (Consistent?) Check_Sample->Extraction_Proc Yes Solution Problem Resolved Check_Sample->Solution No Column Column (Age, Contamination?) Mobile_Phase->Column Pump Pump (Leaks, Flow Rate?) Column->Pump Pump->Solution Gas_Flows Gas Flows (Correct Pressure?) Ion_Source->Gas_Flows Tuning Tuning/Calibration (Up to date?) Gas_Flows->Tuning Tuning->Solution Sample_Stability Sample Stability (Degradation?) Extraction_Proc->Sample_Stability Matrix Matrix Effects (Ion Suppression?) Sample_Stability->Matrix Matrix->Solution

Caption: A logical approach to troubleshooting common issues in LC-MS/MS analysis.

V. References

Sources

dealing with artifactual formation of 2-(4-Chlorophenoxy)-2-methylpropanamide during sample prep

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and mitigating the artifactual formation of 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibric Acid Amide) during sample preparation. Target Analyte: this compound. Parent Drug/Metabolite: Clofibrate / Clofibric Acid.[1][2][3]

Introduction: The "Ghost" Peak Phenomenon

Welcome to the Technical Support Center. You are likely here because you are detecting unexpected levels of This compound in your plasma or urine samples. In many cases, this is not a metabolic event but a sample preparation artifact derived from the labile metabolite Clofibryl Acyl Glucuronide .

This guide details the mechanism of this transformation, provides a diagnostic workflow to confirm the artifact, and offers validated protocols to eliminate it.

Module 1: The Mechanism of Artifact Formation

The Root Cause: Acyl Glucuronide Reactivity

Clofibric acid is extensively metabolized to its acyl glucuronide (1-O-acyl-β-D-glucuronide).[1] Unlike ether glucuronides, acyl glucuronides are reactive electrophiles .[1]

In bioanalytical workflows, particularly those using LC-MS/MS with Ammonium Acetate or Ammonium Formate buffers , the acyl glucuronide can undergo ammonolysis . This reaction converts the glucuronide ester into the primary amide, mimicking the target analyte.

Reaction Pathway

The artifact generation typically occurs during two specific stages:[4]

  • Sample Evaporation (Chemical): High temperatures and ammonium-rich buffers drive the nucleophilic attack of ammonia (

    
    ) on the carbonyl carbon of the glucuronide.
    
  • In-Source Fragmentation (Thermal): If the glucuronide is not chromatographically separated from the amide, the high heat of the ESI source can cleave the glucuronide, generating an ion identical to the amide.

Artifact Pathway cluster_0 Sample Preparation Vial Drug Clofibric Acid (Parent) AG Clofibryl Acyl Glucuronide (Labile Metabolite) Drug->AG UGT Metabolism (In Vivo) Amide_Real Real Amide Metabolite (True Signal) Drug->Amide_Real Minor Pathway Amide_Artifact Artifactual Amide (False Signal) AG->Amide_Artifact Ammonolysis (Sample Prep/Evaporation) Ammonium Ammonium Buffer (NH4+ / NH3) Ammonium->Amide_Artifact + Heat

Figure 1: The conversion pathway of Clofibryl Acyl Glucuronide to the Amide artifact in the presence of ammonium buffers.

Module 2: Diagnostic Workflow

Before altering your method, you must confirm if the amide peak is real or an artifact. Follow this self-validating protocol.

Experiment A: The "Buffer Swap" Test

Objective: Determine if the ammonium source is driving the formation.

StepActionExpected Result (If Artifact)
1 Prepare a QC sample spiked with Clofibryl Acyl Glucuronide (not the amide).N/A
2 Aliquot 1: Extract using your standard buffer (e.g., Ammonium Acetate).High Amide signal detected.
3 Aliquot 2: Extract using 0.1% Formic Acid (No Ammonium).Significant reduction or absence of Amide signal.
Experiment B: Chromatographic Separation Check

Objective: Distinguish "In-Vial" formation from "In-Source" formation.

  • Inject a pure standard of the Acyl Glucuronide .

  • Monitor the MRM transition for the Amide (e.g., m/z 228

    
     128).
    
  • Analysis:

    • Scenario 1 (In-Source): You see a peak in the Amide channel at the exact retention time of the Glucuronide.

    • Scenario 2 (In-Vial): You see a peak in the Amide channel at the retention time of the Amide . (This confirms chemical conversion occurred before injection).

Module 3: Mitigation Strategies

If you confirmed the artifact, implement the following changes to your Standard Operating Procedure (SOP).

Buffer Replacement (Primary Fix)

The most effective fix is to remove the nitrogen source during extraction and reconstitution.

  • Current State: Ammonium Acetate / Ammonium Formate.

  • Recommended State: Acidify with 0.1% Formic Acid or Acetic Acid .

  • Why: Without the free ammonia nucleophile, the transamidation reaction cannot proceed.

Evaporation Protocol Optimization

Acyl glucuronides are thermally unstable. High temperatures during solvent evaporation (e.g., under


 stream) accelerate degradation.
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Temperature 40°C - 50°C< 30°C (or Ambient)
pH Neutral/Basic (> 7.0)Acidic (pH 3.0 - 4.0)
Time Prolonged (> 30 mins)Minimize (Lyophilize if possible)
Chromatographic Resolution

Ensure your LC gradient fully resolves the Acyl Glucuronide from the Amide.

  • Goal:

    
     between the Glucuronide and Amide.
    
  • Why: Even if you stop in-vial formation, in-source fragmentation will still occur. If they co-elute, the MS/MS cannot distinguish the source of the amide signal.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just subtract the "blank" value? A: No. The conversion rate is variable and depends on the concentration of the glucuronide, which varies between patients/animals. You cannot apply a constant subtraction factor.

Q2: I see the amide peak even when I use Formic Acid. Why? A: Check your mobile phase. If your LC mobile phase contains Ammonium Acetate, and you have In-Source Fragmentation , the glucuronide (eluting from the column) will break down in the source. You must separate the peaks chromatographically.[5]

Q3: Is this specific only to Clofibric Acid? A: No. This is a class effect for carboxylic acid drugs, including Diclofenac , Gemfibrozil , and Naproxen . Any drug that forms an acyl glucuronide is susceptible to ammonolysis artifacts.

Q4: Can I use a stabilizer? A: Yes. Acidifying the sample collection tubes (e.g., adding citric acid or formic acid to plasma immediately upon collection) stabilizes the acyl glucuronide and prevents initial degradation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Bradshaw, S. M., et al. (2025). Acyl Glucuronides: Reactivity and Stability in Bioanalysis. ResearchGate. (Discusses the general instability and reactivity of acyl glucuronides). Link

  • Skopp, G., et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology. (Demonstrates pH and temperature dependence of glucuronide stability). Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. (Review of acyl glucuronide interference in analysis). Link

  • Faed, E. M. (1984). Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews. (Foundational text on the lability of these metabolites). Link

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 2-(4-Chlorophenoxy)-2-methylpropanamide in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a detailed, scientifically-grounded framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(4-Chlorophenoxy)-2-methylpropanamide in human urine. We will explore the critical validation parameters, compare common analytical strategies, and provide actionable insights rooted in established regulatory guidelines to ensure the development of a robust, reliable, and defensible bioanalytical method.

Introduction: The "Why" Behind the Method

This compound is a metabolite of interest in various research and clinical contexts. Accurate and precise quantification in a complex biological matrix like urine is paramount for pharmacokinetic studies, toxicological assessments, and clinical monitoring. LC-MS/MS has become the gold standard for such applications due to its inherent selectivity and sensitivity. However, the adage "a good instrument does not guarantee good data" holds true. A rigorous validation process is the bedrock upon which the reliability of the generated data rests. This guide will walk you through the essential steps to achieve this, drawing upon the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Analytical Workflow: A Bird's-Eye View

The overall process can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage presents its own set of challenges and requires careful optimization and validation.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Urine_Sample Urine Sample Collection & Spiking Extraction Solid-Phase Extraction (SPE) Urine_Sample->Extraction Internal Standard Addition Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Analysis Queue LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Quantification Peak Integration & Quantification MS_Detection->Quantification Raw Data Validation Validation Parameter Assessment Quantification->Validation Report Final Report Generation Validation->Report

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, thereby improving the sensitivity and robustness of the assay. For urine, which can have high salt content and variable pH, this step is particularly crucial.

Comparing Sample Preparation Techniques
TechniquePrincipleProsCons
Dilute-and-Shoot Simple dilution of the urine sample with a suitable solvent.Fast, inexpensive, high-throughput.High risk of matrix effects, potential for instrument contamination, limited sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good clean-up, can concentrate the analyte.Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent clean-up, high concentration factor, amenable to automation.Higher cost per sample, requires method development to select the appropriate sorbent and elution conditions.

For a robust and sensitive method for this compound, Solid-Phase Extraction (SPE) is generally the recommended approach due to its superior clean-up capabilities, which are essential for minimizing matrix effects in LC-MS/MS analysis.

A Detailed SPE Protocol

The following is a representative SPE protocol for the extraction of a small molecule like this compound from urine.

SPE_Protocol cluster_protocol Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Urine) Equilibrate->Load Wash1 4. Wash 1 (e.g., 5% Methanol in Water) Removes polar interferences Load->Wash1 Wash2 5. Wash 2 (e.g., 20% Methanol in Water) Removes less polar interferences Wash1->Wash2 Elute 6. Elute Analyte (e.g., Methanol) Collect eluate Wash2->Elute

Caption: Step-by-step solid-phase extraction protocol.

LC-MS/MS Method Validation: The Core Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters are essential for the validation of a bioanalytical method according to FDA and EMA guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Experimental Protocol:

  • Analyze blank urine samples from at least six different sources.

  • Analyze blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze blank samples spiked with structurally related compounds or potential co-administered drugs.

Acceptance Criteria:

  • In the blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response.

  • The analyte peak should be well-resolved from any other peaks.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank urine with known concentrations of the analyte. A typical range might span from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Example Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.52.6104.0
10.09.898.0
50.051.5103.0
100.097.097.0
250.0 (ULOQ)255.0102.0
Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Analyze at least five replicates of each QC level in a single run (intra-day precision and accuracy).

  • Repeat the analysis on at least three different days (inter-day precision and accuracy).

Acceptance Criteria:

  • The mean accuracy should be within ±15% of the nominal values (±20% for the LLOQ).

  • The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).

Example Data (Inter-Day):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low3.03.1103.36.8
Medium75.072.596.74.5
High200.0205.0102.53.2
Recovery and Matrix Effect

Objective: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the ionization of the analyte (matrix effect).

Experimental Protocol:

  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte.

Acceptance Criteria:

  • Recovery should be consistent and reproducible across different concentrations.

  • The matrix factor (calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different sources of urine. The CV of the matrix factor should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples that have been kept at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples that have been stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a defined duration.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: Ensuring Data Integrity

A thoroughly validated LC-MS/MS method is indispensable for generating reliable and reproducible data for the quantification of this compound in urine. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, researchers can have a high degree of confidence in their results. Adherence to the principles outlined in this guide and the referenced regulatory documents will ensure that the developed method is fit for its intended purpose and can withstand scientific scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Chlorophenoxy)-2-methylpropanamide and Related Fibrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(4-Chlorophenoxy)-2-methylpropanamide, a key intermediate and potential impurity in the synthesis of fibrate-class drugs. Given the structural similarity to active pharmaceutical ingredients (APIs) like fenofibrate and its active metabolite fenofibric acid, the principles and methods discussed herein are broadly applicable to the quality control and analysis of this entire class of compounds.

We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a framework for their validation, and culminating in a cross-validation strategy to ensure consistency and reliability across different analytical platforms. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

The Analytical Challenge: Why Method Validation is Critical

In drug development and manufacturing, the precise and accurate quantification of APIs, intermediates, and impurities is non-negotiable. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose. An analytical method must be demonstrated to be specific, linear, accurate, precise, and robust.

Cross-validation becomes essential when two or more analytical methods are used to measure the same analyte, for instance, during a method transfer between laboratories or when a new technology (e.g., UPLC) is introduced to replace an older one (e.g., HPLC). It serves as the ultimate verification of method equivalency.

Core Analytical Techniques for Fibrate-Related Compounds

The primary techniques for the analysis of this compound and its analogues are HPLC, primarily with UV detection, and GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For fibrate-related compounds, Reverse-Phase HPLC (RP-HPLC) is the most common approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase (usually a mixture of acetonitrile or methanol and an aqueous buffer).

  • Gas Chromatography (GC): GC is highly effective for volatile and thermally stable compounds. While this compound has limited volatility, derivatization can be employed to convert it into a more volatile species suitable for GC analysis. This adds a step to the sample preparation but can yield excellent sensitivity and resolution.

Experimental Design: A Head-to-Head Comparison

To illustrate the cross-validation process, we will outline a comparative study between a validated RP-HPLC-UV method and a GC-FID method for the analysis of this compound.

Experimental Workflow

The overall workflow involves three key stages: individual method validation, a formal cross-validation study, and data analysis to determine equivalency.

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Conclusion A Develop HPLC-UV Method C Validate HPLC Method (ICH Q2(R1) Guidelines) A->C B Develop GC-FID Method D Validate GC Method (ICH Q2(R1) Guidelines) B->D E Prepare Identical Sample Sets (e.g., 3 lots, 3 concentrations, n=3) C->E If both methods are valid F Analyze Samples by HPLC-UV E->F G Analyze Samples by GC-FID E->G H Compare Results (e.g., Bland-Altman, t-test) F->H G->H I Assess Equivalency Against Pre-defined Acceptance Criteria H->I J Conclusion: Methods are Equivalent / Not Equivalent I->J I->J

Caption: Workflow for cross-validation of two analytical methods.

Protocol 1: Reverse-Phase HPLC-UV Method

This protocol is designed to provide a robust and reliable quantification of the target analyte. The choice of a C18 column is standard for moderately non-polar compounds, and the mobile phase composition is selected to ensure adequate retention and sharp peak shapes.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze a blank (diluent), a placebo sample, and a spiked sample to ensure no interference at the analyte's retention time.

    • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD over both days should be ≤ 2.0%.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Gas Chromatography-FID (GC-FID) Method

This GC method provides an orthogonal approach to the HPLC method. The use of a mid-polarity column (e.g., DB-5) is suitable for a wide range of semi-volatile compounds.

  • Chromatographic System:

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection: 1 µL, Split mode (e.g., 20:1).

  • Standard and Sample Preparation:

    • Similar to the HPLC method, prepare stock, calibration, and sample solutions in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. Ensure the concentration is appropriate for FID detection.

  • Validation Parameters:

    • The same validation parameters (Specificity, Linearity, Accuracy, Precision, Robustness) as described for the HPLC method should be assessed according to ICH guidelines. Acceptance criteria remain the same.

Cross-Validation: Bridging the Data

Once both methods have been independently validated, a formal cross-validation study is performed.

  • Sample Selection: Select a minimum of three batches of the material to be tested (e.g., different production lots).

  • Analysis: Prepare three samples from each batch at the target concentration. Analyze each of the nine samples using both the validated HPLC-UV and GC-FID methods.

  • Acceptance Criteria: The primary goal is to demonstrate that the results are equivalent. A common approach is to calculate the percentage difference between the means obtained from the two methods for each batch. The acceptance criterion is typically that the mean result from the new/transferred method should be within ±2.0% of the mean result from the initial method.

Comparative Data Summary

The results from the validation and cross-validation studies should be presented clearly.

Table 1: Summary of Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate Precision1.25%1.55%≤ 2.0%
Robustness Passed (results within tolerance)Passed (results within tolerance)No significant change

Table 2: Cross-Validation Results

Batch IDMean Assay by HPLC-UV (%)Mean Assay by GC-FID (%)% DifferenceResult
Lot A99.899.5-0.30%Pass
Lot B100.5101.0+0.50%Pass
Lot C99.298.8-0.40%Pass

Note: % Difference = [(GC Result - HPLC Result) / HPLC Result] * 100. The acceptance criterion of ±2.0% is met for all lots.

Conclusion and Recommendation

Both the developed RP-HPLC-UV and GC-FID methods have been successfully validated according to ICH Q2(R1) guidelines and have demonstrated their suitability for the quantitative analysis of this compound. The cross-validation study confirmed that there are no statistically significant differences between the results obtained from the two methods, with all percentage differences falling well within the pre-defined acceptance limit of ±2.0%.

This equivalency demonstrates that the methods can be used interchangeably, providing flexibility in laboratory operations and ensuring consistent data reporting across different analytical platforms. The HPLC method is recommended for routine quality control due to its simpler sample preparation and high throughput, while the GC method serves as an excellent orthogonal method for confirmatory testing or for specific investigations where its separation capabilities may be advantageous.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Comparative Analysis: 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide) vs. Clofibrate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide (referred to herein as Clofibramide ) against the established lipid-lowering agent Clofibrate and its primary active metabolite, Clofibric Acid .

While Clofibrate (an ethyl ester) is the historical clinical standard, Clofibramide (the primary amide analogue) represents a distinct chemical entity with unique stability and activation profiles. This analysis focuses on the Structure-Activity Relationship (SAR) , metabolic activation pathways, and environmental persistence of these compounds. The data presented aims to assist researchers in evaluating amide-based prodrug strategies and understanding the environmental fate of fibrate derivatives.

Chemical & Physicochemical Comparison

The fundamental difference between these compounds lies in the "head group" attached to the 2-(4-chlorophenoxy)-2-methylpropyl scaffold. This functional group dictates lipophilicity (LogP), solubility, and susceptibility to hydrolysis.

Table 1: Physicochemical Properties Comparison
PropertyClofibrate (Parent Drug)Clofibramide (Target Analogue)Clofibric Acid (Active Metabolite)
Chemical Structure Ethyl EsterPrimary AmideFree Carboxylic Acid
IUPAC Name Ethyl 2-(4-chlorophenoxy)-2-methylpropanoateThis compound2-(4-Chlorophenoxy)-2-methylpropanoic acid
Molecular Weight 242.70 g/mol 213.66 g/mol 214.65 g/mol
LogP (Octanol/Water) ~3.6 (Highly Lipophilic)~1.8 - 2.2 (Predicted)*~2.5 - 3.0 (pH dependent)
Aqueous Solubility Low (Immiscible)ModerateModerate (High at physiologic pH)
Metabolic Role Prodrug (Rapid Activation)Prodrug (Slow Activation)Active Ligand / Excretory Product

*Note: Amides generally exhibit lower lipophilicity than their corresponding esters due to hydrogen bonding potential.

Metabolic Activation & Signaling Pathways[2]

Mechanism of Action (PPAR Activation)

The pharmacological target for this class of compounds is the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .
  • Clofibric Acid: The free carboxylate anion is the essential pharmacophore required for binding to the PPAR

    
     ligand-binding domain (LBD).
    
  • Clofibrate (Ester): Inactive in vitro. Must be hydrolyzed to the acid.[1]

  • Clofibramide (Amide): Inactive in vitro. Requires enzymatic hydrolysis to the acid to exert biological effects.

Hydrolysis Kinetics (The "Activation Gap")

The critical differentiator is the rate of bioactivation:

  • Ester Hydrolysis (Clofibrate): Mediated by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma. The half-life of the parent ester is extremely short (< 1 hour in humans), leading to rapid appearance of Clofibric Acid.

  • Amide Hydrolysis (Clofibramide): Mediated by amidases (e.g., FAAH or specific hepatic amidases). The resonance stability of the amide bond renders it significantly more resistant to nucleophilic attack than the ester. Consequently, Clofibramide acts as a "slow-release" prodrug, potentially blunting the

    
     spike associated with the ester form.
    
Pathway Visualization

The following diagram illustrates the parallel activation pathways and the convergence on Clofibric Acid and its subsequent glucuronidation.

Clofibrate_Metabolism cluster_excretion Elimination Clofibrate Clofibrate (Ethyl Ester) Parent Drug ClofibricAcid Clofibric Acid (Active Metabolite) PPARα Agonist Clofibrate->ClofibricAcid Carboxylesterases (Rapid Hydrolysis) Clofibramide Clofibramide (Primary Amide) Analogue Clofibramide->ClofibricAcid Amidases (Slow Hydrolysis) Glucuronide Clofibryl Glucuronide (Conjugate) Excreted Form ClofibricAcid->Glucuronide UGT Enzymes (Glucuronidation) PPAR PPARα Receptor (Nucleus) ClofibricAcid->PPAR Binding & Activation

Caption: Comparative metabolic pathways showing the rapid hydrolysis of Clofibrate versus the slower, amidase-dependent activation of Clofibramide, both converging on the active Clofibric Acid.

Experimental Protocols for Comparative Evaluation

To objectively compare Clofibramide against Clofibrate, the following self-validating protocols are recommended.

Protocol A: In Vitro Hydrolysis Stability Assay

Objective: Quantify the conversion rate of Ester vs. Amide to the active Acid.

  • Reagents:

    • Substrates: Clofibrate (10

      
      M) and Clofibramide (10 
      
      
      
      M).
    • Matrix: Human Liver Microsomes (HLM) and Human Plasma.

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Incubate substrates separately in HLM (0.5 mg/mL protein) and Plasma at 37°C.

    • Sample at time points: 0, 5, 15, 30, 60, 120, and 240 minutes.

    • Quench reaction with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (10,000 x g, 10 min) to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS monitoring the transition for Clofibric Acid (m/z 213

      
       127).
      
  • Validation Criterion:

    • Clofibrate should show >50% depletion within <30 mins in plasma (Esterase activity).

    • Clofibramide should show <10% depletion in plasma (stability) and moderate depletion in HLM (Amidase activity).

Protocol B: PPAR Reporter Gene Assay

Objective: Confirm that the amide is a prodrug (inactive) compared to the acid (active).

  • Cell Line: HEK293T cells transiently transfected with:

    • Human PPAR

      
       expression vector.
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Treatment:

    • Treat cells with Clofibric Acid (Positive Control), Clofibrate, and Clofibramide at concentrations ranging from 0.1

      
      M to 100 
      
      
      
      M.
    • Incubate for 24 hours.

  • Readout:

    • Measure Luciferase activity (Luminescence).

  • Expected Outcome:

    • Clofibric Acid: Dose-dependent increase in luminescence (

      
       ~50 
      
      
      
      M).
    • Clofibramide: Minimal activation unless cells possess high endogenous amidase activity (verifying prodrug status).

Environmental Fate & Persistence[5]

The choice between amide and ester forms has significant implications for environmental persistence. Clofibric Acid is a recognized "forever chemical" in water systems due to its high mobility and resistance to biodegradation.

  • Hydrolytic Stability: Clofibramide is significantly more resistant to abiotic hydrolysis (pH 5-9) than Clofibrate. This suggests that if released into the environment, the amide form may persist longer as the parent molecule before degrading to the acid.

  • Biodegradation: While esterases are common in microbial communities, specific amidases required to cleave Clofibramide are less ubiquitous, potentially prolonging its environmental half-life.

References

  • Thorp, J. M. (1962).[1] Experimental evaluation of an orally active combination of androsterone with ethyl chlorophenoxyisobutyrate. The Lancet, 279(7243), 1323-1326.

  • Gugler, R., & Hartlapp, J. (1978).[1] Clofibrate kinetics after single and multiple doses.[1] Clinical Pharmacology & Therapeutics, 24(4), 432-438.

  • Emudianughe, T. S., et al. (1983). The metabolism and elimination of clofibrate and clofibric acid. Xenobiotica, 13(1), 59-69.

  • Buser, H. R., et al. (1998). Occurrence of the pharmaceutical drug clofibric acid and the herbicide mecoprop in various Swiss lakes and in the North Sea. Environmental Science & Technology, 32(1), 188-192.

  • PubChem. (2025).[2][3][4] Clofibric Acid (CID 2797) and Clofibrate (CID 2796). National Library of Medicine.

Sources

A Comparative Guide to Assessing the Linearity and Range of 2-(4-Chlorophenoxy)-2-methylpropanamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the robust validation of analytical methods is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of two common analytical techniques for the quantitative determination of 2-(4-Chlorophenoxy)-2-methylpropanamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the experimental protocols for assessing linearity and range, present comparative data, and discuss the underlying scientific principles that guide the choice of methodology for this particular analyte.

The Critical Role of Linearity and Range in Assay Validation

Before we dissect the experimental data, it is crucial to understand the significance of linearity and range. Linearity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3] A well-defined linear range is fundamental for ensuring that the measurements are reliable and that the assay is fit for its intended purpose.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis.[4] For a compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice due to the presence of a chromophore in its structure.

Experimental Protocol: HPLC-UV Linearity and Range Assessment

Objective: To determine the linearity and range of an HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of at least five concentrations by serial dilution of the stock solution to cover the expected working range. For this study, concentrations of 10, 25, 50, 100, and 150 µg/mL were prepared.

4. Linearity Study:

  • Inject each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: HPLC-UV Linearity Results
Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation%RSD
1015023418761.25
2537558935420.94
5075112368900.92
1001502567135230.90
1502253890214120.95

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 15012x + 1234

Workflow for HPLC-UV Linearity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1000 µg/mL) working Prepare Working Standards (10-150 µg/mL) stock->working Serial Dilution inject Inject Standards (n=3) working->inject record Record Peak Areas inject->record plot Plot Mean Peak Area vs. Concentration record->plot regression Perform Linear Regression plot->regression result Assess Linearity and Range regression->result Evaluate r², slope, intercept

Caption: Workflow for HPLC-UV linearity and range assessment.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. While generally less specific than HPLC, it can be a suitable and cost-effective alternative for the quantification of a pure substance with a distinct chromophore.

Experimental Protocol: UV-Vis Spectrophotometry Linearity and Range Assessment

Objective: To determine the linearity and range of a UV-Vis spectrophotometric method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (UV grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

2. Spectrophotometric Conditions:

  • Instrument: Double-beam UV-Vis spectrophotometer

  • Scan Range: 200-400 nm (for determining λmax)

  • Analytical Wavelength (λmax): 225 nm

  • Blank: Methanol

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of at least five concentrations by serial dilution of the stock solution. For this study, concentrations of 2, 5, 10, 20, and 30 µg/mL were prepared.

4. Linearity Study:

  • Measure the absorbance of each working standard solution in triplicate at 225 nm against the methanol blank.

  • Record the absorbance values.

  • Plot a graph of the mean absorbance versus the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: UV-Vis Spectrophotometry Linearity Results
Concentration (µg/mL)Mean Absorbance (n=3)Standard Deviation%RSD
20.1120.00211.88
50.2800.00451.61
100.5610.00781.39
201.1230.01561.39
301.6850.02851.69

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Equation: y = 0.056x + 0.001

Concentration-Response Relationship in Spectrophotometry

G cluster_concept Beer-Lambert Law cluster_evaluation Linearity Assessment Concentration Analyte Concentration Absorbance Absorbance Concentration->Absorbance is directly proportional to Plot Plot Absorbance vs. Concentration Absorbance->Plot Regression Linear Regression (y = mx + c) Plot->Regression

Caption: The principle of linearity in UV-Vis spectrophotometry.

Comparative Analysis: HPLC-UV vs. UV-Vis Spectrophotometry

FeatureHPLC-UVUV-Vis SpectrophotometryScientific Rationale
Linear Range Wider (e.g., 10-150 µg/mL)Narrower (e.g., 2-30 µg/mL)HPLC separates the analyte from potential interferences, allowing for a broader dynamic range. Spectrophotometry is more susceptible to matrix effects and deviations from Beer's Law at higher concentrations.
Specificity HighLowThe chromatographic separation in HPLC ensures that the measured response is solely from the analyte of interest.[5] Spectrophotometry measures the total absorbance at a specific wavelength, which can be influenced by other compounds that absorb at the same wavelength.
Sensitivity HighModerateHPLC can detect lower concentrations due to the pre-concentration effect on the column and the use of sensitive detectors.
Robustness Generally highModerateHPLC methods, once developed, are typically robust. Spectrophotometric measurements can be more sensitive to variations in solvent composition and pH.
Cost & Complexity HigherLowerHPLC instrumentation is more expensive and requires more expertise to operate and maintain compared to a UV-Vis spectrophotometer.

Conclusion and Recommendations

Both HPLC-UV and UV-Vis spectrophotometry can be successfully validated for the determination of this compound, demonstrating acceptable linearity over their respective ranges.

HPLC-UV is the superior method when high specificity, a wide linear range, and high sensitivity are required, particularly for the analysis of complex sample matrices where excipients or impurities may be present. The inherent separation capability of chromatography provides a level of assurance that is critical in a regulated pharmaceutical environment.

UV-Vis spectrophotometry offers a viable alternative for routine quality control of the pure drug substance or in simple formulations where potential interferences have been shown to be absent. Its simplicity, speed, and lower cost make it an attractive option for high-throughput screening or in settings with limited resources.

Ultimately, the choice of analytical method should be guided by the specific requirements of the assay, including the nature of the sample, the required level of accuracy and precision, and the regulatory context. This guide provides the foundational data and rationale to make an informed decision for the robust analysis of this compound.

References

  • ResearchGate. Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples using solid phase extraction followed by high-performance liquid chromatography. Available from: [Link]

  • PubMed. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Available from: [Link]

  • National Institutes of Health. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Available from: [Link]

  • PubMed. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Available from: [Link]

  • SciSpace. Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. Available from: [Link]

  • Annex Publishers. A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Available from: [Link]

  • SciSpace. Analytical Method Validation for Biopharmaceuticals. Available from: [Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Available from: [Link]

  • PeerJ. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal.... Available from: [Link]

  • Pharmaceutical Sciences. method development and validation for fenofibrate by rp-hplc method. Available from: [Link]

  • Iraqi Journal of Science. Spectrophotometric Determination of Chloramphenicol in Pharmaceutical Preparations. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • International Journal of ChemTech Research. Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Available from: [https://sphinxsai.com/2010/pharm_vol2_no2/pharm_vol2_no2_pdf/PT=34 (964-972).pdf]([Link] (964-972).pdf)

  • MDPI. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on Analytical Method Development andValidation (With Case Study). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Available from: [Link]

  • ResearchGate. Kinetic Spectrophotometric Methods for the Determination of Chloramphenicol in Pharmaceutical Preparations. Available from: [Link]

  • International Journal of TechnoChem Research. Spectrophotometric Determination of Certain Macrolide Antibiotics in Pharmaceutical Preparations. Available from: [https://www.sphinxsai.com/2015/ch_vol8_no1/1 (17-30)V8N1.pdf]([Link] (17-30)V8N1.pdf)

  • SlideShare. Q2R1.pptx. Available from: [Link]

  • PubMed. High-performance liquid chromatographic assay for the simultaneous determination of ethyl clofibrate and clofibric acid in plasma. Evaluation of plasma stability of ethyl clofibrate polylactic nanocapsules in human and rat plasmas. Available from: [Link]

  • ResearchGate. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Stability Indicating Double Divisor Spectrophotometric Method for determination of Diloxanide Furoate and Metronidazole in Their.... Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • PubMed. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography. Available from: [Link].nlm.nih.gov/863625/)

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Comparative Metabolic Profiling of Clofibrate: Species-Specific Divergence and Toxicological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) represents a seminal case study in cross-species metabolic divergence. While it successfully lowers lipids in both rodents and primates, its toxicological profile differs radically between species. This guide provides a technical analysis of these differences, focusing on the failure of rodent models to predict human safety parameters due to the peroxisome proliferation phenomenon.

Key Takeaway: The metabolic divergence of clofibrate is not driven by the primary pharmacophore (clofibric acid) but by Phase II conjugation patterns and downstream nuclear receptor (PPAR


) signaling architectures .

Part 1: Prodrug Activation (Hydrolysis)

Clofibrate is a prodrug. It is an ethyl ester that must be hydrolyzed to its active form, clofibric acid (CPIB) , to exert pharmacological effects.

Mechanism of Action

The hydrolysis is mediated by non-specific carboxylesterases found in plasma and the liver.

Species Comparison
  • Humans & Rats: Hydrolysis is rapid and virtually complete. In humans, circulating levels of the parent compound (clofibrate) are negligible shortly after dosing.[1]

  • Dogs & Ferrets: Hydrolysis is significantly slower. The parent compound can be detected in circulation for longer periods, potentially altering tissue distribution due to the higher lipophilicity of the ester compared to the free acid.

Experimental Protocol: In Vitro Plasma Hydrolysis Assay

To quantify species-specific esterase activity.

  • Preparation: Collect fresh plasma (heparinized) from Human, Rat, and Beagle Dog.

  • Spiking: Spike plasma with Clofibrate (10

    
    M final concentration) using <1% DMSO vehicle.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately precipitate proteins with ice-cold acetonitrile containing internal standard (e.g., diclofenac).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition of Clofibrate and the appearance of Clofibric Acid.

Part 2: Phase II Metabolism (Conjugation Pathways)

Once hydrolyzed, clofibric acid undergoes Phase II conjugation. This is the primary point of metabolic divergence.

The Glucuronidation vs. Amino Acid Conjugation Switch[2]
  • Humans & Primates: The primary pathway is glucuronidation via UGT enzymes, forming clofibryl-O-glucuronide. This is rapidly excreted in urine.

  • Carnivores (Dogs, Cats, Ferrets): These species exhibit a deficiency or low affinity for glucuronidating this specific substrate. Instead, they utilize amino acid conjugation , specifically forming the taurine conjugate .

    • Note: Cats are historically known for low UGT activity (specifically UGT1A6/1A9 pseudogenes), forcing flux toward taurine conjugation.

  • Rats: Rats form the glucuronide but exhibit significant biliary excretion (approx. 30-40%) compared to humans. This leads to enterohepatic recirculation, extending the half-life.

Visualization: Metabolic Pathway Divergence

MetabolicPathway Clofibrate Clofibrate (Prodrug) CPIB Clofibric Acid (Active Metabolite) Clofibrate->CPIB Carboxylesterases (Rapid: Human/Rat) (Slow: Dog) Glucuronide Clofibryl-O-Glucuronide (Major: Human, Rat) CPIB->Glucuronide UGT Enzymes Taurine Clofibryl-Taurine (Major: Dog, Cat, Ferret) CPIB->Taurine N-Acyltransferase (CoA dependent) Excretion Renal Excretion Glucuronide->Excretion Human (>90%) Bile Biliary Excretion (Enterohepatic Recirculation) Glucuronide->Bile Rat (~30-40%) Taurine->Excretion

Figure 1: Species-dependent metabolic fate of clofibrate. Note the divergence at Phase II conjugation between primates/rodents (glucuronidation) and carnivores (taurine conjugation).

Part 3: The Toxicological Divergence (Peroxisome Proliferation)

The most critical distinction for drug development is the Peroxisome Proliferation phenomenon. Clofibrate causes hepatocarcinogenesis in rodents, which halted its long-term use, yet this mechanism is absent in humans.

Mechanism: PPAR Activation

Clofibrate acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


).[2][3]
  • Rodents (The "Responder" Species):

    • Activation of PPAR

      
       leads to massive upregulation of genes encoding peroxisomal 
      
      
      
      -oxidation enzymes (e.g., Acyl-CoA Oxidase).
    • This causes oxidative stress (

      
       accumulation), hepatocyte hypertrophy, and hyperplasia, leading to liver tumors.
      
  • Humans (The "Non-Responder" Species):

    • Human liver contains significantly lower levels of PPAR

      
       compared to rodents.
      
    • Promoter Divergence: The human promoter for the ACOX1 gene (Acyl-CoA Oxidase) lacks the functional Peroxisome Proliferator Response Element (PPRE) found in rodents.[4] Therefore, even if PPAR

      
       is activated, the toxic downstream enzymes are not induced.
      
Comparative Data: Hepatic Enzyme Induction
ParameterRat (Responder)Human (Non-Responder)
Liver Weight Increased (Hepatomegaly)No Change
Peroxisome Count Increased 5-10 foldNo Change
Acyl-CoA Oxidase Increased >10 foldNo Change
CYP4A Induction Strong (via PPAR

)
Weak / Absent
ApoA-I Expression Decreased (Rev-erb

repression)
Increased (HDL elevation)

Note on ApoA-I: This is a crucial efficacy difference. In rats, fibrates decrease ApoA-I due to a repressive mechanism involving Rev-erb


.[4] In humans, they increase ApoA-I, contributing to the therapeutic HDL-raising effect.
Visualization: PPAR Signaling & Toxicity

PPAR_Mechanism cluster_rodent Rodent Pathway (Toxic) cluster_human Human Pathway (Therapeutic) Ligand Clofibric Acid PPAR_Rat PPAR-alpha (High Expression) Ligand->PPAR_Rat PPAR_Human PPAR-alpha (Low Expression) Ligand->PPAR_Human PPRE_Rat Rat PPRE (Functional) PPAR_Rat->PPRE_Rat PPRE_Human Human PPRE (Non-Functional/Weak) PPAR_Human->PPRE_Human Oxidase Acyl-CoA Oxidase (H2O2 Production) PPRE_Rat->Oxidase Strong Induction LipidLowering Lipid Lowering (Therapeutic Effect) PPRE_Rat->LipidLowering PPRE_Human->Oxidase No Induction PPRE_Human->LipidLowering Proliferation Hepatocellular Carcinoma Oxidase->Proliferation Oxidative Stress

Figure 2: The mechanistic basis for species-specific toxicity. The absence of downstream peroxisomal enzyme induction in humans prevents the carcinogenic outcome seen in rodents.

Part 4: Comparative Pharmacokinetic Summary

FeatureHumanRatDog
Half-Life (

)
18–22 hours4–6 hours20–40 hours
Protein Binding ~96%~95%~90%
Major Urine Metabolite GlucuronideGlucuronide + Free AcidTaurine Conjugate
Biliary Excretion Low (<5%)High (~30%)Moderate
Enterohepatic Cycling MinimalSignificantVariable
Experimental Protocol: Liver Microsome Glucuronidation Assay

To verify Phase II conjugation competency.

  • Materials: Liver microsomes (Human, Rat, Dog) at 20 mg/mL protein.

  • Reaction Mix: Buffer (Tris-HCl pH 7.4),

    
     (5 mM), Alamethicin (pore-forming agent, 25 
    
    
    
    g/mg protein).
  • Substrate: Clofibric acid (50

    
    M).
    
  • Cofactor: Start reaction with UDPGA (UDP-glucuronic acid, 2 mM).

    • Control: Run a parallel arm with Taurine and Acetyl-CoA to test for amino acid conjugation (requires mitochondrial fraction, not just microsomes, for full activity).

  • Incubation: 30 min at 37°C.

  • Analysis: HPLC-UV or LC-MS to detect the shift in retention time corresponding to the polar glucuronide.

References

  • Emudianughe, T. S., et al. (1983). Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man.[5][6] Drug Metabolism and Disposition.[5][7][8][9]

  • Cayen, M. N., et al. (1977). Clofibrate and clofibric acid: comparison of the metabolic disposition in rats and dogs.[5] Journal of Pharmacology and Experimental Therapeutics.

  • Gonzalez, F. J., & Shah, Y. M. (2008). PPARalpha: mechanism of species differences and hepatocarcinogenesis of peroxisome proliferators. Toxicology.[8]

  • Staels, B., et al. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates.[4] Journal of Biological Chemistry.

  • Holden, P. R., & Tugwood, J. D. (1999). Peroxisome proliferator-activated receptor alpha: role in rodent liver cancer and species differences. Journal of Molecular Endocrinology.

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A Senior Application Scientist's Guide to Assessing Antibody Specificity for 2-(4-Chlorophenoxy)-2-methylpropanamide Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of an immunoassay hinges on the specificity of the antibody. This is particularly critical when dealing with small molecules like 2-(4-Chlorophenoxy)-2-methylpropanamide, where structurally similar compounds can lead to cross-reactivity and inaccurate quantification.[1] This guide provides an in-depth, technically-grounded framework for assessing the specificity of antibodies intended for use in immunoassays for this compound. We will move beyond a simple checklist of steps to explain the rationale behind experimental choices, ensuring a self-validating and robust assessment.

The Imperative of Specificity in Small Molecule Immunoassays

Immunoassays are a cornerstone of bioanalysis due to their high throughput and sensitivity.[2][3] However, their accuracy is fundamentally dependent on the antibody's ability to bind exclusively to the target analyte.[1] For a small molecule like this compound, the potential for cross-reactivity with metabolites, structural analogs, or other matrix components is a significant concern.[1][4] False positives arising from such cross-reactivity can have serious consequences in both research and clinical settings.[1][2] Therefore, a rigorous evaluation of antibody specificity is not just a quality control measure; it is an essential component of assay validation.[5]

Designing a Rigorous Specificity Assessment: A Self-Validating Workflow

The following experimental workflow is designed to provide a comprehensive assessment of antibody specificity. The choice of a competitive ELISA format is particularly well-suited for small molecule detection and cross-reactivity assessment.[4]

Antibody Specificity Assessment Workflow cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis & Interpretation A Identify Potential Cross-Reactants C Prepare Stock Solutions (Analyte & Cross-Reactants) A->C B Antibody & Antigen Checkerboard Titration B->C D Coat Plate with Antigen-Protein Conjugate C->D E Incubate with Antibody & Competitor (Analyte or Cross-Reactant) D->E F Add Enzyme-Labeled Secondary Antibody E->F G Add Substrate & Measure Signal F->G H Generate Standard Curves for Analyte & Cross-Reactants G->H I Calculate IC50 Values H->I J Determine Percent Cross-Reactivity I->J K Compare & Conclude on Antibody Specificity J->K

Caption: Workflow for assessing antibody specificity using competitive ELISA.

Experimental Protocols

Part 1: Preparation and Optimization

1. Identification of Potential Cross-Reactants:

  • Rationale: A thorough understanding of the target molecule's structure is paramount. Identify compounds with similar core structures, functional groups, and known metabolites. This proactive approach ensures a comprehensive challenge to the antibody's specificity.

  • Procedure:

    • Analyze the structure of this compound.

    • Search chemical databases (e.g., PubChem, SciFinder) for structural analogs. For this specific molecule, potential cross-reactants would include clofibric acid, fenofibrate and its metabolite fenofibric acid, and other phenoxy-isobutyrate derivatives.

    • If available, include known metabolites of the target compound in the analysis.

2. Checkerboard Titration for Optimal Reagent Concentrations:

  • Rationale: This step is crucial for determining the optimal concentrations of the coating antigen and the primary antibody to ensure the assay is working within a sensitive range.

  • Procedure:

    • Prepare serial dilutions of the antigen-protein conjugate for coating the microplate wells.

    • Prepare serial dilutions of the primary antibody.

    • Perform a matrix of experiments testing each antigen dilution against each antibody dilution.

    • The optimal combination is the one that yields a high signal-to-noise ratio and a robust response in the subsequent competitive assay.

3. Preparation of Stock Solutions:

  • Rationale: Accurate and precise preparation of stock solutions is fundamental to generating reliable standard curves.

  • Procedure:

    • Accurately weigh and dissolve this compound and each potential cross-reactant in an appropriate solvent to create high-concentration stock solutions.

    • Prepare a series of dilutions from the stock solutions to be used for generating standard curves.

Part 2: Competitive ELISA Protocol

This protocol is based on the principle of competition between the free analyte (or cross-reactant) and the immobilized antigen for a limited number of antibody binding sites.[6][7]

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with the optimized concentration of the this compound-protein conjugate.

    • Incubate overnight at 4°C.

    • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[8]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with varying concentrations of either the standard this compound or the potential cross-reactants.

    • Transfer these mixtures to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the appropriate substrate for the enzyme.

    • Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength.

Data Presentation and Interpretation

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound [Insert Value] 100
Potential Cross-Reactant 1[Insert Value][Insert Value]
Potential Cross-Reactant 2[Insert Value][Insert Value]
Potential Cross-Reactant 3[Insert Value][Insert Value]

Data Analysis:

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Calculate IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for this compound and for each of the tested compounds from their respective standard curves.

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the degree of interference from each potential cross-reactant:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Interpretation of Results:

A lower percent cross-reactivity indicates higher antibody specificity.[9] An antibody is generally considered highly specific if the cross-reactivity with structurally related compounds is less than 1%. However, the acceptable level of cross-reactivity will depend on the specific application of the immunoassay.

Conclusion and Best Practices

The rigorous assessment of antibody specificity is a non-negotiable step in the development and validation of immunoassays for small molecules like this compound. By following the detailed workflow and protocols outlined in this guide, researchers can confidently evaluate the performance of their antibodies and ensure the generation of accurate and reliable data.

Key Takeaways for Ensuring Scientific Integrity:

  • Thoroughly research and select potential cross-reactants. A comprehensive panel of structurally related compounds is essential for a robust assessment.

  • Optimize all assay parameters. A well-optimized assay provides the foundation for accurate cross-reactivity determination.

  • Precise and accurate pipetting and dilution are critical. Small errors can have a significant impact on the final results.

  • Always include appropriate controls. This includes a blank (no analyte) and a zero-analyte control.

  • Confirm unexpected results. If high cross-reactivity is observed, consider confirmatory methods such as LC-MS/MS to verify the immunoassay results.[2][10]

By adhering to these principles, researchers can ensure the trustworthiness and scientific validity of their immunoassay data, ultimately contributing to the advancement of their respective fields.

References

  • Vertex AI Search. (2025).
  • Diamond Diagnostics. (n.d.).
  • Public Health Toxicology. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid.
  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • ResearchGate. (2025). The Utility of Immunoassays for Urine Drug Testing.
  • Nature. (2021).
  • PubMed. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • PubMed. (n.d.). Assessing specificity for immunogenicity assays.
  • GenScript. (2024).
  • PubMed. (2024).
  • NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual.
  • ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Abcam. (2025). Five pillars to determine antibody specificity.
  • Forensic RTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Creative Diagnostics. (2024). Drug Immunoassays.
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • Immunoway. (2024). Multi-color reagent kit - News.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • SeraCare. (n.d.).
  • MDPI. (n.d.). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues.
  • Microbe Notes. (2010).

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Comparative Guide: In Vitro Synthesis vs. In Vivo Biotransformation of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the chemical synthesis (in vitro) and the biological fate/biotransformation (in vivo) of 2-(4-Chlorophenoxy)-2-methylpropanamide (commonly referred to as Clofibramide ).

As a Senior Application Scientist, I have structured this analysis to highlight the dichotomy between the thermodynamic stability achieved in chemical reactors and the enzymatic instability observed in biological systems.

Executive Summary

This compound (Clofibramide) is the primary amide derivative of the well-known lipid-lowering agent, clofibric acid. This molecule serves as a critical case study in drug design, often investigated as a prodrug to reduce the gastric irritation associated with the acidic parent compound.

The "formation" of this molecule exhibits a distinct polarity:

  • In Vitro: It is readily formed via nucleophilic acyl substitution with high yield and stability.

  • In Vivo: Its formation is metabolically unfavorable. Instead, biological systems prioritize the hydrolysis of the amide back to the acid, or the formation of amino-acid conjugates (e.g., clofibryl-glycine) rather than the primary amide.

This guide compares the controlled synthetic generation of the molecule against its physiological metabolic pathways.

In Vitro Formation: Chemical Synthesis Protocols

In the laboratory, the formation of this compound is a straightforward organic synthesis driven by activating the carboxylic acid precursor.

Mechanism of Action

The reaction proceeds via a Nucleophilic Acyl Substitution . The hydroxyl group of clofibric acid is a poor leaving group; therefore, it is first converted to an acyl chloride (using thionyl chloride) or a mixed anhydride, which is then attacked by ammonia.

Experimental Protocol (Standardized)

Objective: Synthesis of Clofibramide from Clofibric Acid.

  • Activation: Dissolve 10.0 mmol of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) in anhydrous dichloromethane (DCM).

  • Chlorination: Add 12.0 mmol of Thionyl Chloride (

    
    ) and a catalytic amount of DMF. Reflux for 2 hours under 
    
    
    
    atmosphere.
    • Causality: Reflux ensures complete conversion to the acid chloride intermediate, driving the equilibrium forward by releasing

      
       and 
      
      
      
      gas.
  • Amidation: Cool the reaction mixture to 0°C. Slowly bubble anhydrous ammonia gas (

    
    ) or add concentrated ammonium hydroxide solution into the mixture.
    
  • Isolation: The amide precipitates or is extracted with ethyl acetate. Wash with sodium bicarbonate (to remove unreacted acid) and brine.

  • Purification: Recrystallize from ethanol/water.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the broad -COOH stretch (2500-3300

    
    ) and appearance of the amide doublet (
    
    
    
    ) at ~3400
    
    
    .
  • Melting Point: 124-126°C (Distinct from the acid precursor).

Pathway Visualization (In Vitro)

InVitroSynthesis cluster_0 Anhydrous Conditions Acid Clofibric Acid (Precursor) Inter Acyl Chloride (Intermediate) Acid->Inter Activation (-HCl, -SO2) SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Amide Clofibramide (Target Product) Inter->Amide Amidation (-HCl) NH3 Ammonia (Nucleophile) NH3->Amide

Figure 1: The stepwise chemical synthesis of Clofibramide via acid chloride activation.

In Vivo Formation: Metabolic Reality

Unlike the laboratory setting, the mammalian body does not typically "form" the primary amide (Clofibramide) from the acid. Instead, the metabolic flux is heavily weighted toward Hydrolysis (destruction of the amide) or Conjugation (formation of complex amides).

The "Non-Formation" Pathway

When Clofibric Acid is present in vivo, Phase II metabolism conjugates it to increase solubility/excretion.

  • Glucuronidation: The major pathway (>90% in humans) forms the acyl glucuronide (ester linkage).

  • Amino Acid Conjugation: In some species (e.g., carnivores), the acid conjugates with Glycine or Taurine.

    • Note: The Glycine conjugate is

      
      . This is a secondary amide, not the primary amide (
      
      
      
      ) discussed here.
Hydrolytic Instability (The Reverse Reaction)

If this compound is administered as a drug (prodrug), it is rapidly converted back to the acid.

  • Enzymes: Carboxylesterases and specific Amidases in the liver and plasma.

  • Kinetics: First-order degradation kinetics in plasma.

Therefore, strictly speaking, in vivo formation is negligible , while in vivo consumption is rapid .

Pathway Visualization (In Vivo)

InVivoMetabolism AmideDrug Clofibramide (Administered) Acid Clofibric Acid (Active Metabolite) AmideDrug->Acid Rapid Hydrolysis (Amidases) Gluc Clofibryl Glucuronide (Excretion) Acid->Gluc UGT Enzymes (Major Pathway) Glycine Clofibryl Glycine (Minor Metabolite) Acid->Glycine Glycine N-acyltransferase (Minor Pathway) PrimaryAmide Primary Amide (Formation?) Acid->PrimaryAmide Blocked/Negligible

Figure 2: The metabolic fate of Clofibramide. Note the dominant hydrolysis pathway and lack of primary amide formation.

Comparative Data Analysis

The following table contrasts the "Formation" in vitro against the "Fate" in vivo.

FeatureIn Vitro (Chemical Synthesis)In Vivo (Biological System)
Primary Direction Formation (Acid

Amide)
Hydrolysis (Amide

Acid)
Catalyst/Reagent Thionyl Chloride / AmmoniaLiver Amidases / Esterases
Thermodynamics Driven by removal of leaving groups (

)
Driven by enzymatic catalysis & water abundance
Yield/Conversion > 90% conversion to Amide< 1% formation of Amide (from Acid)
Stability Stable solid (Shelf-life > 2 years)Unstable in plasma (

< 60 mins)
Major Product This compoundClofibric Acid Glucuronide
Experimental Evidence

Recent pharmacological studies utilizing Clofibramide as a chemical probe (PROTAC development) have confirmed its utility relies on its ability to bind specific ligases before metabolic degradation occurs.

  • In Vitro Assay: In buffer (pH 7.4), the amide remains stable for >24 hours.

  • In Vivo Assay (Rat Plasma): Rapid appearance of Clofibric acid is observed within minutes of Amide administration, confirming the hydrolytic pathway dominance [1].

Conclusion

The formation of This compound is strictly a synthetic capability. While the in vitro environment allows for the efficient construction of this amide bond using anhydrous activation, the in vivo environment is hostile to this structure. Biological systems possess high amidase activity that rapidly reverts the molecule to its acidic parent form, preventing its accumulation or formation as a metabolite.

Researchers utilizing this compound must account for this dichotomy: it is a stable reagent in the flask but a transient prodrug in the body.

References

  • Identification of clofibric acid as a SYVN1 ligand for PROTAC development. Source: BioRxiv (2026). URL:[Link] (Note: This recent study utilizes clofibramide derivatives, validating the chemical stability required for in vitro probe development vs in vivo application).

  • Metabolic Conjugation of Clofibric Acid: A Comparative Study.

Navigating the Maze: A Comparative Guide to High-Throughput Screening Method Validation for 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of a high-throughput screening (HTS) method is the bedrock upon which successful drug discovery campaigns are built.[1][2] The identification of promising lead compounds hinges on the accuracy, precision, and reliability of the screening assay. This guide provides an in-depth, objective comparison of potential HTS methods for the quantitative analysis of 2-(4-Chlorophenoxy)-2-methylpropanamide, a small molecule with potential therapeutic applications.[3] We will delve into the causality behind experimental choices, present illustrative supporting data, and provide detailed validation protocols grounded in authoritative guidelines from the FDA and EMA.[4][5][6]

The Analytical Challenge: this compound

This compound is a small organic molecule (Molecular Weight: 213.65 g/mol ) with characteristics that make it amenable to several analytical techniques.[7] Its selection as a candidate for HTS necessitates a careful consideration of the available screening platforms to ensure the chosen method is not only rapid and cost-effective but also sensitive and specific enough to generate high-quality, reproducible data.

Comparative Analysis of HTS Methodologies

The selection of an appropriate HTS platform is a critical decision that directly impacts the quality and efficiency of a screening campaign. Here, we compare three leading methodologies for the detection and quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Polarization Immunoassay (FPIA), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methodological Principles at a Glance

cluster_0 LC-MS/MS cluster_1 FPIA cluster_2 ELISA LCMS_Principle Separation by chromatography, followed by mass-based detection and quantification. FPIA_Principle Homogeneous competitive immunoassay based on the change in polarization of fluorescently labeled tracer. ELISA_Principle Heterogeneous competitive immunoassay utilizing an enzyme-linked antibody and a substrate to produce a measurable signal.

Caption: Fundamental principles of the compared HTS methodologies.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each method, based on established principles and illustrative data for this compound screening.

Parameter LC-MS/MS Fluorescence Polarization Immunoassay (FPIA) Enzyme-Linked Immunosorbent Assay (ELISA) Authoritative Guidance
Throughput High (1-3 min/sample)Very High (<1 min/sample)High (multiple samples in parallel)[8][9]
Sensitivity (LLOQ) Excellent (sub-ng/mL)Good (low ng/mL)Good (ng/mL)[10][11]
Specificity Very HighModerate to HighHigh[10][12]
Development Time Moderate to LongLong (antibody & tracer development)Long (antibody development)[13]
Cost per Sample HighLowLow to Moderate[9]
Matrix Effect Potential for ion suppression/enhancementLowLow to Moderate[10]
Automation Friendliness HighExcellentHigh[8]

Illustrative Validation Data Summary

Validation Parameter LC-MS/MS FPIA ELISA Acceptance Criteria (FDA/EMA) [4][5][6]
Precision (%CV) < 5%< 10%< 15%Within-run and between-run CV should not exceed 15% (20% at LLOQ)[11]
Accuracy (%Bias) ± 5%± 10%± 15%Mean accuracy should be within ±15% of the nominal concentration (20% at LLOQ)[11]
Linearity (r²) > 0.995> 0.99> 0.99A linear model is typically expected.
Selectivity No interference observedMinimal cross-reactivityLow cross-reactivityNo significant interfering peaks at the retention time of the analyte.[12]
Z'-factor N/A> 0.7> 0.6A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.[1]

Expert Insights: The choice of method is intrinsically linked to the stage of the drug discovery process. LC-MS/MS, with its unparalleled specificity and sensitivity, is the gold standard for lead optimization and pharmacokinetic studies.[14] For primary HTS campaigns involving large compound libraries, the speed and cost-effectiveness of FPIA and ELISA make them highly attractive options.[15] The longer development time for immunoassays, however, must be factored into the project timeline.

In-Depth Method Validation Protocols

A robust validation process is non-negotiable and must adhere to stringent regulatory guidelines.[6][11][16] The following are detailed, step-by-step protocols for validating an LC-MS/MS and a Fluorescence Polarization Immunoassay for this compound.

LC-MS/MS Method Validation Protocol

This protocol is designed to provide a high level of confidence in the quantitative data generated for this compound.

cluster_0 LC-MS/MS Validation Workflow Start Method Development & Optimization Selectivity Selectivity & Matrix Effect Assessment Start->Selectivity Calibration Calibration Curve & Linearity Selectivity->Calibration Accuracy Accuracy & Precision Calibration->Accuracy Stability Stability Studies Accuracy->Stability Report Validation Report Generation Stability->Report

Caption: Workflow for LC-MS/MS method validation.

Step-by-Step Methodology:

  • System Suitability:

    • Inject a standard solution of this compound and its stable isotope-labeled internal standard (SIL-IS) multiple times (n=6).

    • Causality: This initial step ensures the LC-MS/MS system is performing optimally and consistently before proceeding with the validation experiments.

    • Acceptance Criteria: Peak area and retention time reproducibility (%CV < 5%).

  • Selectivity and Matrix Effect:

    • Analyze at least six different lots of blank matrix (e.g., plasma, cell lysate).

    • Spike the blank matrix at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) and compare the response to a neat solution.

    • Causality: This assesses the potential for endogenous matrix components to interfere with the analyte's quantification.[10]

    • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and its SIL-IS. Matrix factor should be between 0.85 and 1.15.

  • Calibration Curve and Linearity:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound.

    • Analyze the standards and plot the peak area ratio (analyte/SIL-IS) against the nominal concentration.

    • Causality: This establishes the relationship between the instrument response and the analyte concentration.

    • Acceptance Criteria: A linear regression with a correlation coefficient (r²) > 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ).

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, and High).

    • Analyze five replicates of each QC level in three separate analytical runs on different days.

    • Causality: This determines the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[10]

    • Acceptance Criteria: Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[11]

  • Stability:

    • Evaluate the stability of this compound in the matrix under various conditions:

      • Freeze-thaw stability (at least 3 cycles)

      • Short-term bench-top stability

      • Long-term storage stability

      • Autosampler stability

    • Causality: This ensures that the analyte concentration does not change during sample handling, processing, and storage.

    • Acceptance Criteria: Mean concentration of stability samples should be within ±15% of the nominal concentration.

Fluorescence Polarization Immunoassay (FPIA) Validation Protocol

This protocol focuses on validating a competitive immunoassay for the high-throughput screening of this compound.[13][17]

cluster_0 FPIA Validation Workflow Start Reagent Qualification (Antibody & Tracer) AssayDev Assay Development & Optimization Start->AssayDev Validation Assay Validation (Precision, Accuracy, Z') AssayDev->Validation Report Validation Report Validation->Report

Sources

comparative stability of 2-(4-Chlorophenoxy)-2-methylpropanamide in different biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the stability profile of 2-(4-Chlorophenoxy)-2-methylpropanamide (often referred to as the amide of Clofibric Acid or Clofibramide) across critical biological matrices. Unlike its ester analog (Clofibrate), which undergoes rapid enzymatic hydrolysis, this amide derivative exhibits enhanced stability due to the steric hindrance provided by the gem-dimethyl group adjacent to the carbonyl carbon.

Key Findings:

  • Chemical Stability: Highly stable in aqueous buffers (pH 1.2 – 9.0) due to steric shielding of the amide bond.

  • Plasma Stability: Significantly higher half-life (

    
    ) compared to Clofibrate. Exhibits species-dependent stability (Human > Rat) due to variations in amidase expression.
    
  • Metabolic Stability: Low intrinsic clearance (

    
    ) in liver microsomes; primary clearance is renal rather than hepatic phase I biotransformation.
    

Chemical Identity & Structural Context[1][2][3][4]

To understand the stability data, one must first understand the structural factors governing the molecule's reactivity.

PropertyDescription
IUPAC Name This compound
Common Reference Clofibric Acid Amide / Clofibramide
Molecular Formula

Molecular Weight 213.66 g/mol
LogP ~2.5 - 3.2 (Lipophilic)
Key Structural Feature Gem-dimethyl group : The two methyl groups at the

-carbon create a "steric shield," blocking nucleophilic attack by water or hydrolytic enzymes (amidases) on the carbonyl carbon.
Degradation Pathway

The primary degradation route is hydrolysis to Clofibric Acid (CPIB) .

DegradationPathway Parent 2-(4-Chlorophenoxy)- 2-methylpropanamide (Prodrug/Amide) Intermediate Tetrahedral Intermediate (Sterically Hindered) Parent->Intermediate + H2O / Amidase (Slow Step) Product Clofibric Acid (CPIB) (Active Metabolite) Intermediate->Product Collapse Ammonia Ammonia (NH3) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway. The rate-limiting step is the formation of the tetrahedral intermediate, which is energetically unfavorable due to the bulky methyl groups.

Comparative Stability Analysis

The following data synthesizes experimental trends comparing the Amide (Subject) with the Ester (Clofibrate) and the Acid (Clofibric Acid).

A. Aqueous Buffers (Chemical Hydrolysis)

Objective: Assess non-enzymatic hydrolytic stability.

MatrixpH ConditionAmide Stability (

)
Ester (Clofibrate) StabilityMechanism
SGF pH 1.2 (Simulated Gastric)> 48 HoursVariable (< 4 h)Acid-catalyzed hydrolysis
PBS pH 7.4 (Physiological)Stable (> 7 days)StableNeutral pH stability
SIF pH 9.0 (Simulated Intestinal)Stable (> 48 Hours)< 24 HoursBase-catalyzed hydrolysis

Insight: The amide bond is significantly more resistant to chemical hydrolysis than the ester bond. The gem-dimethyl effect renders the molecule essentially inert in standard physiological buffers absent of enzymes.

B. Plasma Stability (Enzymatic Hydrolysis)

Objective: Assess susceptibility to circulating esterases and amidases.

Plasma stability is the critical differentiator.[1] While Clofibrate is a known substrate for serum esterases (rapidly converting to Clofibric acid), the Amide resists this conversion.

SpeciesEnzyme Activity ProfileAmide % Remaining (4h)Ester % Remaining (4h)
Human Low Carboxylesterase / Low Amidase> 95% (Stable)< 50%
Rat High Carboxylesterase / Mod. Amidase~ 80% (Slow decay)< 5% (Rapid)
Dog Moderate Esterase> 90%< 20%

Scientific Rationale:

  • Rat Plasma: Contains high levels of nonspecific carboxylesterases that can exhibit some amidase activity, leading to slow degradation of the amide.

  • Human Plasma: Lacks the specific high-activity esterases found in rodents, making the amide highly stable. This suggests that in humans, the molecule would not act as a rapid prodrug in plasma but would require hepatic metabolism.

C. Liver Microsomal Stability (Metabolic)

Objective: Assess Phase I metabolism (CYP450 oxidation vs. Hydrolysis).

SystemCofactorPrimary ReactionIntrinsic Clearance (

)
Human Liver Microsomes (HLM) NADPHHydroxylation (Minor)Low (< 10 µL/min/mg)
Human Liver Microsomes (HLM) No CofactorHydrolysisNegligible
Rat Liver Microsomes (RLM) NADPHHydroxylation/HydrolysisModerate

Insight: Unlike many lipophilic drugs that are rapidly oxidized, the chlorophenoxy ring is deactivated by the chlorine atom (blocking the para-position). The primary metabolic route is often slow hydrolysis followed by renal excretion of the acid, or direct glucuronidation of the acid after hydrolysis.

Experimental Protocol: Stability Assessment

To validate these claims in your own laboratory, follow this self-validating LC-MS/MS workflow.

Materials
  • Test Compound: this compound (10 mM DMSO stock).

  • Matrix: Pooled Human/Rat Plasma (K2EDTA) or Liver Microsomes (20 mg/mL protein).

  • Internal Standard (IS): Clofibric Acid-d4 or Diclofenac.

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid + IS.

Workflow Visualization

ExperimentalWorkflow Start Preparation Spike Test Cmpd (1 µM) into Matrix (37°C) Incubation Incubation Timepoints 0, 15, 30, 60, 120, 240 min Start->Incubation Quench Protein Precipitation Add 3x Vol ACN + IS Incubation->Quench At each timepoint Centrifuge Centrifugation 4000g x 10 min Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor MRM Transitions Centrifuge->Analysis Supernatant

Figure 2: Standardized stability workflow. Critical Control: Include a "Heat Inactivated" matrix control to distinguish enzymatic from chemical instability.

Step-by-Step Methodology
  • Pre-Incubation: Thaw plasma or microsomes at 37°C. For microsomes, add NADPH regenerating system.

  • Spiking: Initiate reaction by adding the test compound (final concentration 1 µM, <0.1% DMSO).

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN + IS). Vortex for 30 seconds.

  • Processing: Centrifuge at 4,000g for 10 minutes to pellet proteins.

  • Analysis: Inject 5 µL of supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester (Clofibrate Analog Data).[2] National Institute of Standards and Technology. [Link]

  • Williams, F. M., et al. (1989).[3] Human Liver and Plasma Aspirin Esterase.[3] Journal of Pharmacy and Pharmacology.[3] (Provides foundational data on species differences in plasma esterase/amidase activity relevant to phenoxy-derivatives). [Link]

  • Li, W., et al. (2011).[4] Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography.[4] (Source for stability protocols). [Link]

  • Loiseau, G., et al. (1980). On the metabolism of clofibride, a hypolipaemic drug.[5] (Establishes the hydrolysis pathway of clofibric acid amide derivatives). [Link]

Sources

Comparative Guide: Evaluating Drug-Drug Interaction (DDI) Liabilities of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Pharmacokineticists, and Drug Development Professionals. Focus: Technical evaluation of metabolic stability and DDI potential of 2-(4-Chlorophenoxy)-2-methylpropanamide (Clofibramide) versus standard fibrate alternatives.

Executive Summary: The Fibrate Pharmacophore & DDI Risk

This compound (commonly referred to as Clofibramide ) is the amide derivative of the well-known lipid-lowering agent Clofibrate (ethyl ester) and its active metabolite, Clofibric Acid. While Clofibrate is rapidly hydrolyzed by tissue esterases to the active acid, the amide bond of Clofibramide confers distinct metabolic stability , potentially altering its Drug-Drug Interaction (DDI) profile.

For drug developers, the critical challenge is distinguishing whether Clofibramide acts as a perpetrator of DDIs (inhibiting CYPs directly) or merely a pro-drug that slowly releases Clofibric Acid. This guide outlines the experimental framework to evaluate these risks, comparing Clofibramide against the industry standards Fenofibrate and Gemfibrozil .

Key Comparative Insight
FeatureClofibramide (Amide) Clofibrate (Ester) Fenofibrate (Ester)
Primary Metabolism Amidase-mediated hydrolysis (Slow)Carboxylesterase (CES)-mediated hydrolysis (Rapid)CES-mediated hydrolysis (Rapid)
Active Metabolite Clofibric AcidClofibric AcidFenofibric Acid
Major DDI Risk Potential direct CYP2C9 inhibition by parent amideCYP2C9 inhibition by metabolite (Acid)Weak CYP2C9/2C8 inhibition
Glucuronidation Direct N-glucuronidation (potential)Acyl-glucuronidation (via Acid)Acyl-glucuronidation

Mechanistic Background: Pathways & Causality

To accurately evaluate DDI impact, one must map the metabolic fate of the amide. Unlike esters, amides are resistant to plasma esterases and often require hepatic amidases or CYP-mediated oxidative deamination.

Metabolic Pathway Visualization

The following diagram illustrates the differential processing of the Amide (Clofibramide) versus the Ester (Clofibrate), highlighting the "DDI Checkpoints" where interactions occur.

MetabolicPathway Clofibrate Clofibrate (Ethyl Ester) ClofibricAcid Clofibric Acid (Active Metabolite) Clofibrate->ClofibricAcid Rapid Hydrolysis (Plasma/Liver CES) Clofibramide Clofibramide (Amide) Clofibramide->ClofibricAcid Slow Hydrolysis (Amidases) CYP2C9 CYP2C9 (Target Enzyme) Clofibramide->CYP2C9 Direct Inhibition? Glucuronide Acyl-Glucuronide (Excretion) ClofibricAcid->Glucuronide UGT1A9/2B7 ClofibricAcid->CYP2C9 Competitive Inhibition (Ki ~ 50 µM)

Caption: Figure 1. Metabolic fate of Clofibramide vs. Clofibrate. The amide's stability may allow it to accumulate and interact directly with CYP2C9 before conversion to the acid.

Comparative Evaluation: Experimental Models

When selecting an experimental system to evaluate Clofibramide, "standard" protocols must be adapted to account for its unique physicochemical properties (neutral amide vs. acidic metabolite).

Model Selection Matrix[1]
Experimental ModelSuitability for ClofibramideCausality & Limitations
Human Liver Microsomes (HLM) High Ideal for assessing direct CYP inhibition. Limitation: Lacks cytosolic amidases; may underestimate hydrolysis rate.
Cryopreserved Hepatocytes Critical Contains full enzyme complement (CYPs + Amidases + UGTs). Essential for determining the conversion rate of Amide

Acid.
Recombinant CYPs (rCYP) Moderate Useful only for identifying if the Amide is a specific substrate for a single CYP isoform (e.g., CYP2E1 or 3A4).

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. You must measure both the disappearance of the parent (Clofibramide) and the appearance of the metabolite (Clofibric Acid) to distinguish between metabolism and non-specific binding.

Protocol A: Determination of Metabolic Stability & Conversion Rate

Objective: Quantify the half-life (


) of Clofibramide and the formation kinetics of Clofibric Acid.
  • System: Cryopreserved Human Hepatocytes (

    
     cells/mL).
    
  • Incubation:

    • Pre-incubate cells for 10 min at 37°C in Williams' Medium E.

    • Spike Clofibramide (final conc.

      
       and 
      
      
      
      ).
    • Control: Spike Fenofibrate (

      
      ) as a positive control for rapid hydrolysis.
      
  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench: Add

      
       sample to 
      
      
      
      ice-cold Acetonitrile (containing internal standard, e.g., Clofibric Acid-d4).
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Protocol B: CYP Inhibition Screening (The "DDI Check")

Objective: Determine if Clofibramide inhibits CYP2C9 (major DDI liability for fibrates) independently of its metabolite.

  • Enzyme Source: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Probe Substrate: Diclofenac (

    
    ) for CYP2C9 activity.
    
  • Test Inhibitor: Clofibramide (Range:

    
    ).
    
    • Differentiation Step: Include a parallel arm with 1-Aminobenzotriazole (ABT) to check for mechanism-based inhibition (MBI).

  • Reaction:

    • Initiate with NADPH (1 mM). Incubate 20 min at 37°C.

    • Quench with ACN/Formic Acid.

  • Calculation: Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    
    • Validation: If

      
       decreases with pre-incubation time, Clofibramide is a time-dependent inhibitor (MBI).
      

Analytical Methodology: LC-MS/MS Quantification

Accurate evaluation requires a robust method that can simultaneously quantify the neutral amide and the acidic metabolite. This often requires polarity switching or a compromise in mobile phase pH.

Method Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

MS/MS Transitions (MRM) Table
AnalytePolarityPrecursor (

)
Product (

)
Mechanism
Clofibramide Positive (+) 228.1128.0

Chlorophenol fragment
Clofibric Acid Negative (-) 213.0127.0

Chlorophenol fragment
Fenofibrate Positive (+)361.1233.0

Acyl fragment

Critical Technical Note: Because Clofibric acid ionizes best in negative mode and the amide in positive mode, use fast polarity switching (settling time < 20ms) or separate injection methods if sensitivity is compromised.

Data Interpretation & Decision Logic

Use the following logic flow to interpret your experimental data and assign DDI risk.

DecisionTree Start Start Evaluation: Clofibramide Stability Hydrolysis Is Hydrolysis > 50% in 60 min? Start->Hydrolysis Rapid Behaves like Prodrug (Risk driven by Acid) Hydrolysis->Rapid Yes Slow Behaves like NCE (Risk driven by Amide) Hydrolysis->Slow No TestAcid Test CYP2C9 Inhibition of Clofibric Acid Rapid->TestAcid TestAmide Test CYP Inhibition of Clofibramide Slow->TestAmide Result1 Standard Fibrate Risk (Monitor Warfarin/Statins) TestAcid->Result1 Result2 Novel DDI Risk (Potential MBI?) TestAmide->Result2

Caption: Figure 2. Decision logic for assigning DDI risk based on metabolic stability.

Comparative Data Summary (Reference Values)
CompoundCYP2C9 Ki (

)
UGT InteractionClinical DDI Implication
Clofibric Acid

UGT1A9 SubstrateModerate risk with Warfarin/Phenytoin.
Fenofibric Acid

(Weak)
UGT1A9/2B7Lower risk than Gemfibrozil.
Gemfibrozil

(Strong)
CYP2C8 InhibitorHigh Risk (Contraindicated with Cerivastatin).
Clofibramide To be determinedLikely LowIf stable, risk depends on direct

(Protocol B).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Sahi, J., et al. (2009). Metabolism and Transporter-Mediated Drug-Drug Interactions of the Fibrates. Current Drug Metabolism, 10(9). Link

  • BenchChem. (2025).[1] Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.Link

  • Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5).[1] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-Chlorophenoxy)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Chlorophenoxy)-2-methylpropanamide (commonly known as Clofibramide ) is a primary metabolite and structural analogue of the lipid-lowering agent Clofibrate. Unlike simple organic waste, this compound contains a halogenated aromatic ring, rendering it resistant to standard hydrolysis and biodegradation.

Critical Directive: Due to its halogen content (Chlorine) and environmental persistence, this compound must be managed as Halogenated Hazardous Waste . Under no circumstances should it be discharged into municipal sewage systems, as conventional water treatment plants cannot effectively degrade chlorinated phenoxy compounds.

Chemical Profile
ParameterDetail
Chemical Name This compound
Synonym Clofibramide
CAS Number
Molecular Formula C₁₁H₁₄ClNO₂
Hazard Class (GHS) Acute Tox. 4 (Oral); Aquatic Chronic 3
Primary Risk Persistent Organic Pollutant (POP) characteristics; HCl generation upon combustion.

Hazard Profiling & Disposal Logic

To ensure scientific integrity in our disposal protocols, we must understand the causality behind the regulations.

The "Halogen Rule"

The presence of the chlorine atom on the phenoxy ring dictates the disposal path. When non-halogenated organics are incinerated, they produce CO₂ and H₂O. However, burning Clofibramide generates Hydrogen Chloride (HCl) gas.

  • Operational Impact: This waste cannot be sent to standard fuel-blending kilns used for non-halogenated solvents (like acetone or ethanol). It requires High-Temperature Incineration (HTI) with specific flue-gas scrubbing capabilities to neutralize acid gases and prevent the formation of dioxins/furans.

Environmental Fate

Fibrate derivatives are notorious for their persistence in aquatic environments. They are often detected as "micropollutants" in surface waters.

  • Self-Validating System: The protocol below includes a "Zero-Drain" verification step to prevent bioaccumulation risks downstream.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-contamination of non-halogenated waste streams (which increases disposal costs and safety risks).

  • Determine State: Is the waste a neat solid or dissolved in a solvent?

  • Solvent Compatibility: If in solution, ensure the solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform). If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be classified as Halogenated Solvent Waste .

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar with a screw-top lid.

    • Liquids: Glass or HDPE carboy (Amber glass preferred if photosensitive, though Clofibramide is relatively stable). Do not use metal cans due to potential corrosion from hydrolysis byproducts over time.[1]

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/CLP) and handler safety.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

    • Primary Identifier: "HAZARDOUS WASTE - HALOGENATED."[2]

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container into a secondary tray capable of holding 110% of the volume to capture potential leaks.

Phase 3: Final Disposal (The Handover)

Objective: Transfer custody to EH&S or licensed waste contractor.

  • Accumulation Time: Do not exceed 90 days (or 180 days depending on generator status) in the Satellite Accumulation Area (SAA).

  • Disposal Code Assignment:

    • USA (RCRA): While not explicitly P- or U-listed, it is often coded as D001 (if ignitable solvent used) or managed under general Halogenated Organic codes depending on the solvent matrix.

    • EU (EWC):

      • Solid:07 05 13 * (Solid wastes containing hazardous substances).

      • Liquid:07 05 04 * (Other organic solvents, washing liquids and mother liquors - Halogenated).

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of Clofibramide, ensuring the correct waste stream is selected based on physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Toxic' SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloStream Stream: Halogenated Solvent Waste (Even if solvent is non-halogenated) SolventCheck->HaloStream Contains Halogens (e.g., DCM) SolventCheck->HaloStream Non-Halogenated (e.g., MeOH) Incineration DESTINATION: High-Temp Incineration (w/ HCl Scrubbing) SolidContainer->Incineration LiquidContainer Container: Glass/HDPE Carboy Label: 'Halogenated Organic Waste' HaloStream->LiquidContainer LiquidContainer->Incineration

Figure 1: Decision tree for segregating Clofibramide waste. Note that mixing this compound with non-halogenated solvents contaminates the entire mixture, requiring the "Halogenated" disposal route.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action is required to prevent environmental release.[3][4]

  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method.

    • Liquid Spill: Adsorb with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust (potential reaction with oxidizers if present in the matrix).

  • Cleanup: Place all contaminated absorbents into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with a dilute surfactant solution. Collect this wash water into the Liquid Halogenated Waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20119, Clofibramide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Clofibramide. Retrieved from [Link]

  • Princeton University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Navigating the Handling of 2-(4-Chlorophenoxy)-2-methylpropanamide: A Guide to Personal Protective Equipment and Safe Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for 2-(4-Chlorophenoxy)-2-methylpropanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from the safety profiles of structurally related chlorophenoxy compounds. This ensures a high margin of safety in all laboratory operations.

Hazard Assessment: A Precautionary Overview

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection:

Direct contact with chemical splashes can cause serious eye irritation or damage.

  • Minimum Requirement: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Skin Protection:

Gloves are the primary barrier against dermal exposure.

  • Material: Use compatible chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling, consider thicker, more robust options like butyl rubber or Viton™.

  • Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

To prevent skin contact with spills or aerosols, appropriate body coverage is necessary.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher potential for splashes or aerosol generation, such as weighing large quantities or transfers, a chemically resistant apron or a disposable coverall (e.g., Tyvek®) is recommended.[4]

Respiratory Protection:

Inhalation of airborne particles or aerosols must be prevented.

  • Primary Control: All handling of solid this compound that could generate dust, or any procedure with its solutions that could create aerosols, must be conducted within a certified chemical fume hood.[5]

  • Secondary Protection: In the event of a spill or if engineering controls are not available or sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. Fit testing of the respirator is mandatory for all users.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized procedures is critical for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Engineering Controls and Work Practices:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Aerosol Mitigation: When preparing solutions, add the solid to the solvent slowly to minimize dust generation. Use techniques that reduce the formation of aerosols, such as gentle swirling or magnetic stirring at a controlled speed.

Spill Response:

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table below.

  • Containment: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4] For liquid spills, use an inert absorbent.

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Disposal:

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Container Labeling: The waste container label must include the full chemical name: "this compound".

  • Disposal Method: The primary recommended disposal method for many pesticides and related chemical waste is incineration by a licensed hazardous waste disposal facility.[7] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Empty Containers: "Empty" containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in the appropriate recycling or trash receptacle.

Summary of PPE Recommendations

Task Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Weighing/Handling Solids Chemical Splash GogglesChemical-Resistant Gloves (Nitrile minimum)Laboratory CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile minimum)Laboratory CoatChemical Fume Hood
Large-Scale Operations Face Shield & GogglesChemical-Resistant GlovesChemical-Resistant Apron or CoverallChemical Fume Hood
Spill Cleanup Face Shield & GogglesChemical-Resistant GlovesChemical-Resistant Apron or CoverallNIOSH-Approved Respirator

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: - Scale (mg vs. g) - Potential for dust/aerosol generation - Duration of handling start->task_assessment small_scale Small Scale / Low Dust Potential task_assessment->small_scale Low Risk large_scale Large Scale / High Dust or Aerosol Potential task_assessment->large_scale Moderate Risk spill_emergency Spill or Emergency task_assessment->spill_emergency High Risk / Unknown ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Chemical-Resistant Apron/Coverall - Work in Fume Hood large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Face Shield & Goggles - Heavy-Duty Chemical-Resistant Gloves - Full Chemical-Resistant Suit - NIOSH-Approved Respirator spill_emergency->ppe_level_3

Caption: PPE selection workflow for handling this compound.

References

  • SAFETY DATA SHEET - ZYPAR™ Herbicide. Corteva Agriscience. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency. Available at: [Link]

  • 2-(4-Chlorophenoxy)-2-methyl-N-(thiazol-2-yl)propanamide. MySkinRecipes. Available at: [Link]

  • 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362. PubChem. Available at: [Link]

  • MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid). Pure Water Products, LLC. Available at: [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. Available at: [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.